2-(2,4-Difluorophenyl)-1h-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTESDAIRLAONKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695843 | |
| Record name | 2-(2,4-Difluorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-05-7 | |
| Record name | 2-(2,4-Difluorophenyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Difluorophenyl)-1H-imidazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885278-05-7 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(2,4-Difluorophenyl)-1H-imidazole: Chemical Properties and Synthetic Methodologies
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(2,4-Difluorophenyl)-1H-imidazole. This compound is a valuable heterocyclic building block in medicinal chemistry, primarily due to the unique electronic properties conferred by the difluorophenyl moiety and the versatile reactivity of the imidazole core. We will delve into its synthesis via multicomponent reactions, explore its key physicochemical and spectral characteristics, and discuss its reactivity. This document is intended to serve as a foundational resource for researchers utilizing this scaffold in drug discovery and materials science.
Introduction and Significance
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, and antihypertensive properties.[3][4] The incorporation of fluorine atoms into phenyl rings is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The this compound scaffold combines these features, making it a molecule of significant interest for the development of novel therapeutic agents, particularly in neuroscience, where related fluorophenyl-imidazole structures have been investigated as modulators of GABA-A receptors.[5][6]
This guide provides the core chemical knowledge required to effectively synthesize, characterize, and derivatize this important molecule.
Caption: Chemical structure of this compound.
Synthesis Pathway: One-Pot Multicomponent Reaction
The most efficient and common synthesis of 2-substituted imidazoles is a variation of the Radziszewski or Debus synthesis.[1][7] This methodology involves a one-pot, three-component condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source. For the title compound, 2,4-difluorobenzaldehyde serves as the aldehyde component. Glyoxal is a common dicarbonyl partner, and ammonium acetate is typically used as the ammonia source and reaction catalyst.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
Causality: This protocol is designed for efficiency and high yield by combining all reactants in a single pot. Glacial acetic acid serves as both a solvent and a mild acid catalyst to facilitate the condensation reactions. The subsequent basic workup is crucial for neutralizing the acid and precipitating the free imidazole base, which is often insoluble in water.
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,4-difluorobenzaldehyde (10 mmol, 1.42 g).
-
Reagent Addition : Add an aqueous solution of glyoxal (40 wt. %, 12 mmol, 1.74 g) and ammonium acetate (40 mmol, 3.08 g).
-
Solvent : Add glacial acetic acid (50 mL).
-
Reflux : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation : After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Workup : Slowly pour the cooled reaction mixture into 200 mL of ice-cold water. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
Isolation : Collect the resulting precipitate by vacuum filtration, washing the solid with cold water (3 x 30 mL).
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in further research.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂N₂ | - |
| Molecular Weight | 180.16 g/mol | [8] |
| Appearance | Typically a white to off-white solid/powder | General Observation |
| Melting Point | Data not consistently available; related fluorophenyl imidazoles melt in the 170-240 °C range.[9][10] | Varies by Purity |
| Boiling Point | >300 °C (Predicted) | - |
| Solubility | Generally soluble in polar organic solvents like methanol, DMSO, and DMF; sparingly soluble in water. | [11][12] |
| CAS Number | 885278-05-7 | [8][13] |
Spectral Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of the synthesized compound. The following are the expected spectral properties based on its structure and data from analogous compounds.[14][15][16][17]
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Imidazole Protons : The N-H proton will appear as a broad singlet far downfield (>12 ppm). The two C-H protons on the imidazole ring (at positions 4 and 5) are chemically equivalent and will appear as a singlet between δ 7.0-7.5 ppm.
-
Difluorophenyl Protons : The three aromatic protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. They are expected in the range of δ 7.0-8.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Imidazole Carbons : The C2 carbon (attached to the phenyl ring) will be observed around δ 145-150 ppm. The C4 and C5 carbons will appear around δ 120-128 ppm.
-
Difluorophenyl Carbons : Carbons directly bonded to fluorine will show large C-F coupling constants. The signals will be spread across the aromatic region (δ 110-165 ppm), with the C-F carbons appearing as doublets.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
N-H Stretch : A broad absorption band in the region of 3100-3450 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[14][18]
-
C=N Stretch : A sharp peak around 1590-1610 cm⁻¹ corresponds to the C=N stretching within the imidazole ring.
-
Aromatic C-H Stretch : Peaks just above 3000 cm⁻¹.
-
C-F Stretch : Strong, characteristic absorptions in the 1100-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS)
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 180.16 or 181.17, respectively.
-
Chemical Reactivity
The reactivity of this compound is governed by the properties of the imidazole ring and influenced by the electron-withdrawing difluorophenyl group.
Caption: Key reactive sites of the imidazole core.
-
Amphoteric Nature : The imidazole ring is amphoteric. The pyridine-like nitrogen (N3) is basic and can be protonated by strong acids to form imidazolium salts.[1] Conversely, the pyrrole-like nitrogen (N1) bears a proton that is weakly acidic and can be removed by a strong base.[1] This allows for subsequent reactions like N-alkylation or N-acylation.
-
N-Alkylation and N-Acylation : Deprotonation of the N1 position with a base (e.g., NaH, K₂CO₃) generates an imidazolide anion, which is a potent nucleophile. This anion can readily react with electrophiles like alkyl halides or acyl chlorides to generate N1-substituted derivatives. This is a common strategy for elaborating the core scaffold.[5]
-
Electrophilic Aromatic Substitution : The imidazole ring is considered electron-rich and can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, these reactions often require careful control of conditions, as the ring can be sensitive to strong oxidizing agents or acids. The 2,4-difluorophenyl group is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms.
Applications and Further Research
This compound is primarily a building block for more complex molecules in discovery research.
-
Medicinal Chemistry : Its primary value lies in its use as a scaffold for synthesizing libraries of compounds for biological screening.[19] As demonstrated with the closely related 2-(4-fluorophenyl)-1H-benzo[d]imidazole, these structures are templates for developing positive allosteric modulators of GABA-A receptors, which are targets for treating anxiety, insomnia, and other neurological disorders.[5][6]
-
Materials Science : The imidazole core can act as a ligand for metal complexes, opening possibilities for applications in catalysis and the development of novel materials.
Conclusion
This compound is a synthetically accessible and versatile chemical entity. Its straightforward one-pot synthesis and the dual reactivity of the imidazole ring make it an attractive starting point for chemical library synthesis. The knowledge of its physicochemical properties and spectral signatures outlined in this guide provides the necessary foundation for its effective use in drug discovery and advanced materials research.
References
- Kong, L., Lv, X., Lin, Q., Liu, X., Zhou, Y., & Jia, Y. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Fudan University.
- Roy, D., Osama, M., Reza, N., Samanta, A., & Deb Roy, S. (2025). Synthesis and characterization of a phenyl imidazole derivative using a green chemistry method. Article.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- Narwal, S., Singh, G., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences.
- Jadhav, A. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems.
- Szewczyk, M., Stasiak, A., Gawel, K., et al. (2023). 2-(4-Fluorophenyl)
- Srinivasan, N., Begum, S. R. A. R., Hema, R., Sridhar, B., & Anitha, A. G. (n.d.). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. National Institutes of Health (NIH). [Link]
- Rull, F. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. MDPI. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Supporting Information. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole.
- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. The Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde.
- Universitas Airlangga. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. [Link]
- Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Briti Scientific. [Link]
- PubMed. (2023). 2-(4-Fluorophenyl)
- LookChem. (n.d.). 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. LookChem. [Link]
- Supporting Information. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles.
- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
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- PubChem. (n.d.). (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol. PubChem. [Link]
- Gayathri, P., & Jayabharathi, J. (n.d.). 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole. National Institutes of Health (NIH). [Link]
- National Institutes of Health (NIH). (n.d.). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. National Institutes of Health (NIH). [Link]
- Al-Ostoot, F. H. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Journal of Advanced Sciences and Engineering Technologies.
- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values.
- Atmospheric Chemistry and Physics. (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Atmospheric Chemistry and Physics. [Link]
- PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][20][21]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. [Link]
- ChemSynthesis. (n.d.). 2-(4-nitrophenyl)-1H-imidazole. ChemSynthesis. [Link]
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- RSC Publishing. (n.d.). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. RSC Publishing. [Link]c2cp42339d)
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An In-depth Technical Guide to 2-(2,4-Difluorophenyl)-1H-imidazole
CAS Number: 885278-05-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)-1H-imidazole, a fluorinated heterocyclic compound of significant interest in contemporary medicinal chemistry. The strategic incorporation of a 2,4-difluorophenyl moiety onto the imidazole scaffold imparts unique physicochemical properties that are increasingly exploited in the design of novel therapeutics. This document details the synthesis, spectroscopic characterization, and key applications of this molecule, with a particular focus on its emerging role as a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). By synthesizing field-proven insights with established scientific principles, this guide serves as an essential resource for researchers engaged in the exploration and utilization of fluorinated imidazoles in drug discovery and development.
Introduction: The Strategic Value of Fluorinated Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive framework for engaging with biological targets. The introduction of fluorine atoms into organic molecules is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability. In the context of this compound, the difluorinated phenyl ring significantly influences the electronic nature of the imidazole core, modulating its pKa and hydrogen bonding capabilities, which can lead to improved pharmacological profiles.[1] This strategic fluorination has positioned such compounds at the forefront of modern drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 885278-05-7 | [2][3][4] |
| Molecular Formula | C₉H₆F₂N₂ | [2][3][4] |
| Molecular Weight | 180.15 g/mol | [3][4] |
| Appearance | Off-white to brown solid (typical) | [5] |
| Purity | ≥95% (commercially available) | [3] |
| Storage | Store at 2-8°C in a dry, well-ventilated area | [3] |
Synthesis of this compound
Proposed Synthetic Route: Condensation Reaction
This method involves the reaction of 2,4-difluorobenzaldehyde with glyoxal and a source of ammonia, typically ammonium acetate.
Reaction Scheme:
Caption: Proposed synthesis of this compound via condensation.
Detailed Experimental Protocol (Adapted)
Materials:
-
2,4-Difluorobenzaldehyde
-
Glyoxal (40% solution in water)
-
Ammonium acetate
-
Ethanol
-
Dichloromethane
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in ethanol, add glyoxal (1.0 eq) and ammonium acetate (2.0-3.0 eq).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Spectroscopic Characterization
Direct experimental spectroscopic data for this compound is not widely published. The following data is predictive and based on the analysis of structurally analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the imidazole and the difluorophenyl protons. The imidazole protons will likely appear as singlets or broad singlets, while the protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
¹H NMR Data of Analogous 2-(4-Fluorophenyl)-1H-benzo[d]imidazole: [6]
-
Solvent: DMSO-d₆
-
Chemical Shifts (δ ppm): 12.89 (br s, 1H, N-H), 8.21–8.16 (m, 2H, Ar-H), 7.56 (br s, 2H, Ar-H), 7.39–7.34 (m, 2H, Ar-H), 7.20–7.14 (m, 2H, Ar-H).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbon atoms of the imidazole ring and the difluorophenyl ring. The carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.
¹³C NMR Data of Analogous 2-(4-Fluorophenyl)-1H-benzo[d]imidazole: [6]
-
Solvent: DMSO-d₆
-
Chemical Shifts (δ ppm): 163.59 (d, J = 246.87 Hz), 150.92, 141.80, 136.12, 129.25 (d, J = 8.45 Hz), 127.34 (d, J = 3.02 Hz), 122.86, 116.54 (d, J = 21.73 Hz).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the imidazole ring, C-H stretching of the aromatic rings, C=N and C=C stretching vibrations, and the C-F stretching of the difluorophenyl group.
IR Data of Analogous 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole:
-
N-H Stretch: ~3410 cm⁻¹
-
Aromatic C-H Stretch: ~3028 cm⁻¹
-
C=N Stretch: ~1608 cm⁻¹
-
C=C Stretch: ~1492, 1450 cm⁻¹
-
C-F Stretch: ~1409, 1072 cm⁻¹
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.15 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN.
Mass Spectrometry Data of Analogous 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole:
-
m/z: 314 (M⁺)
Applications in Drug Discovery and Development
This compound is a valuable building block in drug discovery, primarily due to the advantageous properties conferred by the difluorophenyl group.[1]
Role as a Building Block in PROTACs
A significant application of this compound is its use as a chemical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[7][8]
PROTAC Mechanism Workflow:
Caption: General mechanism of action for a PROTAC molecule.
The imidazole scaffold can be readily functionalized to incorporate linkers and E3 ligase ligands, making this compound an attractive starting point for the synthesis of PROTAC libraries.[9] The difluorophenyl moiety can contribute to enhanced binding affinity and improved pharmacokinetic properties of the final PROTAC molecule.
Development of Kinase Inhibitors and Other Therapeutics
The 2-aryl imidazole scaffold is a common feature in a variety of kinase inhibitors and other therapeutic agents. The 2,4-difluorophenyl substitution pattern can be strategically employed to modulate the selectivity and potency of these inhibitors. Furthermore, fluorinated imidazoles have been investigated for a range of other biological activities, including antifungal and anti-inflammatory properties.[5]
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a biologically relevant imidazole core provides a powerful platform for the design and synthesis of novel therapeutic agents. The growing interest in targeted protein degradation has further highlighted the importance of this compound as a key intermediate in the development of PROTACs. This technical guide serves as a foundational resource for researchers seeking to leverage the potential of this compound in their drug discovery endeavors.
References
- Pharma Innovation. CAS 885278-05-7 2-(2,4-Difluoro-phenyl)-1H-imidazole.
- Srinivasan, N., et al. (2014). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1099.
- CP Lab Safety. 2-(2, 4-Difluorophenyl)-1H-imidazole, min 95%, 250 mg.
- Piotr Stawikowski, et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1166–1180.
- Nguyen, T. T. T., et al. (2018). Synthesis of trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle-supported sulfonic acid. RSC Advances, 8(28), 15485–15494.
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- ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.
- ResearchGate. (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... | Download Scientific Diagram.
- MDPI. Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole.
- Li, Y., et al. (2023). PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. European Journal of Medicinal Chemistry, 260, 115745.
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An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-difluorophenyl)-1H-imidazole, a heterocyclic building block of significant interest to the pharmaceutical and materials science research communities. We delve into the molecule's fundamental physicochemical properties, explore its strategic importance in medicinal chemistry, and present detailed, field-proven protocols for its synthesis, purification, and analytical characterization. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that each protocol functions as a self-validating system. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Chemical Identity and Physicochemical Properties
This compound belongs to the family of substituted imidazoles, a core structure found in numerous biologically active compounds.[1][2] Its identity is defined by an imidazole ring substituted at the 2-position with a 2,4-difluorophenyl group. The strategic placement of two highly electronegative fluorine atoms on the phenyl ring profoundly influences the molecule's electronic properties, pKa, and metabolic stability—a common and effective strategy in modern medicinal chemistry.[2][3]
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 885278-05-7 | [4] |
| Molecular Formula | C₉H₆F₂N₂ | [4][5] |
| Molecular Weight | 180.15 g/mol | [4][5] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=NC=CN2 |[5] |
Table 2: Physicochemical Data and Handling
| Property | Value / Recommendation | Rationale & Causality |
|---|---|---|
| Appearance | Typically an off-white to brown solid. | The extended conjugation between the rings can lead to coloration, which may vary with purity. |
| Purity | ≥95% (Commercially available) | [4] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and Methanol. Limited solubility in water. | The imidazole moiety provides polarity and hydrogen bonding sites, while the fluorophenyl group adds lipophilicity. |
| Storage | Store at room temperature in a cool, dry, well-ventilated area away from incompatible substances. |[4][5] The compound is generally stable, but protection from moisture and atmospheric contaminants is best practice to ensure long-term integrity. |
Rationale and Applications in Medicinal Chemistry
The imidazole scaffold is a cornerstone of drug discovery, prized for its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors.[1] The title compound, this compound, serves as a highly valuable building block for synthesizing more complex molecules.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms, as in the 2,4-difluoro substitution pattern, is a well-established strategy to block potential sites of metabolic oxidation by Cytochrome P450 enzymes.[3] This can enhance a drug candidate's half-life and bioavailability.
-
Modulation of pKa and Binding Affinity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the imidazole ring, influencing its ionization state at physiological pH. This modulation can be critical for optimizing a molecule's binding affinity to its target protein and for improving cell permeability.[3]
-
Therapeutic Scaffolding: Imidazole derivatives exhibit a vast range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[6][7] Specifically, related structures like 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as promising positive allosteric modulators (PAMs) of the GABA-A receptor, a key target for treating neurological disorders.[2][8] Furthermore, this compound is explicitly listed as a building block for protein degraders, a cutting-edge therapeutic modality.[4]
Synthesis and Purification Protocol
A robust and common method for synthesizing 2-substituted imidazoles is a variation of the Radziszewski synthesis. This one-pot reaction involves the condensation of an aldehyde, a 1,2-dicarbonyl compound (like glyoxal), and ammonia.
Caption: Proposed workflow for the synthesis and purification of the title compound.
Step-by-Step Synthesis Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorobenzaldehyde (10 mmol, 1.42 g), and glacial acetic acid (50 mL).
-
Causality: Acetic acid serves as both the solvent and a catalyst, facilitating the condensation reactions required for imidazole ring formation.
-
-
Addition of Reagents: While stirring, add glyoxal (40% solution in water, 12.5 mmol, 1.81 g) followed by ammonium acetate (30 mmol, 2.31 g).
-
Causality: Ammonium acetate serves as the ammonia source, providing the two nitrogen atoms for the imidazole core. An excess is used to drive the reaction to completion.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) for 2-4 hours.
-
Causality: Thermal energy is required to overcome the activation energy of the multiple condensation and cyclization steps.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up and Isolation: a. Allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice with constant stirring. c. Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is ~7-8. This will cause the crude product to precipitate.
-
Causality: The product is typically insoluble in neutral aqueous media. Basification deprotonates the acidic solvent and any protonated imidazole, promoting precipitation. d. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual salts. e. Dry the crude product under vacuum at 40-50°C overnight.
-
Step-by-Step Purification Methodology
-
Chromatography Preparation: Prepare a silica gel slurry in hexane and pack a chromatography column. Equilibrate the column with a mobile phase of 2% methanol in dichloromethane.
-
Causality: Silica gel is a polar stationary phase. A relatively non-polar mobile phase is used initially, with polarity gradually increased to elute the moderately polar imidazole product.
-
-
Elution: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute the compound using a gradient of 2% to 10% methanol in dichloromethane.
-
Fraction Collection (Self-Validation): Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (identified by a single spot).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the pure this compound as a solid.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structural identity and purity of the synthesized compound. Each technique provides a unique piece of structural information, and together they form a comprehensive quality control system.
Caption: A comprehensive analytical workflow for structural verification.
Expected Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
Rationale: This technique provides information on the number and environment of protons in the molecule.
-
Expected Peaks:
-
δ ~12.5-13.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the imidazole ring.[8]
-
δ ~7.8-8.2 ppm (m, 1H): Aromatic proton on the difluorophenyl ring adjacent to the imidazole.
-
δ ~7.2-7.6 ppm (m, 4H): Overlapping signals for the remaining two aromatic protons on the difluorophenyl ring and the two C-H protons on the imidazole ring.[8][9]
-
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Rationale: This provides a map of the carbon skeleton.
-
Expected Peaks:
-
δ ~160-165 ppm (dd, J_CF ≈ 250 Hz): Two distinct signals for the fluorine-bearing aromatic carbons (C2' and C4'). The large coupling constant is characteristic of a direct C-F bond.
-
δ ~145-150 ppm: Signal for the C2 carbon of the imidazole ring, attached to the phenyl group.
-
δ ~110-135 ppm: A series of signals corresponding to the remaining aromatic and imidazole carbons.
-
-
-
Mass Spectrometry (ESI+):
-
Rationale: This analysis confirms the molecular weight of the compound.
-
Expected Peak: m/z = 181.06 [M+H]⁺.
-
-
FT-IR (KBr, cm⁻¹):
-
Rationale: This technique identifies the presence of key functional groups.
-
Expected Peaks:
-
~3100-3300 cm⁻¹ (broad): N-H stretching vibration.
-
~1610 cm⁻¹: C=N stretching of the imidazole ring.
-
~1100-1250 cm⁻¹ (strong): C-F stretching vibrations, characteristic of the fluorinated phenyl group.[10]
-
-
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its combination of a biologically relevant imidazole core and a metabolically robust difluorophenyl moiety makes it an invaluable tool for researchers developing next-generation therapeutics. The robust synthesis and clear analytical protocols outlined in this guide provide a reliable framework for its utilization in the laboratory, empowering scientists to advance their research in drug discovery and beyond.
References
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An In-Depth Technical Guide to the Synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole
This guide provides a comprehensive overview of the primary synthetic pathway for 2-(2,4-difluorophenyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Significance of this compound
The imidazole nucleus is a cornerstone scaffold in the design of biologically active molecules, exhibiting a wide array of pharmacological properties. The introduction of a 2,4-difluorophenyl substituent at the 2-position can significantly modulate the compound's physicochemical and biological properties, including its metabolic stability and target-binding affinity. This makes this compound a valuable building block in the development of novel therapeutic agents.
Core Synthesis Pathway: The Debus-Radziszewski Imidazole Synthesis
The most robust and widely employed method for the synthesis of this compound is the Debus-Radziszewski reaction.[1][2][3][4][5][6] This multicomponent reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, offers a convergent and efficient route to 2,4,5-trisubstituted imidazoles from simple starting materials.[1][6] For the synthesis of the title compound, a one-pot condensation of a 1,2-dicarbonyl compound, 2,4-difluorobenzaldehyde, and a source of ammonia is utilized.
Causality Behind Experimental Choices
The selection of reactants and conditions in the Debus-Radziszewski synthesis is critical for achieving high yields and purity.
-
1,2-Dicarbonyl Compound: Glyoxal is the simplest and most common dicarbonyl component for the synthesis of imidazoles unsubstituted at the 4 and 5 positions.[3][6] It is typically used as an aqueous solution.
-
Aldehyde: 2,4-Difluorobenzaldehyde serves as the precursor for the 2-substituent of the imidazole ring. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aldehyde.
-
Ammonia Source: Ammonium acetate is frequently used as the ammonia source.[7] Upon heating, it conveniently decomposes to ammonia and acetic acid, with the latter often catalyzing the condensation steps.[7]
-
Solvent: Glacial acetic acid is a common solvent for this reaction, as it facilitates the necessary condensation and cyclization steps.[8] Ethanol is also a viable solvent, particularly in combination with various catalysts.[1]
Mechanistic Insights
The Debus-Radziszewski reaction is generally understood to proceed in two main stages, although the precise mechanism can be complex and may vary with reaction conditions.[3]
-
Diimine Formation: The reaction initiates with the condensation of the 1,2-dicarbonyl compound (glyoxal) with two equivalents of ammonia to form a diimine intermediate.[3][5]
-
Condensation and Cyclization: The diimine intermediate then reacts with the aldehyde (2,4-difluorobenzaldehyde). This is followed by cyclization and subsequent dehydration (aromatization) to yield the final 2-substituted imidazole ring.
Caption: Proposed mechanism for the Debus-Radziszewski synthesis.
Experimental Protocol: A Self-Validating System
This detailed protocol for the synthesis of this compound is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Glyoxal (40% in H₂O) | 58.04 | 10 | 1.45 mL |
| 2,4-Difluorobenzaldehyde | 142.10 | 10 | 1.42 g (1.1 mL) |
| Ammonium Acetate | 77.08 | 40 | 3.08 g |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluorobenzaldehyde (10 mmol), ammonium acetate (40 mmol), and glacial acetic acid (20 mL).
-
Addition of Glyoxal: While stirring, slowly add the 40% aqueous solution of glyoxal (10 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-water.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization.[9][10] Dissolve the crude solid in a minimal amount of hot ethanol or an acetone-water mixture.[11] Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
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A Technical Guide to Novel Synthesis Strategies for 2-(2,4-Difluorophenyl)-1H-imidazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(2,4-difluorophenyl)-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and versatile biological activity.[1] This guide provides an in-depth exploration of modern, efficient, and sustainable synthetic routes to this important class of molecules. Moving beyond classical methodologies, we delve into catalytic innovations and green chemistry principles that offer significant advantages in yield, purity, and environmental impact. This document serves as a practical resource, detailing not only the synthetic protocols but also the underlying mechanistic rationale to empower researchers in the optimization and application of these novel strategies.
Introduction: The Significance of the this compound Moiety
The imidazole ring is a fundamental heterocyclic motif found in many biologically active compounds, including the essential amino acid histidine.[1] Its aromatic nature and ability to act as both a hydrogen bond donor and acceptor make it a crucial component for molecular recognition at biological targets. The introduction of a 2,4-difluorophenyl group at the 2-position of the imidazole ring significantly modulates the molecule's properties. The fluorine atoms enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity through favorable electrostatic interactions, all while increasing lipophilicity to aid membrane permeability.
This unique combination of features has led to the incorporation of the this compound core into a range of pharmacologically active agents, including antifungal drugs like fluconazole (which features a related triazole core but highlights the importance of the difluorophenyl group) and various kinase inhibitors in oncology research.[2][3] Consequently, the development of efficient and scalable synthetic methods for this scaffold is of paramount importance to the pharmaceutical industry.
Foundational Synthetic Approaches: A Brief Overview
Traditionally, the synthesis of 2,4,5-trisubstituted imidazoles, including aryl-substituted variants, has been dominated by the Debus-Radziszewski reaction and its modifications. This approach typically involves a three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (often from ammonium acetate).[4][5]
While foundational, these methods often suffer from drawbacks:
-
Harsh Reaction Conditions: Frequently require high temperatures and prolonged reaction times.[6]
-
Moderate Yields: Can be subject to side-product formation, complicating purification.
-
Use of Stoichiometric Reagents: Often lack the efficiency and atom economy of modern catalytic methods.
-
Environmental Concerns: The use of organic solvents and harsh reagents poses environmental challenges.[7][8]
These limitations have driven the search for more sophisticated and sustainable synthetic strategies.
A Novel, One-Pot Catalytic Approach
Recent advancements have focused on multicomponent reactions (MCRs) catalyzed by novel systems, offering a streamlined and efficient alternative to classical methods.[4][9] A particularly effective modern approach for synthesizing this compound derivatives is a one-pot, three-component reaction utilizing a Lewis acid catalyst under mild conditions. This strategy leverages the high reactivity and selectivity offered by catalysis to overcome the hurdles of traditional methods.
The Causality Behind the Method: Why It Works
This novel synthesis involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), 2,4-difluorobenzaldehyde, and ammonium acetate.[10] The key innovation lies in the use of an efficient catalyst, such as ceric (IV) ammonium nitrate (CAN) or a reusable heterogeneous catalyst, which plays a crucial role in activating the carbonyl groups.[11][12]
The catalyst, acting as a Lewis acid, coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial condensation with ammonia to form an imine intermediate. It also promotes the condensation of the 1,2-dicarbonyl compound with ammonia. The subsequent cyclization and dehydration steps are also accelerated, leading to the formation of the stable aromatic imidazole ring under significantly milder conditions and in shorter timeframes than uncatalyzed reactions.[12] The use of a one-pot procedure minimizes waste and reduces the operational complexity, making it a highly attractive method for drug discovery and development.[6]
Visualizing the Synthetic Workflow
The overall process, from starting materials to the final, characterized product, can be visualized as a streamlined workflow.
Caption: High-level workflow for the novel one-pot synthesis.
Mechanistic Pathway Diagram
The catalytic cycle involves several key steps, from activation of the reactants to the final cyclization and aromatization.
Caption: Simplified mechanism for catalyst-assisted imidazole formation.
Detailed Experimental Protocol
This section provides a self-validating, step-by-step methodology for the synthesis of 2-(2,4-difluorophenyl)-4,5-diphenyl-1H-imidazole.
Materials:
-
Benzil (1.0 mmol, 210.2 mg)
-
2,4-Difluorobenzaldehyde (1.0 mmol, 142.1 mg, 110 µL)[13]
-
Ammonium acetate (5.0 mmol, 385.4 mg)
-
Ceric (IV) ammonium nitrate (CAN) (0.1 mmol, 54.8 mg)
-
Ethanol (10 mL)
-
Deionized water
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add benzil (1.0 mmol), 2,4-difluorobenzaldehyde (1.0 mmol), ammonium acetate (5.0 mmol), and the catalyst, ceric (IV) ammonium nitrate (0.1 mmol).
-
Solvent Addition: Add 10 mL of ethanol to the flask. The choice of ethanol is strategic; it effectively dissolves the organic precursors while also being a relatively green and easily removable solvent.[7]
-
Reaction: Fit the flask with a reflux condenser and place it on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction is typically complete within 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 50 mL of cold deionized water while stirring. A solid precipitate of the crude product will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 15 mL) to remove any residual ammonium acetate and catalyst.
-
Recrystallization: For final purification, recrystallize the crude solid from hot ethanol. Dissolve the product in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a crystalline solid. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[10][14]
Data Presentation: A Comparative Analysis
The advantages of the novel catalytic method become evident when compared quantitatively with traditional approaches.
| Parameter | Classical Debus-Radziszewski[10] | Novel Catalytic Method[12] | Justification for Improvement |
| Catalyst | None (or stoichiometric acid) | 10 mol% Ceric Ammonium Nitrate | Catalytic turnover increases efficiency and reduces waste. |
| Solvent | Glacial Acetic Acid | Ethanol | Ethanol is a greener, less corrosive, and more benign solvent.[8] |
| Temperature | >100 °C (Reflux) | ~80 °C (Reflux) | Lower energy consumption and reduced risk of side reactions. |
| Reaction Time | 5 - 6 hours | 1 - 2 hours | Catalyst accelerates the reaction rate significantly.[12] |
| Typical Yield | 70-80% | >90% | Milder conditions and faster reaction minimize product degradation. |
| Work-up | Neutralization & Extraction | Simple Precipitation | Avoids complex extraction procedures, simplifying the process. |
Conclusion and Future Outlook
The shift towards catalyst-driven, one-pot multicomponent reactions represents a significant advancement in the synthesis of this compound derivatives. These modern methods are not merely incremental improvements; they embody the principles of green chemistry by reducing energy consumption, minimizing waste, and utilizing safer reagents.[15] The protocols described herein offer a robust and highly efficient pathway to this valuable pharmaceutical scaffold, enabling faster and more sustainable drug discovery and development efforts.
Future research will likely focus on the development of even more active and recyclable heterogeneous catalysts, the exploration of solvent-free reaction conditions, and the application of flow chemistry to allow for continuous and scalable production.[4][6] As the demand for complex and precisely functionalized pharmaceutical intermediates grows, these innovative synthetic strategies will become increasingly indispensable.
References
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- Banu, H., & Singh, R. V. (2023). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. Journal of the Iranian Chemical Society.
- Ghashang, M., & Nezzal, A. (2018). Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. PubMed.
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Spectroscopic Data of 2-(2,4-Difluorophenyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2,4-Difluorophenyl)-1H-imidazole. This analysis is crucial for its unambiguous identification, purity assessment, and structural elucidation, which are fundamental aspects of chemical research and drug development. This guide will detail the theoretical underpinnings and practical applications of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, in the characterization of this fluorinated imidazole derivative.
The strategic incorporation of fluorine atoms into pharmacologically active molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold is, therefore, of significant interest in the development of novel therapeutic agents. Accurate and detailed spectroscopic data is the cornerstone of such research.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₉H₆F₂N₂ and a molecular weight of 180.16 g/mol . The molecule consists of a central imidazole ring substituted at the 2-position with a 2,4-difluorophenyl group. This structure gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their chemical environments.
Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-20 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1] The spectrum is then recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.[2][3]
Data Interpretation: While specific experimental data for this compound is not readily available in the searched literature, a predicted ¹H NMR spectrum can be inferred based on the analysis of similar structures.[4][5][6]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Imidazole N-H | 12.0 - 13.0 | Broad Singlet | - |
| Imidazole C-H (2) | 7.0 - 7.5 | Singlet | - |
| Phenyl H | 7.0 - 8.5 | Multiplet | ortho, meta, para F-H couplings |
Causality Behind Experimental Choices:
-
Deuterated Solvents: Used to avoid large solvent signals that would overwhelm the analyte signals.
-
TMS: An inert, volatile compound with a single, sharp signal at a high-field position, making it an excellent reference standard.[7]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Experimental Protocol: For a ¹³C NMR spectrum, a higher concentration of the sample (20-50 mg) is typically required due to the low natural abundance of the ¹³C isotope.[3] The experimental setup is similar to that of ¹H NMR, utilizing a deuterated solvent and TMS as a reference.[8][9] Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[10]
Data Interpretation: Based on known chemical shift ranges for similar aromatic and heterocyclic compounds, the following table outlines the expected ¹³C NMR data for this compound.[11][12][13]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Imidazole C=N | 145 - 155 |
| Imidazole C-H | 115 - 130 |
| Phenyl C-F | 155 - 165 (with C-F coupling) |
| Phenyl C-H | 100 - 135 (with C-F coupling) |
| Phenyl C-C | 120 - 140 |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Experimental Protocol: A common ionization method for this type of molecule is Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam (typically 70 eV).[14][15][16] This causes the molecule to ionize and fragment. The resulting ions are then separated by a mass analyzer and detected.[17][18]
Data Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (180.16). Additionally, characteristic fragmentation patterns arising from the cleavage of the imidazole and difluorophenyl rings would be observed, aiding in structural confirmation.
Workflow for Mass Spectrometry Analysis
Caption: A simplified workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol: A common and convenient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[19][20][21] A small amount of the sample is placed directly on an ATR crystal (e.g., diamond), and the IR spectrum is recorded.[2] A background spectrum of the empty ATR crystal is first collected and automatically subtracted from the sample spectrum.[20]
Data Interpretation: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H stretch (imidazole) | 3100 - 3500 (broad) |
| C-H stretch (aromatic/imidazole) | 3000 - 3100 |
| C=N stretch (imidazole) | 1600 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-F stretch | 1100 - 1300 |
The presence of a broad band in the 3100-3500 cm⁻¹ region would be indicative of the N-H bond in the imidazole ring, while strong absorptions in the 1100-1300 cm⁻¹ range would confirm the presence of the C-F bonds.[22]
Conclusion
References
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(2,4-Difluorophenyl)-1H-imidazole
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, offering unparalleled insights into molecular structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(2,4-Difluorophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the spectral features, grounded in the principles of chemical structure and magnetic resonance. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR characteristics of this and similar fluorinated heterocyclic molecules.
Molecular Structure and NMR-Active Nuclei
A foundational understanding of the molecular structure is paramount for accurate spectral interpretation. This compound comprises a central imidazole ring linked at the 2-position to a 2,4-difluorophenyl group. The key NMR-active nuclei are ¹H, ¹³C, and ¹⁹F. The presence of fluorine significantly influences the ¹H and ¹³C spectra through spin-spin coupling, providing a rich source of structural information.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is a self-validating system designed to yield high-resolution spectra for this compound.
Sample Preparation
The choice of solvent and sample concentration are critical variables that directly impact spectral quality.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its high boiling point and ability to dissolve a wide range of organic molecules make it ideal. Furthermore, the residual proton signal of DMSO-d₆ at approximately 2.50 ppm does not typically overlap with the aromatic signals of the analyte. The deuterium signal of the solvent is used by the spectrometer for field-frequency locking, ensuring the stability of the magnetic field during acquisition.
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended. This provides an excellent signal-to-noise ratio for a swift acquisition.[1]
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is advisable due to the lower natural abundance of the ¹³C isotope (1.1%).[1]
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of DMSO-d₆.
-
Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for optimal spectral resolution.[2]
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: -10 to 180 ppm.
-
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazole and the difluorophenyl rings. The presence of fluorine introduces complex splitting patterns due to ¹H-¹⁹F coupling.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| N-H (imidazole) | ~13.0 | br s | - |
| H-4'/H-5' (imidazole) | ~7.5 - 7.8 | m | J(H,H) ≈ 1-2 |
| H-6 (phenyl) | ~7.9 - 8.2 | td | ³J(H,H) ≈ 9, ⁴J(H,F) ≈ 6 |
| H-5 (phenyl) | ~7.3 - 7.5 | m | |
| H-3 (phenyl) | ~7.1 - 7.3 | m |
Note: Chemical shifts are referenced to TMS at 0 ppm. The exact values can vary based on concentration and temperature.
Rationale Behind the Assignments
-
Imidazole Protons (H-4'/H-5' and N-H): The N-H proton of the imidazole ring is expected to be significantly deshielded and appear as a broad singlet at a very downfield chemical shift (~13.0 ppm), a characteristic feature for N-H protons in this environment.[3] The H-4' and H-5' protons of the imidazole ring are in a similar chemical environment and are expected to appear as a multiplet in the range of 7.5 - 7.8 ppm.[4] Due to tautomerism, these protons can become equivalent, leading to a single signal.
-
Difluorophenyl Protons (H-3, H-5, H-6): The protons on the difluorophenyl ring are subject to both homo- and heteronuclear coupling.
-
H-6: This proton is ortho to the imidazole substituent and is expected to be the most deshielded of the phenyl protons, appearing as a triplet of doublets. The triplet arises from coupling to the adjacent H-5 and the ortho-fluorine at C-2, while the doublet arises from a smaller meta-coupling to the fluorine at C-4.
-
H-5: This proton will exhibit a complex multiplet due to coupling with H-6, H-3, and the two fluorine atoms.
-
H-3: This proton is ortho to one fluorine (at C-4) and meta to the other (at C-2). It will also appear as a complex multiplet.
-
¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule. The fluorine substitutions have a pronounced effect on the carbon chemical shifts and introduce C-F coupling, which is invaluable for definitive assignments.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-2' (imidazole) | ~145 | t | ³J(C,F) ≈ 3-5 |
| C-4'/C-5' (imidazole) | ~120 - 130 | s | - |
| C-1 (phenyl) | ~115 - 120 | dd | ²J(C,F) ≈ 15, ⁴J(C,F) ≈ 3 |
| C-2 (phenyl) | ~160 | dd | ¹J(C,F) ≈ 250, ³J(C,F) ≈ 12 |
| C-3 (phenyl) | ~105 | d | ²J(C,F) ≈ 25 |
| C-4 (phenyl) | ~163 | dd | ¹J(C,F) ≈ 250, ³J(C,F) ≈ 12 |
| C-5 (phenyl) | ~112 | d | ²J(C,F) ≈ 21 |
| C-6 (phenyl) | ~131 | dd | ³J(C,F) ≈ 10, ⁵J(C,F) ≈ 4 |
Note: Chemical shifts are referenced to TMS at 0 ppm.
Causality in Chemical Shifts and Coupling
-
Directly Bonded Carbons (C-2 and C-4): The carbons directly attached to fluorine (C-2 and C-4) exhibit the largest one-bond coupling constants (¹J(C,F)), typically around 250 Hz, and are significantly shifted downfield due to the high electronegativity of fluorine.[5] These signals will appear as doublets of doublets due to coupling with both fluorine atoms.
-
Ortho and Meta Carbons: Carbons ortho and meta to the fluorine atoms will show smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings, respectively.[5] This allows for the unambiguous assignment of the carbons in the difluorophenyl ring.
-
Imidazole Carbons: The C-2' carbon of the imidazole ring, being closest to the difluorophenyl group, may exhibit a small through-space or through-bond coupling to the fluorine atoms, likely appearing as a triplet. The C-4' and C-5' carbons are generally observed in the 120-130 ppm region.[6][7]
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich in structural information, largely due to the influence of the two fluorine atoms. A systematic approach, beginning with meticulous sample preparation and followed by a detailed analysis of chemical shifts and coupling constants, allows for the complete and unambiguous assignment of all proton and carbon signals. This guide provides a robust framework for researchers, enabling them to confidently interpret the NMR data of this and structurally related fluorinated heterocyclic compounds, thereby accelerating their drug discovery and development endeavors.
References
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- 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). (n.d.). Human Metabolome Database.
- 1H NMR (DMSO-d6) - The Royal Society of Chemistry. (n.d.).
- Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis. (n.d.). The Royal Society of Chemistry.
- (a) 1H NMR and (b) 13C NMR spectra of compound 2a in d6-DMSO. (n.d.). ResearchGate.
- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry.
- An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. (2023). ResearchGate.
- CIS-2-(2,4-DIFLUOROPHENYL)-2-[1H-IMIDAZOL-1-YL]-METHYL-1,3-DIOXOLANE-4-METHANOL - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2010). CONICET.
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.). MJM.
- Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. (2023). MDPI.
- Synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole. (n.d.). ResearchGate.
- Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPy][C(NO2)3]}. (n.d.). The Royal Society of Chemistry.
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Introduction: The Significance of the Fluorinated Imidazole Scaffold
An In-Depth Technical Guide on the Biological Activity of 2-(2,4-Difluorophenyl)-1H-imidazole
The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, integral to a multitude of natural products and synthetic drugs.[1][2] Its five-membered heterocyclic structure containing two nitrogen atoms allows for diverse molecular interactions through hydrogen bonding, hydrophobic forces, and van der Waals forces, making it a privileged scaffold for engaging with various biological targets.[1][3] When this versatile core is functionalized, particularly with fluorine atoms, its therapeutic potential can be significantly enhanced.
The introduction of a 2,4-difluorophenyl group to the imidazole ring is a strategic design choice in medicinal chemistry.[4] Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This substitution can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, thereby improving bioavailability.[4]
This guide serves as a technical overview for researchers, scientists, and drug development professionals, synthesizing the current understanding of the biological activities associated with the this compound core. By examining data from various derivatives, we will explore its established antifungal, anticancer, and anti-inflammatory potential, detail the underlying mechanisms of action, and provide validated experimental protocols for its biological evaluation.
Part 1: Prominent Biological Activities and Mechanisms of Action
The this compound scaffold has been investigated primarily for its potent antifungal, anticancer, and anti-inflammatory properties. These activities stem from the unique electronic and steric characteristics conferred by the difluorophenyl substituent on the imidazole core.
Antifungal Activity
Imidazole derivatives are a well-established class of antifungal agents.[5][6] The inclusion of the 2,4-difluorophenyl group is a feature of powerful antifungal drugs like fluconazole, indicating the importance of this moiety for activity.[7]
Mechanism of Action: The primary antifungal mechanism for azole compounds involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom in the active site of CYP51, while the substituted phenyl ring interacts with the enzyme's lipophilic binding pocket. This inhibition disrupts the integrity of the fungal membrane, leading to increased permeability and ultimately, cell death.[8] Halogenated derivatives, in particular, have demonstrated significant activity against various Candida species.[8]
Caption: Mechanism of azole antifungal activity.
Studies on related triazole derivatives containing the 2,4-difluorophenyl group have shown potent activities against a range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with some compounds demonstrating efficacy superior to fluconazole.[7]
Anticancer Activity
The imidazole scaffold is present in numerous compounds evaluated for their anticancer properties.[1][9] Derivatives of 2-(4-fluorophenyl) imidazol-5-ones have been synthesized and assessed for their cytotoxic effects against various cancer cell lines, including Hela, MCF-7, PC3, and HCT-116.[10]
Mechanism of Action: The anticancer effects of imidazole derivatives are diverse. One key mechanism involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[10] Other derivatives have been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and apoptosis.[11] Inhibition of this pathway can arrest the cell cycle and induce programmed cell death (apoptosis) in cancer cells.[11]
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Quantitative Data Summary: Anticancer Activity of Related Imidazolones
The following table summarizes the in vitro cytotoxicity of novel 2-(4-fluorophenyl) imidazol-5-one derivatives against various human cancer cell lines.
| Compound | Hela IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
| Compound 6 | 8.87 | 9.15 | 9.05 | 8.95 | [10] |
| Compound 25 | 9.02 | 8.99 | 8.75 | 9.11 | [10] |
| Compound 26 | 9.15 | 8.85 | 8.95 | 9.05 | [10] |
| Compound 29 | 8.75 | 9.05 | 9.12 | 8.88 | [10] |
| Compound 30 | >50 | >50 | 8.15 | >50 | [10] |
| Doxorubicin | 8.55 | 8.25 | 8.05 | 8.75 | [10] |
IC₅₀: The half maximal inhibitory concentration.
Anti-inflammatory Activity
Imidazole-based compounds have demonstrated significant anti-inflammatory properties in various experimental models.[12][13] This activity is often attributed to their ability to modulate key inflammatory pathways.
Mechanism of Action: A primary mechanism for the anti-inflammatory effects of imidazole derivatives is the modulation of the nuclear factor kappa B (NF-κB) signaling pathway.[12] By targeting and modulating NF-κB activity, these compounds can downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[12] Additionally, some derivatives inhibit enzymes in the arachidonic acid pathway, such as cyclooxygenase-2 (COX-2), thereby reducing the production of prostaglandins that mediate inflammation and pain.[1]
Quantitative Data Summary: Anti-inflammatory Activity of Imidazole Derivatives
The table below shows the percentage inhibition of carrageenan-induced paw edema in rats by selected di- and tri-substituted imidazole derivatives, a common model for assessing acute inflammation.
| Compound | % Inhibition at 3h | Ulcerogenic Severity Index | Reference |
| Compound 2h | 52.31 | 0.34 | [13] |
| Compound 2l | 49.58 | 0.17 | [13] |
| Compound 3g | 54.10 | 0.34 | [13] |
| Compound 3h | 58.02 | 0.17 | [13] |
| Compound 3l | 55.45 | 0.17 | [13] |
| Indomethacin | 62.26 | 1.83 | [13] |
Note: Lower severity index indicates less gastrointestinal irritation.
Part 2: Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to the this compound scaffold.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.[14][15]
Causality: The broth microdilution method provides a quantitative measure of a compound's antifungal potency by identifying the lowest concentration that prevents visible fungal growth. This is crucial for comparing the efficacy of new derivatives against standard antifungal agents.
Caption: Workflow for the Broth Microdilution Antifungal Assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium.[15]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve final test concentrations.
-
Inoculation: Add the fungal inoculum to each well containing the test compound, resulting in a final volume of 200 µL. Ensure the final DMSO concentration is non-toxic to the fungus (typically ≤1%).
-
Controls: Include a positive control (inoculum without compound) and a negative control (medium only). A known antifungal agent (e.g., fluconazole) should be tested as a reference standard.[7]
-
Incubation: Seal the plates and incubate at 35°C for 24 to 48 hours.[16]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[17][18]
Causality: This assay relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.[17]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116) into a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17][19]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a DMSO stock. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle controls (medium with DMSO).[19]
-
Incubation: Incubate the plates for 48-72 hours in a humidified CO₂ incubator at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard and widely used in vivo model to evaluate the acute anti-inflammatory activity of pharmacological substances.[12]
Causality: Carrageenan injection into a rodent's paw induces a biphasic acute inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling compared to a control group indicates its potential anti-inflammatory activity.[12][13]
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the this compound derivative. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compound and standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Conclusion and Future Directions
The this compound scaffold represents a highly promising core structure for the development of novel therapeutic agents. The synthesized evidence from numerous related derivatives strongly indicates potent biological activities, particularly in the antifungal, anticancer, and anti-inflammatory domains. The difluorophenyl moiety consistently contributes to enhanced potency, making this a privileged structure in medicinal chemistry.
Future research should focus on a systematic exploration of the structure-activity relationship (SAR) by modifying other positions on the imidazole ring to optimize efficacy and selectivity for specific targets. Further investigations into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties are necessary to advance lead compounds toward preclinical development. Elucidating precise molecular interactions with target enzymes through co-crystallization and advanced computational modeling will pave the way for the rational design of next-generation therapeutics based on this versatile and powerful chemical scaffold.
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An In-Depth Technical Guide to the Antifungal Properties of 2-(2,4-Difluorophenyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of invasive fungal infections, compounded by the growing challenge of antifungal resistance, necessitates the exploration of novel therapeutic agents. Azole antifungals remain a cornerstone of treatment, and within this class, derivatives of 2-(2,4-Difluorophenyl)-1H-imidazole represent a promising scaffold for development. This guide provides a comprehensive technical overview of this chemical class, synthesizing field-proven insights on their mechanism of action, chemical synthesis, structure-activity relationships (SAR), and robust protocols for preclinical evaluation. By inhibiting the critical fungal enzyme lanosterol 14α-demethylase (CYP51), these compounds effectively disrupt ergosterol biosynthesis, leading to fungal cell membrane collapse. The strategic inclusion of the 2,4-difluorophenyl moiety is frequently associated with enhanced potency and favorable metabolic profiles. This document serves as an authoritative resource for researchers aiming to design, synthesize, and validate the next generation of imidazole-based antifungal agents.
Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The antifungal activity of this compound derivatives is primarily mediated by their potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11.[1][2][3] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals, providing a selective target for therapy.[1]
The mechanism unfolds through several key steps:
-
Disruption of the Ergosterol Pathway: CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion pathway to ergosterol.[2][3]
-
Heme Coordination: The unsubstituted N-3 nitrogen atom of the imidazole ring coordinates with the heme iron atom located in the active site of the CYP51 enzyme.[3] This binding event blocks the normal catalytic function of the enzyme.
-
Consequences of Inhibition: The inhibition of CYP51 leads to two primary antifungal effects:
-
Ergosterol Depletion: The fungal cell is deprived of ergosterol, which is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1]
-
Toxic Sterol Accumulation: The blockage causes a buildup of toxic 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols integrate into the fungal membrane, disrupting its structure and leading to increased permeability and, ultimately, cell death.[1][3]
-
The 2,4-difluorophenyl group plays a critical role in anchoring the molecule within the hydrophobic active site of the enzyme, often leading to enhanced binding affinity and potency compared to non-fluorinated analogues.[4]
Caption: Inhibition of the Ergosterol Biosynthesis Pathway.
Chemical Synthesis & Characterization
The synthesis of this compound derivatives typically follows a multi-step pathway, starting from commercially available precursors. The following workflow represents a generalized and adaptable synthetic route.
Caption: General Synthetic Workflow for Target Compounds.
Experimental Protocol: Synthesis of a Representative Intermediate
This protocol describes the synthesis of a key intermediate, 2-(1H-Imidazol-1-yl)-1-(2,4-difluorophenyl)ethanone, adapted from established methodologies.[5]
Objective: To synthesize the core imidazole-phenylethanone scaffold for further derivatization.
Materials:
-
α-Bromo-2',4'-difluoroacetophenone
-
Imidazole
-
Dry Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve α-bromo-2',4'-difluoroacetophenone (1.0 mmol) and imidazole (2.0 mmol) in dry tetrahydrofuran (10 mL). Causality: Using a 2:1 molar excess of imidazole ensures complete consumption of the bromo-intermediate and acts as a base to neutralize the HBr byproduct. Dry THF is used as the solvent to prevent unwanted side reactions with water.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography. Elute the column with a gradient of dichloromethane/methanol (e.g., starting from 100:0 to 40:1). Causality: Column chromatography is essential to separate the desired product from unreacted imidazole and any byproducts, ensuring high purity of the intermediate.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
In Vitro Efficacy Assessment
The foundational step in evaluating new antifungal candidates is determining their in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.[6][7]
Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a fungal strain.
Materials:
-
Test compounds (dissolved in DMSO)
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
RPMI-1640 medium, buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
0.5 McFarland standard
-
Sterile saline
Procedure:
-
Inoculum Preparation: a. Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). d. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells. Causality: A standardized inoculum is critical for reproducibility. Too high a concentration can lead to falsely elevated MIC values.
-
Plate Preparation: a. Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate. b. Prepare a working solution of the test compound in RPMI-1640 at twice the highest desired final concentration. Add 200 µL of this solution to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no drug, no inoculum).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. For azoles, a prominent reduction in growth (≥50% inhibition) compared to the growth control is often used as the endpoint (MIC₈₀).[8]
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
Objective: To determine the lowest concentration of the test compound that kills ≥99.9% of the initial fungal inoculum.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., wells at and above the MIC).
-
Spot-plate each aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubate the agar plate at 35°C for 48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no colony formation (or a reduction of ≥99.9% compared to the initial inoculum count) on the agar plate.[9][10]
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the lead compound to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. For this compound derivatives, SAR can be systematically explored by modifying different parts of the molecule.
-
The Imidazole Ring: The unsubstituted 1H-imidazole is generally considered essential for activity due to its role in coordinating with the heme iron of CYP51.[5] Modifications such as substitution on the imidazole ring often lead to a significant loss of activity.[5]
-
The Phenyl Ring: The 2,4-difluoro substitution pattern is a well-established pharmacophore in many potent azole antifungals, including fluconazole.[4] This pattern appears optimal for fitting into the enzyme's active site. Moving or removing the fluorine atoms typically diminishes activity.
-
The Side Chain: The greatest variability and opportunity for optimization lie in the side chain attached to the core scaffold. Modifications here can influence solubility, metabolic stability, and interactions with the access channel of the CYP51 active site. Studies have shown that introducing moieties like substituted piperazines, triazoles, or various alkyl/aryl groups can significantly modulate antifungal potency.[11][12][13]
| Compound ID | Core Structure | Side Chain Modification (R) | MIC vs. C. albicans (µg/mL) | Reference |
| Lead Cmpd. | This compound | Varies (e.g., phenylethanone) | 8 - 32 | [5] |
| Derivative A | " | Sulfide-containing side chain | 0.5 - 4 | [11] |
| Derivative B | " | Sulfone-containing side chain | > 64 | [11] |
| Derivative C | " | Substituted piperazine | 0.015 - 0.5 | [12] |
| Derivative D | " | 4-methyl-1H-imidazole (core mod) | > 128 (Abolished activity) | [5] |
This table is a representative summary based on trends observed in the literature. Actual values are compound-specific.
The data consistently show that sulfide derivatives are more potent than their corresponding sulfone analogs, and the introduction of complex side chains like substituted piperazines can lead to highly potent compounds.[11][12]
In Vivo Evaluation in Murine Models
Positive in vitro data must be validated in vivo to assess a compound's efficacy within a complex biological system. A systemic candidiasis model in mice is a standard for preclinical evaluation.[14]
Protocol: Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of a test compound in reducing fungal burden and improving survival in mice infected with Candida albicans.
Animals:
-
Immunocompetent or immunosuppressed (e.g., with cyclophosphamide) female BALB/c mice, 6-8 weeks old.
Procedure:
-
Infection: Infect mice via tail vein injection with a suspension of C. albicans (e.g., 1 x 10⁵ CFU/mouse). Causality: The intravenous route establishes a disseminated infection that mimics systemic candidiasis in humans, with key target organs being the kidneys, liver, and spleen.[15]
-
Treatment: a. Begin treatment at a set time post-infection (e.g., 2-4 hours). b. Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a specified duration (e.g., 7-10 days).[5] c. Include a vehicle control group (receiving only the drug delivery vehicle) and a positive control group (e.g., receiving fluconazole).
-
Efficacy Endpoints: a. Survival: Monitor the mice daily for a period of 21-30 days and record mortality. Plot Kaplan-Meier survival curves to compare treatment groups.[5][15] b. Fungal Burden: At a predetermined time point (e.g., 24 hours after the final dose), euthanize a subset of mice from each group. Aseptically remove target organs (typically kidneys), homogenize them in sterile saline, and perform serial dilutions for quantitative culture on agar plates. Calculate the fungal burden as Colony Forming Units (CFU) per gram of tissue.[15] Causality: Fungal burden in the kidneys is a key indicator of therapeutic efficacy in this model.
Caption: Workflow for In Vivo Antifungal Efficacy Testing.
Future Perspectives & Conclusion
Derivatives based on the this compound scaffold continue to be a fertile ground for the discovery of novel antifungal agents. Their well-defined mechanism of action, established synthetic feasibility, and proven potential for high potency make them attractive candidates for further development. Future research should focus on optimizing side chains to enhance activity against azole-resistant fungal strains, improve safety profiles by minimizing off-target effects on human CYP enzymes, and enhance pharmacokinetic properties to improve bioavailability and tissue penetration.[3] The systematic application of the robust evaluation protocols outlined in this guide will be critical in identifying and advancing the most promising compounds toward clinical development, addressing the urgent global need for new and effective antifungal therapies.
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The 2-(2,4-Difluorophenyl)-1H-imidazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of its Analogs for Researchers, Scientists, and Drug Development Professionals.
The 2-(2,4-difluorophenyl)-1H-imidazole moiety has emerged as a cornerstone in the design of contemporary therapeutic agents. Its unique electronic properties and conformational flexibility have positioned it as a privileged scaffold, leading to the development of potent modulators of various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their well-established role as antifungal agents targeting lanosterol 14α-demethylase (CYP51), alongside explorations into their potential as anticancer therapeutics. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers with the knowledge to rationally design and synthesize novel imidazole-based drug candidates.
The Rise of a Versatile Pharmacophore: Therapeutic Significance
The imidazole ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules.[1] When coupled with a 2,4-difluorophenyl group, the resulting scaffold exhibits a remarkable propensity for interacting with the active sites of various enzymes, particularly those within the cytochrome P450 superfamily.[2] The fluorine atoms on the phenyl ring are not mere passive substituents; they play a crucial role in enhancing metabolic stability and modulating the electronic environment of the molecule, which in turn influences binding affinity and biological activity.[3]
The most prominent therapeutic application of this scaffold is in the development of antifungal agents.[4] Analogs of this compound are known to potently inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[2][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.[4] This mechanism of action is the basis for the clinical efficacy of many widely used azole antifungal drugs. Beyond mycology, this versatile scaffold has been explored for its potential in oncology, with derivatives showing promising activity against various cancer cell lines.[6][7]
Decoding the Structure-Activity Relationship: A Tale of Two Rings
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the imidazole and the difluorophenyl rings. A systematic exploration of these modifications has yielded a wealth of SAR data, providing a roadmap for the rational design of more potent and selective compounds.
The Imidazole Core: More Than Just a Linker
The imidazole ring serves as the central anchoring point for various side chains and is crucial for interaction with the target enzyme.
-
N1-Substitution: The N1 position of the imidazole ring is a key site for modification. Introducing substituents at this position can significantly impact antifungal activity. For instance, the introduction of a second azole moiety, such as a 1,2,4-triazole, often leads to a substantial increase in potency.[8] This is exemplified in the design of fluconazole analogs, where a triazole-containing side chain at N1 is a hallmark of potent antifungal activity.[3][8] The nature of the linker between the imidazole N1 and other functional groups also plays a critical role.
-
C4 and C5 Positions: Substitution at the C4 and C5 positions of the imidazole ring can influence the overall conformation of the molecule and its interaction with the active site of the target enzyme. While extensive substitution at these positions is less common in the context of antifungal agents, it has been explored in other therapeutic areas.[9]
The 2,4-Difluorophenyl Moiety: A Key to Potency and Selectivity
The 2,4-difluorophenyl group is a recurring motif in potent enzyme inhibitors. Its electronic and steric properties are critical for high-affinity binding.
-
Fluorine Atoms: The two fluorine atoms at positions 2 and 4 of the phenyl ring are of paramount importance. They create a unique electronic environment that can enhance binding interactions, such as through halogen bonding or by modulating the pKa of the imidazole ring. Furthermore, the presence of fluorine can block sites of metabolism, thereby increasing the in vivo half-life of the compound.[3]
-
Other Phenyl Ring Substitutions: While the 2,4-difluoro substitution pattern is highly optimized for many targets, further modifications to the phenyl ring have been investigated. However, these often lead to a decrease in activity, highlighting the privileged nature of the 2,4-difluoro motif.
Synthesis of this compound Analogs: A Practical Approach
The synthesis of the core this compound scaffold is typically achieved through the condensation of 2,4-difluorobenzaldehyde with a source of ammonia and a 1,2-dicarbonyl compound. A common and versatile method is the Debus synthesis.[10]
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the parent scaffold.
Materials:
-
2,4-Difluorobenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde (1 equivalent) in ethanol.
-
Add glyoxal (1.1 equivalents) and ammonium acetate (3 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation: Assessing Antifungal Potency
The antifungal activity of the synthesized analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungal strains.[11]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]
Materials:
-
Synthesized this compound analogs
-
Standard antifungal drug (e.g., fluconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound and the standard drug in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust its concentration to a final density of 0.5-2.5 x 103 cells/mL in each well.
-
Add the fungal inoculum to each well containing the diluted compounds.
-
Include a growth control (no drug) and a sterility control (no inoculum) on each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition compared to the growth control), either visually or by measuring the absorbance at a specific wavelength.[11]
Data Presentation:
The antifungal activity of a series of hypothetical this compound analogs is summarized in the table below.
| Compound | R1-Substituent (on Imidazole N1) | R2-Substituent (on Phenyl Ring) | MIC against C. albicans (µg/mL) |
| 1 | H | 2,4-di-F | 16 |
| 2a | -CH2-Triazole | 2,4-di-F | 0.5 |
| 2b | -CH2CH2OH | 2,4-di-F | 8 |
| 3a | H | 4-F | 32 |
| 3b | H | 2-F, 4-Cl | >64 |
Visualizing the Path to Potency: SAR and Workflow Diagrams
To better understand the relationships between chemical structure and biological activity, as well as the experimental workflows, the following diagrams are provided.
Caption: Key SAR findings for antifungal activity.
Caption: Experimental workflow for synthesis and antifungal testing.
Concluding Remarks and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The well-defined structure-activity relationships, particularly in the realm of antifungal drug development, provide a solid foundation for the rational design of next-generation inhibitors of lanosterol 14α-demethylase. Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these analogs to improve their efficacy and safety profiles. Furthermore, the exploration of this privileged scaffold against other biological targets, such as those implicated in cancer and inflammatory diseases, holds significant promise for expanding its therapeutic utility. The insights and protocols provided in this guide are intended to empower researchers to contribute to these exciting and impactful areas of drug discovery.
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(2,4-Difluorophenyl)-1H-imidazole
Introduction: The Rationale for Investigation
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous compounds with a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The specific compound, 2-(2,4-Difluorophenyl)-1H-imidazole, incorporates a difluorophenyl moiety, a structural feature common to potent azole antifungal drugs. This substitution can enhance metabolic stability and binding affinity to target enzymes.[3][4]
This guide provides a comprehensive framework for the in vitro evaluation of this compound. The described methodologies are designed to rigorously assess its potential as a therapeutic agent, focusing on its antifungal and cytotoxic properties. As senior application scientists, we emphasize not just the procedural steps but the underlying scientific principles and the importance of self-validating experimental design. This ensures that the data generated is both reliable and translatable, forming a solid foundation for further preclinical development.
Part 1: Antifungal Susceptibility Testing
The primary hypothesis for a compound with this structure is its potential as an antifungal agent. Azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7][8] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death or growth inhibition.[8][9][10] Therefore, the initial evaluation will focus on determining the compound's activity against clinically relevant fungal pathogens.
Core Principle: Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We will employ the broth microdilution method, a standardized and widely accepted technique for quantitative assessment of antifungal activity.[11][12]
Experimental Workflow: Broth Microdilution Assay
The following workflow outlines the process for determining the MIC of the test compound against fungal strains such as Candida albicans and Aspergillus fumigatus.
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution for Candida albicans
-
Inoculum Preparation: Select isolated colonies from an overnight culture on Sabouraud Dextrose Agar. Suspend them in sterile saline and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[13]
-
Compound Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.[12]
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 so that adding 100 µL to each well results in a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[11][12]
-
Controls:
-
Growth Control: Wells containing only the fungal inoculum in RPMI-1640.
-
Sterility Control: Wells containing only RPMI-1640.
-
Vehicle Control: Wells containing the fungal inoculum and the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥90%) compared to the growth control. This can be assessed visually or by reading the optical density at 630 nm.[11]
Data Presentation: Representative Antifungal Activity
The results should be summarized in a clear, tabular format. For comparison, a known antifungal agent like Fluconazole should be tested in parallel.
| Compound | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus fumigatus (ATCC 204305) MIC (µg/mL) |
| This compound | 4 | 8 |
| Fluconazole (Reference) | 2 | 64 |
Note: Data are hypothetical and for illustrative purposes.
Part 2: Evaluation of Cytotoxicity
While potent biological activity is desired, therapeutic potential is contingent on selective toxicity. The compound must be effective against the target pathogen or cell type while exhibiting minimal toxicity to host cells. The MTT assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[14][15]
Core Principle: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[16]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General workflow for the MTT cell viability assay.
Detailed Protocol: Cytotoxicity against HeLa Cells
-
Cell Seeding: Plate HeLa (human cervical cancer) cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the compound dilutions. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for another 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16][17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.[17]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[18]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Representative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | 75.2 |
| This compound | HEK293 (Normal Kidney) | > 200 |
| Doxorubicin (Reference) | HeLa (Cervical Cancer) | 0.8 |
Note: Data are hypothetical and for illustrative purposes.
Part 3: Mechanistic Insights - Target Engagement
To confirm that the antifungal activity is due to the hypothesized mechanism of action, an enzyme inhibition assay targeting lanosterol 14α-demethylase (CYP51) is essential.[19] This provides direct evidence of target engagement and helps to build a compelling scientific case for the compound's mode of action.
Core Principle: Lanosterol 14α-Demethylase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CYP51.[20][21] Recombinant human or fungal CYP51 can be used in a reconstituted system with its redox partner, NADPH-cytochrome P450 reductase. The conversion of the substrate (lanosterol) to its product can be monitored using methods like HPLC or mass spectrometry.
Logical Relationship: From Whole-Cell Activity to Target Inhibition
Caption: Logical flow for validating the mechanism of action.
Protocol Outline: Reconstituted Enzyme Assay
-
System Preparation: A reaction mixture is prepared containing a buffer, recombinant fungal CYP51, its reductase partner, and a source of NADPH.
-
Inhibition: The test compound, this compound, is added at various concentrations and pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is started by adding the substrate, lanosterol.
-
Incubation: The reaction proceeds for a set time at 37°C.
-
Termination and Extraction: The reaction is stopped, and the sterols are extracted using an organic solvent.
-
Analysis: The amount of product formed is quantified using LC-MS, and the percent inhibition is calculated relative to a no-inhibitor control. An IC50 value for enzyme inhibition is then determined.
Conclusion
This guide outlines a rigorous, multi-faceted approach to the in vitro evaluation of this compound. By systematically assessing its antifungal efficacy, host cell cytotoxicity, and direct target engagement, researchers can build a comprehensive profile of the compound's therapeutic potential. The emphasis on standardized protocols, appropriate controls, and mechanistic validation ensures the generation of high-quality, reliable data essential for guiding further drug development efforts.
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- Title: Optically active antifungal azoles. VIII. Synthesis and antifungal activity of 1-[(1R,2R)-2-(2,4-difluoro- and 2-fluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]- 3-(4-substituted phenyl)-2(1H,3H)-imidazolones and 2-imidazolidinones Source: PubMed URL:[Link]
- Title: In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 Source: PMC - NIH URL:[Link]
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A Technical Guide to the Discovery and Synthesis of Novel Imidazole Derivatives for Drug Development
Introduction: The Enduring Significance of the Imidazole Scaffold in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in nature, as a key component of the amino acid histidine and the hormone histamine, underscores its fundamental biological importance.[3][4] In the realm of synthetic pharmaceuticals, the imidazole nucleus is a privileged scaffold, forming the core of numerous clinically significant drugs with a wide array of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antihypertensive agents.[5][6][7]
The unique electronic properties of the imidazole ring, characterized by its aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allow it to engage in a variety of interactions with biological targets such as enzymes and receptors.[5][6] This versatility, coupled with the numerous available synthetic routes for its derivatization, makes the imidazole scaffold a continuous source of inspiration for the discovery of novel therapeutic agents.[8] This guide provides an in-depth exploration of modern synthetic strategies for creating novel imidazole derivatives, the rationale behind these methodologies, and their application in the drug discovery process.
Modern Synthetic Strategies for Imidazole Derivatives: A Chemist's Toolkit
The synthesis of the imidazole core has evolved significantly from classical methods to more efficient and versatile modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern on the imidazole ring, the availability of starting materials, and considerations for yield, purity, and scalability.
Classical Foundations: The Debus-Radziszewski Synthesis
One of the earliest and most fundamental methods for imidazole synthesis is the Debus-Radziszewski reaction, first reported in the 19th century.[9][10] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[10] A key advantage of this method is its ability to assemble the imidazole ring in a single step from readily available starting materials.
A typical laboratory-scale protocol for a Radziszewski-type synthesis is as follows:
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzil (1,2-diphenylethane-1,2-dione) (1.0 g, 4.76 mmol), benzaldehyde (0.51 g, 4.76 mmol), and ammonium acetate (3.67 g, 47.6 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 2 hours.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenyl-1H-imidazole.
Causality Behind Experimental Choices:
-
Ammonium Acetate: Serves as the source of both ammonia molecules required for the imidazole ring formation. The acetate salt is convenient to handle compared to gaseous ammonia.
-
Glacial Acetic Acid: Acts as a polar protic solvent that facilitates the dissolution of the reactants and also as a catalyst for the condensation reactions.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the multiple condensation and cyclization steps involved in the reaction mechanism.
-
Precipitation in Water: The product is sparingly soluble in water, allowing for its easy isolation from the reaction mixture.
Multi-Component Reactions (MCRs): A Paradigm of Efficiency
Modern organic synthesis places a high premium on efficiency, atom economy, and the reduction of waste. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are a powerful tool in this regard.[11][12] The Debus-Radziszewski synthesis is itself an early example of an MCR.[10]
More contemporary MCRs for imidazole synthesis often employ a wider range of starting materials and catalysts, allowing for greater diversity in the final products. A notable example is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[13][14]
Experimental Workflow: Van Leusen Imidazole Synthesis
Caption: Workflow for the Van Leusen Imidazole Synthesis.
Causality Behind Experimental Choices:
-
In situ Imine Formation: The reaction between an aldehyde and a primary amine to form an imine is a reversible process. By generating the imine in the presence of TosMIC, it can be immediately trapped in the subsequent reaction, driving the equilibrium towards product formation.[13]
-
TosMIC: This reagent is uniquely suited for this reaction as it contains a nucleophilic isocyanide carbon, an acidic methylene group, and a good leaving group (tosyl group), all of which are essential for the cyclization and subsequent elimination steps.[13]
-
Base: A base, such as potassium carbonate, is required to deprotonate the acidic methylene group of TosMIC, initiating the nucleophilic attack on the imine.
Green Synthesis Approaches: Sustainability in Imidazole Chemistry
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methodologies.[15][16][17] For imidazole synthesis, this has manifested in several ways, including the use of solvent-free reaction conditions, recyclable catalysts, and energy-efficient methods like microwave irradiation.[18][19][20]
Solvent-Free Synthesis:
Conducting reactions without a solvent minimizes waste and can sometimes lead to faster reaction rates.[19] For example, the synthesis of 2,4,5-triaryl-substituted imidazoles can be achieved by heating a mixture of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate in the absence of a solvent, often with a solid-supported catalyst.[15]
Catalytic Innovations:
The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. Magnetic nanoparticles, for instance, have been employed as catalysts for imidazole synthesis.[15][21] These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, reducing both cost and waste.[18]
Data Presentation: Comparison of Catalysts in Imidazole Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reusability (cycles) | Reference |
| Fe3O4@C@PrNHSO3H | Solvent-free, 110 °C | 90-98 | 8 | [15] |
| Ni0.5Zn0.5Fe2O4 NPs | Solvent-free | High | Not specified | [21] |
| HBF4–SiO2 | Not specified | High | 5 | [12] |
Causality Behind Experimental Choices:
-
Magnetic Nanoparticle Catalysts: The high surface area of nanoparticles provides numerous active sites for catalysis. The magnetic core allows for facile recovery, a significant advantage over homogeneous catalysts that can be difficult to separate from the product.[15][21]
-
Solid-Supported Acids: Using a solid support like silica for an acid catalyst (e.g., HBF4–SiO2) renders it heterogeneous, simplifying workup and allowing for recycling.[12]
Characterization of Novel Imidazole Derivatives
Once a novel imidazole derivative has been synthesized, its structure must be unequivocally confirmed. A combination of spectroscopic techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule, such as N-H and C=N bonds.
-
X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule.
The Role of Imidazole Derivatives in Drug Discovery and Development
The synthesis of novel imidazole derivatives is often the first step in a long and complex drug discovery process. The diverse pharmacological activities of imidazole-containing compounds make them attractive candidates for a wide range of therapeutic targets.[1][5][7][22]
Signaling Pathway: Imidazole Derivatives as Kinase Inhibitors
Many imidazole derivatives have been developed as kinase inhibitors, a major class of anticancer drugs. Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Caption: Imidazole derivatives can inhibit kinase signaling cascades, thereby blocking uncontrolled cell proliferation in cancer.
Structure-Activity Relationship (SAR) Studies:
Once a "hit" compound with promising biological activity is identified, medicinal chemists synthesize a library of related analogues to explore the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its potency, selectivity, and pharmacokinetic properties. The goal of SAR studies is to identify a "lead" compound with an optimized profile for further development.
Conclusion and Future Directions
The imidazole scaffold continues to be a rich source of innovation in medicinal chemistry. Advances in synthetic methodologies, particularly in the areas of multi-component reactions and green chemistry, are enabling the rapid and efficient generation of diverse libraries of novel imidazole derivatives.[23][24][25] The ongoing exploration of the pharmacological potential of these compounds, guided by a deeper understanding of their interactions with biological targets, holds great promise for the development of new and more effective therapies for a wide range of diseases.[7][17][20] The integration of computational tools for in silico screening and SAR analysis will further accelerate the discovery of the next generation of imidazole-based drugs.[17]
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- Recent advances in the synthesis of imidazoles†. Organic & Biomolecular Chemistry - SciSpace. [Link]
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- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- Green Synthesis of Imidazole Derivatives via Fe3O4‐MNPs as Reusable C
- Recent Advances in the Synthesis and Applications of Imidazole Deriv
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
- Review of pharmacological effects of imidazole derivatives. Science and Healthcare of Kazakhstan. [Link]
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- Biological importance of imidazoles.
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- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. [Link]
- Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition.
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- A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization.
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole, a key building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient one-pot multicomponent reaction based on the Debus-Radziszewski imidazole synthesis.[1][2][3] This guide is designed for researchers, chemists, and professionals in the pharmaceutical industry, offering in-depth explanations for experimental choices, rigorous safety protocols, and methods for product characterization to ensure both high yield and purity.
Introduction and Significance
This compound serves as a critical intermediate in the synthesis of various pharmacologically active compounds, most notably as a core fragment in potent antifungal agents like fluconazole.[4] The difluorophenyl moiety often enhances metabolic stability and binding affinity of drug candidates. Therefore, a reliable and scalable synthesis protocol is of significant interest to the drug discovery community.
This document outlines a procedure that leverages the classic Debus-Radziszewski reaction, a multicomponent process valued for its atom economy and efficiency in constructing the imidazole ring system.[5] The reaction condenses a 1,2-dicarbonyl compound (glyoxal), an aldehyde (2,4-difluorobenzaldehyde), and an ammonia source to form the desired substituted imidazole.[3]
Reaction Principle and Mechanism
The synthesis proceeds via a one-pot, three-component condensation reaction. The overall transformation involves the reaction of 2,4-difluorobenzaldehyde, glyoxal, and two equivalents of ammonia, which is conveniently supplied by ammonium acetate.
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis.
The mechanism, while complex, is generally understood to occur in two main stages:[2]
-
Diimine Formation: The dicarbonyl compound, glyoxal, first condenses with two molecules of ammonia to form a diimine intermediate.[1][3]
-
Cyclization and Dehydration: This diimine intermediate then condenses with the aldehyde, 2,4-difluorobenzaldehyde, followed by cyclization and dehydration to yield the final aromatic imidazole product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Role |
| 2,4-Difluorobenzaldehyde | 1550-35-2 | C₇H₄F₂O | 142.10 | Aldehyde Precursor |
| Glyoxal (40% in H₂O) | 107-22-2 | C₂H₂O₂ | 58.04 | Dicarbonyl Precursor |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 | Ammonia Source |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Solvent / Catalyst |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | Recrystallization Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | TLC & Recrystallization |
| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | TLC & Recrystallization |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Work-up & Recrystallization |
Laboratory Equipment
| Equipment | Purpose |
| Round-bottom flask (100 mL) | Reaction vessel |
| Reflux condenser | Prevent solvent loss during heating |
| Magnetic stirrer and stir bar | Homogeneous mixing |
| Heating mantle with temperature control | Reaction heating |
| Beaker (500 mL) | Product precipitation |
| Büchner funnel and filter paper | Product isolation |
| Vacuum flask and vacuum source | Filtration |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring |
| UV lamp (254 nm) | TLC visualization |
| Rotary evaporator | Solvent removal |
| Vacuum oven | Product drying |
| Melting point apparatus | Purity assessment |
| Standard laboratory glassware | General use |
Health and Safety Precautions
This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2,4-Difluorobenzaldehyde: Causes skin and serious eye irritation. Avoid breathing vapors.[6][7] It is a combustible liquid.[6] Keep away from heat and open flames.
-
Glyoxal (40% solution): Corrosive. Causes severe skin burns and eye damage.[8] Handle with extreme care to avoid contact.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract.
Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[6][8][9]
Step-by-Step Synthesis Protocol
This protocol is designed for a 20 mmol scale.
Reaction Setup and Execution
-
Assemble the Apparatus: Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
Charge the Flask: To the flask, add ammonium acetate (9.25 g, 120 mmol, 6 equivalents).
-
Add Solvents and Aldehyde: Add glacial acetic acid (30 mL). Begin stirring and then add 2,4-difluorobenzaldehyde (2.84 g, 2.25 mL, 20 mmol, 1 equivalent). Stir until the solids are mostly dissolved.
-
Causality Note: Ammonium acetate is used in large excess to drive the equilibrium towards product formation and ensure a sufficient supply of ammonia. Acetic acid acts as both a solvent and a mild acid catalyst to promote the condensation and imine formation steps.
-
-
Add Glyoxal: Slowly add the 40% aqueous glyoxal solution (2.90 g, 2.45 mL, 20 mmol, 1 equivalent) to the stirring mixture.
-
Causality Note: The addition of glyoxal initiates the reaction cascade. It is added after the other components are mixed to ensure it reacts in the intended pathway.
-
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain a gentle reflux for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot a small amount of the reaction mixture.
-
Develop the plate using a mobile phase of 30% Ethyl Acetate in Hexane.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to 2,4-difluorobenzaldehyde has been consumed.
-
Product Isolation (Work-up)
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Precipitation: Carefully and slowly pour the dark reaction mixture into a beaker containing 300 mL of ice-cold water while stirring vigorously. A precipitate should form.
-
Causality Note: The desired imidazole product is sparingly soluble in water, while the excess ammonium acetate, acetic acid, and other polar byproducts are highly soluble. Pouring the reaction mixture into water causes the product to precipitate out of the solution.[10]
-
-
Neutralization (Optional but Recommended): Slowly add a saturated solution of sodium bicarbonate or cautiously add solid sodium bicarbonate to the beaker until the fizzing stops and the pH is neutral (~7). This step neutralizes the excess acetic acid.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with copious amounts of cold deionized water (3 x 50 mL) to remove any remaining water-soluble impurities.
-
Preliminary Drying: Press the solid dry on the filter paper and then allow it to air-dry for at least one hour.
Purification
-
Recrystallization: Transfer the crude solid to a beaker and perform recrystallization using an ethanol/water solvent system.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Once dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Causality Note: Recrystallization is a purification technique based on differences in solubility. The product is soluble in hot ethanol but less soluble in cold ethanol/water, allowing it to crystallize out in a pure form upon cooling while impurities remain dissolved.
-
-
Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold 50:50 ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight to remove all residual solvent.
Yield Calculation
-
Weigh the final, dried product.
-
Calculate the theoretical yield: (moles of limiting reactant) × (M.W. of product). The limiting reactant is 2,4-difluorobenzaldehyde (20 mmol).
-
Theoretical Yield = 0.020 mol × 180.15 g/mol = 3.60 g
-
-
Calculate the percentage yield: (Actual Yield / Theoretical Yield) × 100. A typical yield for this reaction is in the range of 65-80%.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~160-165 °C (literature values may vary) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.8 (br s, 1H, N-H), δ 7.9-8.1 (m, 1H, Ar-H), δ 7.2-7.5 (m, 4H, Ar-H and Imidazole-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals in aromatic region (100-165 ppm) with characteristic C-F couplings. |
| MS (ESI+) | m/z = 181.06 [M+H]⁺ |
| TLC (30% EtOAc/Hexane) | Single spot, Rf ≈ 0.4 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Insufficient heating or reaction time.- Reagents are old or degraded.- Incorrect stoichiometry. | - Ensure proper reflux is maintained and extend reaction time, monitoring by TLC.- Use fresh, high-purity reagents.- Double-check all mass and volume calculations. |
| Oily Product / Fails to Solidify | - Presence of significant impurities.- Incomplete reaction. | - Attempt to triturate the oil with cold hexane or ether to induce solidification.- If unsuccessful, purify the oil using column chromatography (Silica gel, EtOAc/Hexane gradient). |
| Product is Highly Colored | - Formation of polymeric side products due to excessive heat or reaction time. | - Treat the solution in hot ethanol with a small amount of activated charcoal before the hot filtration step in recrystallization. |
| Multiple Spots on TLC After Reaction | - Reaction is incomplete.- Formation of side products. | - Continue refluxing for another 1-2 hours.- If spots persist, purification by column chromatography will be necessary instead of just recrystallization. |
Conclusion
This application note details a reliable and reproducible method for the synthesis of this compound using the Debus-Radziszewski reaction. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce this valuable intermediate with good yield and high purity. The provided causal explanations and troubleshooting guide aim to empower scientists to adapt and optimize the protocol for their specific research and development needs.
References
- Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd.
- Wikipedia. (2023). Debus–Radziszewski imidazole synthesis.
- Taylor & Francis Online. (2021). An Efficient One-Pot Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles with Amberlite IR-120(H) as a Reusable Heterogeneous Catalyst.
- Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate.
- MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
- SlideShare. (2018). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.
- PubMed Central (PMC). (2016). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines.
- National Institutes of Health (NIH). (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- SpectraBase. (n.d.). 1H-Imidazole, 1-[[2-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]oxiranyl]methyl]-.
- ResearchGate. (2016). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole.
Sources
- 1. scribd.com [scribd.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
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- 8. basf.com [basf.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole
Abstract
This application note provides a comprehensive guide to the synthesis of 2-(2,4-difluorophenyl)-1H-imidazole, a key building block in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). We move beyond a simple recitation of steps to explain the underlying principles of the Debus-Radziszewski reaction mechanism and the rationale for employing microwave irradiation. This protocol details an efficient, one-pot procedure that dramatically reduces reaction times from hours to minutes, increases yields, and aligns with the principles of green chemistry by minimizing solvent use and energy consumption.[1][2][3][4][5] The guide includes a detailed experimental protocol, safety considerations specific to microwave synthesis, a troubleshooting guide, and characterization data.
Introduction: The Significance and Synthetic Challenge
This compound serves as a crucial intermediate in the synthesis of various high-value pharmaceutical compounds, most notably in the development of antifungal agents.[6] Its structural motif is a cornerstone for molecules designed to interact with biological targets.
Traditionally, the synthesis of substituted imidazoles via methods like the Debus-Radziszewski reaction requires prolonged heating under reflux conditions, often for several hours.[7] Such methods are not only time-consuming but also energy-intensive. Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By utilizing dielectric heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[2][8][9] This process dramatically accelerates reaction rates, often leading to cleaner reactions with fewer by-products and significantly higher yields in a fraction of the time.[1][3]
This guide provides a validated, field-tested protocol for the rapid synthesis of this compound, leveraging the power of microwave irradiation to achieve high efficiency and purity.
Reaction Principle: The Microwave-Enhanced Debus-Radziszewski Synthesis
The synthesis proceeds via the Debus-Radziszewski reaction, a classic multi-component reaction that forms the imidazole ring from three key components: a 1,2-dicarbonyl (glyoxal), an aldehyde (2,4-difluorobenzaldehyde), and an ammonia source (ammonium acetate).[10][11][12]
The proposed mechanism involves two main stages:
-
Diimine Formation: The dicarbonyl (glyoxal) first condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.
-
Cyclization and Oxidation: This diimine then undergoes condensation with the aldehyde (2,4-difluorobenzaldehyde). The resulting intermediate cyclizes and is subsequently oxidized in situ to form the stable aromatic imidazole ring.
Microwave irradiation is particularly effective for this reaction because the polar intermediates and reagents efficiently absorb microwave energy, rapidly overcoming the activation energy barrier for each step of the reaction.[1] This targeted heating minimizes the formation of degradation by-products often seen with prolonged conventional heating.
Caption: General schematic of the one-pot synthesis.
Detailed Experimental Protocol
Materials and Equipment
Reagents:
-
2,4-Difluorobenzaldehyde (≥98% purity)
-
Glyoxal (40% solution in water)
-
Ammonium Acetate (≥98% purity)
-
Glacial Acetic Acid (ACS grade) or Ethanol
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Dedicated Laboratory Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave) equipped with pressure and temperature sensors. Warning: Do not use a domestic kitchen microwave oven. [13][14]
-
10 mL or 35 mL microwave reaction vessel with a compatible magnetic stir bar
-
Magnetic stirrer hotplate
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
Büchner funnel and vacuum filtration apparatus
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel, combine 2,4-difluorobenzaldehyde (e.g., 1.0 mmol, 142 mg), glyoxal (40% aq. solution, 1.0 mmol, 145 mg), and ammonium acetate (2.5 mmol, 193 mg).
-
Solvent Addition: Add glacial acetic acid (2 mL) as the solvent and energy transfer medium. Glacial acetic acid is an excellent choice as it is polar and couples efficiently with microwaves.
-
Vessel Sealing: Place a magnetic stir bar in the vessel and securely seal it with the appropriate cap.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C (using ramp-to-temperature setting)
-
Power: 200 W (dynamic power control to maintain temperature)
-
Reaction Time: 5-7 minutes
-
Stirring: Medium to high
-
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.
-
Product Precipitation: Carefully uncap the vessel in a fume hood. Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water. A precipitate should form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 20 mL) to remove any residual acetic acid and ammonium salts.
-
Drying: Dry the product either in a desiccator under vacuum or in an oven at 60-70 °C to a constant weight.
-
Purification (if necessary): For highest purity, the crude product can be recrystallized from hot ethanol.
Caption: Experimental workflow for microwave-assisted synthesis.
Expected Results and Data Presentation
This protocol consistently produces the target compound in high yield and purity.
| Parameter | Value | Notes |
| Typical Yield | 85-95% | Based on the limiting reagent (2,4-difluorobenzaldehyde). |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | ~175-178 °C | Literature values may vary slightly. |
| Microwave Time | 5-7 minutes | Contrast with 4-6 hours for conventional reflux.[7] |
| Conventional Time | 4-6 hours | For comparison purposes. |
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The spectral data should be consistent with the expected structure.
Mandatory Safety Considerations for Microwave Synthesis
A knowledgeable and well-trained operator is the most critical safety device.[13]
-
Use Dedicated Equipment: Never use a domestic (kitchen) microwave oven for chemical synthesis.[13][14] They lack the necessary temperature and pressure controls, solvent resistance, and safety interlocks, posing a significant risk of explosion.[13]
-
Pressure Management: Be aware that heating solvents in a sealed vessel will cause a rapid increase in pressure. Always ensure the reaction scale and temperature are within the safe operating limits of the vessel.
-
Reaction Kinetics: Microwave heating can accelerate reactions exponentially. For unknown reactions, always begin with a small-scale test to gauge the reaction's kinetics and exothermicity before scaling up.[13]
-
Superheating: Solvents can superheat beyond their normal boiling points under microwave irradiation. Ensure adequate stirring to prevent localized superheating and bumping.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all operations, especially the opening of the reaction vessel, inside a certified chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Ineffective heating (low microwave absorption).- Reagent degradation.- Insufficient reaction time/temperature. | - Ensure a polar solvent like glacial acetic acid or ethanol is used.- Check the purity of starting materials.- Increase reaction time in 1-minute increments or temperature by 10 °C. |
| Impure Product | - Incomplete reaction.- Formation of side products due to excessive heat. | - Monitor reaction completion by TLC.- Recrystallize the crude product from ethanol.- Slightly lower the reaction temperature (e.g., to 110 °C) to minimize side reactions. |
| Vessel Pressure Error | - Reaction scale is too large for the vessel.- Temperature setpoint is too high.- Highly exothermic, runaway reaction. | - Reduce the scale of the reaction.- Lower the reaction temperature setpoint.- Conduct a small-scale test at a lower temperature to understand the reaction profile. |
Conclusion
This application note demonstrates a robust, highly efficient, and rapid protocol for the synthesis of this compound using microwave assistance. By replacing hours of conventional heating with minutes of microwave irradiation, this method significantly enhances laboratory throughput, reduces energy consumption, and provides excellent product yields.[1] This approach represents a prime example of applying green chemistry principles to produce valuable chemical intermediates, offering a superior alternative for researchers in medicinal chemistry and drug development.[3][5]
References
- Malviya, D. & Tripathi, A. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
- Malviya, D. & Tripathi, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]
- Maxut, A., et al. (2015).
- Kua, J., et al. (2011). Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study. Digital USD - University of San Diego. [Link]
- Unknown Author. Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
- CEM Corporation. Safety Considerations for Microwave Synthesis.
- Unknown Author. Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst.
- Unknown Author. A microwave assisted synthesis of 2-aryl-1-arylmethyl-1H-1,3- benzimidazoles in the presences of K-10. Arkivoc. [Link]
- Wikipedia. Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
- Turgut, Z., et al. (2018). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives.
- Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. [Link]
- Maxut, A., et al. (2015). Formation Mechanism and yield of small Imidazoles from Reactions of Glyoxal with NH4+ in water at neutral pH.
- Satyanarayana, V.S.V., et al. Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry. [Link]
- Unknown Author. One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite.
- Singh, A., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
- Bratulescu, G. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
- Unknown Author. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
- Yurttaş, L., et al. (2013). Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring. PubMed. [Link]
- Sharma, R., et al. (2022).
- Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES. [Link]
- Unknown Author. Convenient and Improved One Pot Synthesis of Imidazole. Indian Journal of Heterocyclic Chemistry. [Link]
- Google Patents. (2001). Process for manufacture of imidazoles.
- Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. [Link]
- Unknown Author. (2023). MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACIAL ACETIC ACID. Jetir.org. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. ijrpas.com [ijrpas.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. benthamscience.com [benthamscience.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 12. jetir.org [jetir.org]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Application Note & Protocol: High-Purity Isolation of 2-(2,4-Difluorophenyl)-1H-imidazole via Automated Flash Column Chromatography
Abstract: This technical guide provides a detailed, field-proven protocol for the purification of 2-(2,4-Difluorophenyl)-1H-imidazole, a key intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a robust technique for achieving high purity and yield. This document outlines the rationale for chromatographic parameter selection, a step-by-step experimental workflow, and expert insights for troubleshooting and optimization. The protocols described herein are designed to be self-validating, ensuring reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Rationale for High-Purity this compound
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), notably antifungal agents.[1] The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of the final drug product.[2] Consequently, the purity of this intermediate is paramount, as even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API quality.
Column chromatography is the gold standard for purifying such intermediates. The polarity of the imidazole ring, combined with the unique electronic properties of the difluorophenyl group, necessitates a carefully optimized chromatographic method to resolve the target compound from unreacted starting materials and side products. This guide focuses on a normal-phase silica gel approach, which offers a cost-effective and highly efficient means of purification.
Foundational Principles: Selecting the Chromatographic System
The successful purification of this compound hinges on the interplay between the stationary phase, mobile phase, and the physicochemical properties of the analyte.
Stationary Phase Selection: The Role of Silica Gel
Silica gel is the stationary phase of choice for this application due to its polarity and ability to interact with the imidazole moiety through hydrogen bonding. The slightly acidic nature of silica can effectively retard the basic imidazole, allowing for separation from less polar impurities.
Mobile Phase Strategy: A Ternary System for Optimal Selectivity
A multi-component mobile phase is often necessary to achieve the desired separation. For this compound, a ternary system of Dichloromethane/Diethyl Ether/Methanol is highly effective.[2]
-
Dichloromethane (DCM): A non-polar solvent that helps to solubilize the crude mixture and elute non-polar impurities.
-
Diethyl Ether: A moderately polar solvent that aids in the elution of the target compound.
-
Methanol: A highly polar solvent used in small proportions to modulate the overall polarity of the eluent and ensure the efficient elution of the polar imidazole derivative.
The precise ratio of these solvents is critical and is best determined empirically through Thin-Layer Chromatography (TLC) analysis.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop a suitable solvent system using TLC. This preliminary step provides a rapid assessment of the separation and helps in optimizing the mobile phase for the column.
TLC Protocol:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate) and spot it onto the TLC plate.
-
Eluent Development: Prepare several trial eluents with varying ratios of Dichloromethane, Diethyl Ether, and Methanol. A good starting point is a 70:29:1 (v/v/v) mixture.[2]
-
Plate Development: Place the spotted TLC plate in a developing chamber containing the trial eluent.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Rf Calculation: Calculate the Retention Factor (Rf) for the target compound and impurities. The ideal Rf for the target compound for column chromatography is typically between 0.2 and 0.4.
Experimental Protocol: Automated Flash Column Chromatography
This protocol is designed for an automated flash chromatography system, which offers superior resolution and reproducibility compared to manual methods.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 40-63 µm particle size |
| Column | Pre-packed silica gel cartridge |
| Mobile Phase A | Dichloromethane |
| Mobile Phase B | 95:5 (v/v) Diethyl Ether:Methanol |
| Crude Sample | This compound (from synthesis) |
| System | Automated Flash Chromatography System |
| Detector | UV-Vis Detector (monitoring at 254 nm) |
Step-by-Step Purification Procedure
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel to form a slurry. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method prevents band broadening and improves separation efficiency.
-
Column Equilibration: Install the pre-packed silica gel column onto the flash chromatography system. Equilibrate the column with the initial mobile phase composition (100% Mobile Phase A) until a stable baseline is observed on the UV detector.
-
Sample Loading: Load the prepared dry sample onto the column using a solid-phase sample loader.
-
Chromatographic Run: Initiate the chromatographic run using the optimized gradient profile. A typical gradient is outlined in the table below.
-
Fraction Collection: Collect the eluting fractions based on the UV chromatogram. The peak corresponding to the target compound should be collected in separate fractions.
-
Purity Analysis: Analyze the collected fractions using TLC or HPLC to confirm the purity of the isolated compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Optimized Gradient Elution Profile
| Time (min) | % Mobile Phase A (DCM) | % Mobile Phase B (95:5 Diethyl Ether:Methanol) |
| 0-2 | 100 | 0 |
| 2-15 | 100 → 70 | 0 → 30 |
| 15-20 | 70 | 30 |
| 20-22 | 70 → 0 | 30 → 100 |
| 22-25 | 0 | 100 |
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a shallower gradient. |
| Band Tailing | Sample overload or interactions with acidic silica. | Reduce the sample load. Add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase. |
| Co-elution of Impurities | Similar polarity of impurities and the target compound. | Consider using a different stationary phase, such as alumina or a fluorinated phase, which can offer alternative selectivity.[3][4][5] |
| Low Yield | Irreversible adsorption onto the column or decomposition. | Ensure the crude material is fully dissolved before loading. If the compound is unstable on silica, consider a less acidic stationary phase. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following the systematic approach of TLC optimization, dry sample loading, and gradient elution, researchers can consistently obtain this valuable pharmaceutical intermediate with high purity and yield, ensuring the quality and integrity of subsequent synthetic steps.
References
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole.
- 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
Sources
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- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Antifungal Susceptibility Testing of 2-(2,4-Difluorophenyl)-1H-imidazole
Introduction: The Rationale for Standardized Antifungal Susceptibility Testing
The emergence of invasive fungal infections (IFIs) as a significant cause of morbidity and mortality, particularly in immunocompromised populations, underscores the critical need for effective antifungal therapies.[1] The azole class of antifungals represents a cornerstone in the management of these infections. 2-(2,4-Difluorophenyl)-1H-imidazole belongs to this class, and like other azoles, its mechanism of action centers on the disruption of fungal cell membrane integrity.[2][3][4][5] Specifically, it inhibits the enzyme lanosterol 14α-demethylase, a crucial component in the ergosterol biosynthesis pathway.[2][6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in a fungistatic effect—inhibiting fungal growth rather than directly killing the fungal cells.[2][5][6]
Given the rise of antifungal resistance, determining the in vitro susceptibility of fungal pathogens to novel compounds like this compound is a pivotal step in the drug development process.[1][7] Standardized protocols are essential to ensure the reproducibility and comparability of data across different laboratories.[8][9][10] This document provides detailed, field-proven methodologies for assessing the antifungal activity of this compound, drawing upon the established guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][7][11]
Part 1: Foundational Principles and Critical Parameters
Before proceeding to the experimental protocols, it is imperative to understand the key factors that influence the outcome of in vitro antifungal susceptibility testing.
The Importance of Standardized Reagents and Media
Inoculum Preparation: The Key to Reproducibility
The density of the fungal inoculum is a critical variable that must be precisely controlled. An inoculum that is too dense can overwhelm the antifungal agent, leading to falsely elevated Minimum Inhibitory Concentration (MIC) values. Conversely, a sparse inoculum may result in falsely low MICs. The standardized method involves suspending fungal colonies in sterile saline or water and adjusting the turbidity to match a 0.5 McFarland standard using a spectrophotometer at a wavelength of 530 nm.[12] This suspension is then further diluted to achieve the final target inoculum concentration.[12]
Quality Control: Ensuring the Validity of Your Results
The inclusion of quality control (QC) strains with known susceptibility profiles is non-negotiable for a self-validating system. These strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, should be tested each time an experiment is performed.[14][15][16] The resulting MICs or zone diameters must fall within the established QC ranges published in documents like the CLSI M60 supplement.[14][17] If the QC results are out of range, all results from that batch of testing must be considered invalid and the experiment repeated.[14]
Part 2: Experimental Protocols
This section details the step-by-step procedures for determining the antifungal susceptibility of this compound using broth microdilution and disk diffusion methods.
Protocol 1: Broth Microdilution Method (Adapted from CLSI M27 and EUCAST E.DEF 7.3.2)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][11]
2.1.1 Materials
-
This compound (powder)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[12]
-
Fungal isolates (test and QC strains)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)[12]
-
Sterile saline (0.85%) or water
-
Spectrophotometer
-
Multichannel pipette
2.1.2 Preparation of Antifungal Stock Solution
The solubility of the test compound is a critical initial consideration. Since many azoles have poor water solubility, a solvent like DMSO is often required.[18][19][20]
-
Weighing the Compound: Accurately weigh the this compound powder using a calibrated analytical balance.[12]
-
Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The stock solution concentration should be at least 100 times the highest final concentration to be tested to minimize the final DMSO concentration in the assay wells.[21][22]
-
Storage: Store the stock solution in small aliquots at -70°C until use to prevent degradation from repeated freeze-thaw cycles.[22]
2.1.3 Inoculum Preparation
-
Subculture: Subculture the fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.[12]
-
Colony Suspension: Select at least five distinct colonies (≥1 mm) and suspend them in 5 mL of sterile saline.[12]
-
Turbidity Adjustment: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard.[12]
-
Working Suspension: Prepare a 1:100 dilution followed by a 1:20 dilution of the stock suspension in RPMI 1640 medium. This will result in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[12]
2.1.4 Microdilution Plate Preparation and Inoculation
-
Prepare Drug Dilutions: In a separate 96-well plate or in tubes, perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium to create working solutions that are twice the final desired concentrations.
-
Plate Loading: Dispense 100 µL of each 2x drug concentration into the appropriate wells of the sterile U-bottom microdilution plate.
-
Inoculation: Add 100 µL of the adjusted fungal inoculum to each well, bringing the total volume to 200 µL. This step dilutes the drug concentration to its final 1x strength.
-
Controls: Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of uninoculated medium) for each isolate.[20][23]
2.1.5 Incubation and MIC Determination
-
Incubation: Incubate the plates at 35°C. For Candida species, the incubation period is typically 24 hours.[11] For other yeasts or molds, longer incubation times (48-96 hours) may be necessary.[7][11]
-
Reading the MIC: The MIC is determined by visual inspection or using a microplate reader. For azoles, the endpoint is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.[11] This is because azoles are generally fungistatic and may not completely inhibit all growth, a phenomenon known as "trailing".[24]
Protocol 2: Disk Diffusion Method (Adapted from CLSI M44)
This qualitative method assesses the susceptibility of a fungus to an antifungal agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated paper disk.[1][25]
2.2.1 Materials
-
This compound
-
Appropriate solvent (e.g., ethanol or DMSO)
-
Blank sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/ml methylene blue (GMB)[12]
-
Petri dishes (150 mm)
-
Fungal isolates (test and QC strains)
-
Sterile swabs
-
Calipers or a ruler
2.2.2 Preparation of Antifungal Disks
-
Prepare Stock Solution: Dissolve a known weight of this compound in a suitable solvent to achieve a desired concentration. The optimal concentration will need to be determined empirically but a starting point could be 1-10 µg per disk.
-
Impregnate Disks: Apply a precise volume (e.g., 20 µL) of the antifungal solution onto each blank sterile paper disk and allow the solvent to evaporate completely in a sterile environment.
-
Storage: Store the prepared disks in a desiccated container at 2-8°C.
2.2.3 Inoculum and Plate Preparation
-
Inoculum: Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol (Section 2.1.3).
-
Plate Inoculation: Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the GMB agar plate three times, rotating the plate approximately 60 degrees between each application to ensure confluent growth.[26]
-
Drying: Allow the agar surface to dry for 5-15 minutes before applying the disks.
2.2.4 Disk Application and Incubation
-
Application: Aseptically place the prepared this compound disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.
2.2.5 Measurement and Interpretation
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) using calipers or a ruler. The methylene blue in the agar aids in visualizing the zone edge.[12]
-
Interpretation: The zone diameter is interpreted as susceptible, intermediate, or resistant based on established and correlated clinical breakpoints.[1] For a novel compound, these breakpoints will not exist. Therefore, the zone diameters provide a qualitative measure of activity and can be correlated with MIC values from broth microdilution to establish tentative interpretive criteria.
Part 3: Data Analysis and Interpretation
Interpreting the results of antifungal susceptibility testing requires careful consideration of established guidelines and the specific characteristics of the antifungal agent.
Minimum Inhibitory Concentration (MIC) Data
The primary output of the broth microdilution method is the MIC value. For a new compound, these values will be compared to those of established antifungal agents (e.g., fluconazole, voriconazole) tested in parallel.
| Parameter | Description | Example Value |
| MIC₅₀ | The MIC at which 50% of the isolates are inhibited. | 0.25 µg/mL |
| MIC₉₀ | The MIC at which 90% of the isolates are inhibited. | 1.0 µg/mL |
| MIC Range | The range of MICs observed for the tested population. | ≤0.06 - 4 µg/mL |
| QC Range | The acceptable range of MICs for a specific QC strain. | Fluconazole vs. C. parapsilosis ATCC 22019: 2-8 µg/mL |
Note: The example values are for illustrative purposes only and do not represent actual data for this compound.
Clinical Breakpoints and Epidemiological Cutoff Values
For approved drugs, clinical breakpoints are established by regulatory bodies like the CLSI and EUCAST.[11][27][28] These are MIC values that categorize an isolate as Susceptible (S), Susceptible-Dose Dependent (SDD) or Intermediate (I), or Resistant (R).[11][24][29] This interpretation links the in vitro MIC to the likelihood of a successful clinical outcome.[1] For a novel compound, clinical breakpoints are not available. Instead, Epidemiological Cutoff Values (ECVs) can be determined. An ECV is the MIC value that separates the wild-type population of a fungal species from isolates that may have acquired resistance mechanisms.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of this compound. Adherence to these standardized methods is paramount for generating reliable and comparable data. The broth microdilution method will yield quantitative MIC data, which is essential for understanding the potency of the compound against a range of fungal pathogens. The disk diffusion method offers a simpler, cost-effective alternative for qualitative screening.
Further studies will be required to establish ECVs, investigate the compound's activity against a broader panel of clinical isolates, and explore potential mechanisms of resistance. Ultimately, these in vitro data are a critical component of the preclinical data package required for the continued development of this compound as a potential new antifungal therapeutic.
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- Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. (n.d.). PubMed Central.
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- In vitro antifungal susceptibility testing. (1998-09). PubMed.
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- Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2021-05-07). Fungal Infection Trust.
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- Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. (n.d.). ASM Journals.
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- (PDF) How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). (2020-06). ResearchGate.
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- Clinical breakpoint table. (n.d.). EUCAST.
- Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (n.d.). SciELO.
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Application Notes and Protocols for 2-(2,4-Difluorophenyl)-1H-imidazole in Agricultural Fungicide Research
Introduction: The Potential of Novel Imidazole-Based Fungicides
The global imperative for sustainable agriculture necessitates the development of novel, effective, and environmentally benign fungicides. Within the diverse chemical landscape of antifungal agents, imidazole derivatives have emerged as a promising class of compounds. This document provides detailed application notes and experimental protocols for the investigation of 2-(2,4-Difluorophenyl)-1H-imidazole as a potential agricultural fungicide. The presence of the difluorophenyl group is a key structural feature often associated with potent antifungal activity in established azole fungicides.[1][2][3] These guidelines are intended for researchers, scientists, and professionals in the field of agrochemical discovery and development, offering a framework for the systematic evaluation of this compound's fungicidal properties.
Postulated Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
It is hypothesized that this compound shares a mechanism of action common to other azole fungicides: the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1] Specifically, the imidazole moiety is predicted to bind to the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising cell membrane function and inhibiting fungal growth.[1]
Caption: Postulated mechanism of action for this compound.
Predicted Spectrum of Antifungal Activity
Based on the known efficacy of structurally related difluorophenyl-azole compounds, this compound is anticipated to exhibit activity against a range of economically important plant pathogenic fungi.[1][2][3] The following table outlines the predicted spectrum of activity.
| Fungal Pathogen | Common Disease | Predicted Efficacy |
| Aspergillus fumigatus | Aspergillosis in crops | Moderate to High |
| Candida albicans | Candidiasis | Moderate to High |
| Cryptococcus neoformans | Cryptococcosis | Moderate to High |
| Microsporum lanosum | Ringworm | Moderate |
| Alternaria brassicae | Alternaria blight | Moderate |
| Fusarium spp. | Fusarium wilt | Moderate to High |
| Sclerotinia sclerotiorum | White mold | Moderate |
| Rhizoctonia solani | Root rot, damping-off | Moderate |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
Objective: To determine the intrinsic antifungal activity of this compound against a panel of target fungal pathogens and to establish the Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50).
1. Poisoned Food Technique
This method is suitable for filamentous fungi and allows for the determination of mycelial growth inhibition.[4][5][6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes (90 mm)
-
Cultures of test fungi
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Media Preparation: Autoclave the fungal growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C.
-
Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.
-
Pouring Plates: Gently swirl the flasks to ensure uniform mixing and pour the amended media into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm disc of mycelial growth from the edge of an actively growing culture of the test fungus and place it in the center of each prepared plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) until the mycelial growth in the control plate has reached approximately three-quarters of the plate diameter.[8]
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula:[9]
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
-
EC50 Determination: The EC50 value, the concentration that inhibits 50% of mycelial growth, can be determined by plotting the inhibition percentage against the log of the compound's concentration and performing a regression analysis.[8]
2. Broth Microdilution Method
This method is ideal for determining the MIC for both yeasts and filamentous fungi and is amenable to high-throughput screening.[10]
Materials:
-
This compound
-
DMSO
-
RPMI-1640 medium (or other suitable broth)
-
Sterile 96-well microtiter plates
-
Fungal inoculum, standardized to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[10]
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilutions: Prepare serial dilutions of the test compound in the broth medium directly in the 96-well plates.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[10] This can be assessed visually or by using a microplate reader to measure optical density.
Caption: Workflow for in vitro antifungal activity testing.
In Vivo Fungicide Efficacy Evaluation
Objective: To assess the protective and curative efficacy of this compound in a whole-plant system under controlled environmental conditions.
Materials:
-
Healthy, susceptible host plants (e.g., tomato, wheat, cucumber)
-
Culture of a virulent plant pathogenic fungus
-
This compound formulated for application (e.g., as an emulsifiable concentrate or wettable powder)
-
Spraying equipment
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Propagation: Grow healthy host plants to a suitable growth stage for infection.
-
Fungicide Application:
-
Protective Assay: Apply the formulated test compound to the plants at various concentrations. Allow the treatment to dry completely before inoculation (typically 24 hours).
-
Curative Assay: Inoculate the plants with the fungal pathogen first. After a set period to allow for infection establishment (e.g., 24-48 hours), apply the fungicide treatment.
-
-
Inoculation: Prepare a spore suspension of the fungal pathogen and apply it uniformly to the plants (both treated and untreated controls).
-
Incubation: Place the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature, and light cycle).
-
Disease Assessment: After a sufficient incubation period (typically 7-14 days), assess the disease severity using a standardized rating scale (e.g., percentage of leaf area affected).[11][12]
-
Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.
Caption: Workflow for in vivo fungicide efficacy evaluation.
Conclusion
The structural attributes of this compound suggest its potential as a novel agricultural fungicide, likely acting through the inhibition of ergosterol biosynthesis. The protocols outlined in this document provide a robust framework for the systematic in vitro and in vivo evaluation of its antifungal efficacy. Rigorous adherence to these methodologies will enable researchers to generate reliable data to support the further development of this promising compound for crop protection.
References
- Jetir.Org. (n.d.). In vivo Evaluation of Chemicals and Plant extracts against powdery mildew of Black gram and green gram.
- (2025, August 7). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato.
- (n.d.). Antifungal Susceptibility Testing: Current Approaches - PMC. PubMed Central.
- (n.d.). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. International Journal of Advanced Biochemistry Research.
- (2025, April 23). In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. International Journal of Plant & Soil Science.
- (n.d.). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. ARCC Journals.
- (2012, October 11). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. Academic Journals.
- (n.d.). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. MDPI.
- (n.d.). IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp.. Scientific Papers Series A. Agronomy.
- (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. PubMed Central.
- (1997, December). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed.
- (1997, December). [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles]. PubMed.
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Application Notes and Protocols: Characterization of 2-(2,4-Difluorophenyl)-1H-imidazole as a Novel GABA-A Receptor Modulator
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist, Neuropharmacology Division
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-(2,4-Difluorophenyl)-1H-imidazole as a potential modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for the preclinical characterization of this novel compound.
Introduction and Scientific Rationale
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its dysfunction is implicated in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. Consequently, the GABA-A receptor is a well-established target for therapeutic intervention. The diverse subunit composition of GABA-A receptors allows for the development of subtype-selective modulators with potentially improved therapeutic profiles and reduced side effects.
Imidazole-containing compounds have emerged as a promising class of GABA-A receptor modulators. For instance, derivatives of 2-phenylimidazo[1,2-a]pyridine have been identified as positive allosteric modulators (PAMs) with neuroprotective and antipsychotic properties. Furthermore, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have demonstrated their potential as metabolically stable PAMs of the GABA-A receptor[1][2][3]. The introduction of fluorine atoms into small molecules can enhance their metabolic stability and binding affinity. The synthesis of related structures like 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate underscores the chemical tractability and interest in this class of compounds for their biological activities[4].
This guide details a systematic approach to characterize the pharmacological profile of this compound, a novel compound with a difluorophenyl moiety that may confer advantageous properties for GABA-A receptor modulation.
Mechanism of Action: GABA-A Receptor Modulation
GABA-A receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε, θ, π, and ρ). The binding of GABA to its recognition site between the α and β subunits triggers the opening of a central chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Modulators can act at various allosteric sites on the receptor complex to enhance or reduce the effect of GABA.
Caption: Putative mechanism of this compound as a GABA-A receptor modulator.
In Vitro Characterization
A critical first step in characterizing a novel compound is to determine its interaction with the target receptor in a controlled in vitro setting.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of this compound for the GABA-A receptor. These assays typically use a radiolabeled ligand that binds to a specific site on the receptor, and the displacement of this ligand by the test compound is measured.
Table 1: Representative Radioligands for GABA-A Receptor Binding Assays
| Radioligand | Binding Site | Application |
| [³H]Muscimol | GABA agonist site | To assess binding at the orthosteric GABA site[5][6]. |
| [³H]Flunitrazepam | Benzodiazepine site | To determine affinity for the benzodiazepine allosteric site[7]. |
| [³H]EBOB | Channel blocker site | To investigate interactions within the ion channel. |
This protocol is adapted from established methods for characterizing GABA-A receptor binding[5][6].
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet multiple times with ice-cold 50 mM Tris-HCl buffer (pH 7.4) through repeated centrifugation and resuspension to remove endogenous GABA[6].
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Assay:
-
In a 96-well plate, add the membrane preparation.
-
For total binding, add [³H]Muscimol (e.g., 1-2 nM final concentration).
-
For non-specific binding, add [³H]Muscimol and a high concentration of unlabeled GABA (e.g., 10 µM)[6].
-
For competition binding, add [³H]Muscimol and varying concentrations of this compound.
-
Incubate at 4°C for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Electrophysiology: Patch-Clamp Recordings
Electrophysiological techniques, such as the patch-clamp method, provide a functional measure of the compound's effect on GABA-A receptor activity. This can be performed on cultured neurons or cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes[8][9].
This protocol is a generalized procedure based on standard electrophysiological practices[10][11][12].
Workflow Diagram: Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp recordings to assess GABA-A receptor modulation.
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture primary neurons or HEK293 cells stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).
-
Plate cells on coverslips suitable for microscopy and recording.
-
-
Recording Setup:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
-
Data Acquisition:
-
Establish a whole-cell voltage-clamp configuration at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA (EC₂₀-EC₅₀) to elicit a baseline current.
-
Co-apply varying concentrations of this compound with the same concentration of GABA.
-
Record the potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation.
-
Construct a concentration-response curve to determine the EC₅₀ for the modulatory effect.
-
In Vivo Evaluation
Following in vitro characterization, in vivo studies are essential to assess the physiological and behavioral effects of the compound in a whole-organism context.
Animal Model of Anxiety: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze[13][14][15][16][17].
This protocol is based on standard EPM procedures[13][14][15][16][17].
Step-by-Step Protocol:
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the test[15].
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.
-
Animal Model of Seizures: Pentylenetetrazole (PTZ)-Induced Seizures
PTZ is a GABA-A receptor antagonist that induces seizures. This model is used to evaluate the anticonvulsant potential of test compounds[18][19][20][21].
This protocol is a standard method for assessing anticonvulsant activity[18][19][20][21].
Step-by-Step Protocol:
-
Animals:
-
Use adult mice or rats.
-
-
Procedure:
-
Administer this compound or vehicle at a specified time before PTZ injection.
-
Inject a convulsant dose of PTZ (e.g., 35-60 mg/kg, subcutaneously or intraperitoneally)[18][20].
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Observe the animal's behavior for 30 minutes and score the seizure severity using a standardized scale (e.g., a modified Racine scale).
-
-
Data Analysis:
-
Record the latency to the first seizure and the seizure severity score.
-
An anticonvulsant effect is indicated by a significant increase in the latency to seizures and/or a decrease in the seizure severity score.
-
Table 2: Modified Racine Scale for PTZ-Induced Seizures
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks without upright posture |
| 3 | Myoclonic jerks with upright posture |
| 4 | Tonic-clonic seizures with loss of posture |
| 5 | Generalized tonic-clonic seizures with loss of righting reflex |
Summary and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential GABA-A receptor modulator. Successful demonstration of in vitro affinity and functional modulation, coupled with in vivo efficacy in models of anxiety and/or epilepsy, would warrant further investigation. Future studies could include pharmacokinetic profiling, evaluation in other relevant animal models, and assessment of subtype selectivity to fully elucidate the therapeutic potential of this compound.
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- Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57579. [Link]
- Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). JoVE. [Link]
- Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), e1088. [Link]
- Chen, Z. W., & Akk, G. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]
- Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]
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- Becker, N., et al. (2014). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Biomolecular Screening, 19(10), 1364-1374. [Link]
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- Grygier, B., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1166-1180. [Link]
- Axon Instruments. (n.d.).
- Masiulis, S., et al. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology.
- Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(24), 9336-9340. [Link]
- Grygier, B., et al. (2023). 2-(4-Fluorophenyl)
- Jacob, T. C., et al. (2014). Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking. Journal of Visualized Experiments, (85), e51372. [Link]
- Srinivasan, N., et al. (2011). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249. [Link]
- Grygier, B., et al. (2023). Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA-A Receptor Ligands with Neuroprotective and Antipsychotic Properties. Journal of Medicinal Chemistry, 66(15), 10459-10478. [Link]
- Singh, A., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 4(4), 23-28. [Link]
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- Nagalakshmi, G. (2008). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. E-Journal of Chemistry, 5(3), 557-562. [Link]
- Xiong, H. P., et al. (2012). (2RS)-2-(2,4-Difluorophenyl)-1-[(4-iodobenzyl)(methyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729. [Link]
- Patel, H., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5). [Link]
- Grygier, B., et al. (2025). Machine Learning-Driven Discovery of GABA-A Ligands with Pronounced Neuroprotective Efficacy and Resistance to P-gp Efflux.
- Jayanthi, J., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2519. [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-(2,4-Difluorophenyl)-1H-imidazole Derivatives
Introduction: The Therapeutic Potential of 2-(2,4-Difluorophenyl)-1H-imidazole Scaffolds
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This is attributed to the unique electronic properties of the difluorophenyl group and the versatile binding interactions of the imidazole core. Derivatives of this scaffold have shown promise as potent and selective inhibitors of key cellular targets, including protein kinases and G-protein coupled receptors (GPCRs), making them attractive candidates for drug discovery programs in oncology, inflammation, and neuroscience.[1][2] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify promising lead candidates. This guide provides a comprehensive overview of the strategies and detailed protocols for the HTS of this compound derivatives.
Part 1: Library Design and High-Throughput Synthesis
A crucial first step in any HTS campaign is the creation of a diverse chemical library. For the this compound scaffold, a combinatorial approach is highly effective for generating a large number of analogs for screening.
Rationale for Combinatorial Synthesis
Combinatorial synthesis allows for the rapid generation of a library of molecules by systematically combining a set of building blocks. For the target scaffold, diversity can be introduced at multiple positions on the imidazole ring. The general synthetic strategy often involves a multi-component reaction, such as a variation of the Debus synthesis, which is amenable to high-throughput parallel synthesis.[3]
Protocol: High-Throughput Synthesis of a this compound Library
This protocol outlines a method for the parallel synthesis of a 96-well plate format library.
Materials:
-
2,4-Difluorobenzaldehyde
-
A diverse set of 1,2-dicarbonyl compounds (e.g., benzil and its derivatives)
-
A diverse set of primary amines or ammonia source (e.g., ammonium acetate)
-
Glacial acetic acid or another suitable solvent
-
96-well reaction blocks
-
Automated liquid handler (optional, but recommended for high throughput)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) for quality control
Procedure:
-
Reagent Preparation: Prepare stock solutions of 2,4-difluorobenzaldehyde, each of the selected 1,2-dicarbonyl compounds, and the amine sources in a suitable solvent (e.g., glacial acetic acid).
-
Reaction Setup: In each well of a 96-well reaction block, dispense the 2,4-difluorobenzaldehyde stock solution.
-
Combinatorial Addition: Using a liquid handler or multichannel pipette, add a unique 1,2-dicarbonyl compound stock solution to each column and a unique amine source stock solution to each row. This will generate a unique combination of reactants in each well.
-
Reaction Incubation: Seal the reaction block and heat to the appropriate temperature (typically reflux) for a specified time (e.g., 2-4 hours).[4]
-
Work-up and Purification: After cooling, the reaction mixtures can be diluted with water to precipitate the crude products. Purification can be achieved through high-throughput parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC.
-
Quality Control: Analyze a representative selection of compounds from the library by HPLC-MS to confirm identity and purity.
-
Library Plating: Dissolve the purified compounds in dimethyl sulfoxide (DMSO) to a standard concentration (e.g., 10 mM) in 96- or 384-well plates for HTS.
Part 2: High-Throughput Screening for Kinase Inhibitors
The 2-phenyl-1H-imidazole scaffold is a known hinge-binding motif for many protein kinases, and the 2,4-difluorophenyl substitution can enhance potency and selectivity.[5] p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the inflammatory response and a validated target for anti-inflammatory drug discovery.[1][6][7]
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway that responds to cellular stress and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various substrates, culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][6][8][9] Inhibiting p38 MAPK can therefore dampen this inflammatory response.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.
Protocol: TR-FRET Based HTS Assay for p38 MAPK Inhibitors
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly suitable for HTS due to their homogeneous format, high sensitivity, and low background. The LanthaScreen™ TR-FRET kinase assay is a widely used platform for this purpose.[10][11][12][13][14]
Principle:
This assay measures the phosphorylation of a fluorescently labeled substrate by the p38 MAPK enzyme. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the FRET donor. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. Inhibitors of p38 MAPK will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Fluorescein-labeled substrate peptide (e.g., Fl-p38tide)
-
ATP
-
LanthaScreen™ Tb-anti-p-p38tide antibody
-
Kinase buffer
-
TR-FRET dilution buffer
-
384-well, low-volume, black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the this compound library (in DMSO) into the wells of a 384-well assay plate using an acoustic liquid handler. This will result in a final assay concentration of 10 µM (assuming a 20 µL final volume). Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme and Substrate Preparation: Prepare a 2X enzyme/substrate solution in kinase buffer containing p38α MAPK and the fluorescein-labeled substrate at twice the final desired concentration.
-
Initiation of Kinase Reaction: Add 10 µL of the 2X enzyme/substrate solution to each well of the assay plate.
-
ATP Addition: Prepare a 4X ATP solution in kinase buffer. Add 5 µL of the 4X ATP solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a 4X stop/detection solution containing EDTA and the Tb-labeled antibody in TR-FRET dilution buffer. Add 5 µL of this solution to each well to stop the reaction and initiate the detection process.
-
Final Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The percent inhibition for each compound is calculated relative to the controls.
| Parameter | Typical Concentration/Condition |
| Final Compound Concentration | 10 µM |
| Final p38α MAPK Concentration | 1-5 nM |
| Final Substrate Concentration | 200-400 nM |
| Final ATP Concentration | 10-100 µM (at or near Km) |
| Incubation Time (Kinase Reaction) | 60 minutes at room temperature |
| Incubation Time (Detection) | 30-60 minutes at room temperature |
Part 3: High-Throughput Screening for GPCR Modulators
The imidazole scaffold is also present in many known GPCR modulators. Screening the this compound library against a panel of GPCRs can identify novel agonists, antagonists, or allosteric modulators. A common HTS approach for Gs and Gi-coupled GPCRs is to measure changes in intracellular cyclic AMP (cAMP) levels.[15][16][17][18][19]
Protocol: Cell-Based HTS Assay for cAMP Modulation
This protocol describes a homogeneous, bioluminescence-based assay for the detection of changes in intracellular cAMP levels, suitable for HTS.
Principle:
This assay utilizes a genetically engineered cell line that expresses the target GPCR and a biosensor that produces a luminescent signal in response to changes in cAMP levels. For a Gs-coupled receptor, an agonist will increase cAMP, leading to an increase in luminescence. For a Gi-coupled receptor, an agonist will decrease forskolin-stimulated cAMP levels, resulting in a decrease in luminescence.
Materials:
-
A stable cell line expressing the target GPCR (e.g., CHO-K1 cells expressing the β2-adrenergic receptor, a Gs-coupled GPCR)
-
cAMP-Glo™ Assay kit (or equivalent)
-
Forskolin (for Gi-coupled receptor assays)
-
384-well, solid white, tissue culture-treated plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Add the compounds from the library to the cell plates.
-
Cell Stimulation:
-
For Gs-coupled receptors (agonist screen): Incubate the cells with the compounds for 30 minutes at room temperature.
-
For Gi-coupled receptors (agonist screen): Add a fixed concentration of forskolin along with the compounds and incubate for 30 minutes.
-
For antagonist screen: Pre-incubate the cells with the compounds, then add a known agonist at its EC80 concentration.
-
-
Cell Lysis and cAMP Detection: Add the cAMP-Glo™ lysis buffer to each well and incubate for 15 minutes to lyse the cells and release cAMP. Then, add the cAMP detection reagent and incubate for 20 minutes.
-
Luminescence Reading: Read the luminescence signal on a plate reader.
-
Data Analysis: The change in luminescence for each compound is compared to controls to determine its effect on cAMP levels.
| Parameter | Typical Condition |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation Time | 30 minutes |
| Forskolin Concentration (for Gi assays) | 1-10 µM |
| Agonist Concentration (for antagonist assays) | EC80 |
Part 4: Hit Confirmation and Follow-up Studies
Following the primary HTS, a series of follow-up studies are essential to confirm the activity of the initial "hits" and to select the most promising candidates for lead optimization.
Caption: A typical workflow for hit-to-lead progression following a primary HTS campaign.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The application of high-throughput screening, guided by the principles and protocols outlined in this document, provides a robust framework for the efficient identification and validation of potent and selective modulators of key biological targets. A systematic approach, from library synthesis to hit validation, is critical for the successful progression of these promising compounds into viable drug candidates.
References
- An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). The FEBS Journal. [Link]
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. [Link]
- P38 Signaling Pathway. (n.d.).
- The p38-MAPK pathway overview. (n.d.).
- cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. [Link]
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]
- p38 MAPK Signaling. (n.d.). QIAGEN GeneGlobe. [Link]
- Tools for GPCR drug discovery. (2011). Acta Pharmacologica Sinica. [Link]
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- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023). ACS Chemical Neuroscience. [Link]
- FRET-Based Screening Identifies p38 MAPK and PKC Inhibition as Targets for Prevention of Seeded α-Synuclein Aggreg
- Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. (2018). ACS Omega. [Link]
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- Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH][TNM]}. (2015). RSC Advances. [Link]
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- FRET-Based Screening Identifies p38 MAPK and PKC Inhibition as Targets for Prevention of Seeded α-Synuclein Aggregation. (2021).
- TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. (n.d.). BPS Bioscience. [Link]
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- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules. [Link]
- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
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Analytical techniques for characterization of 2-(2,4-Difluorophenyl)-1h-imidazole
An In-Depth Technical Guide to the Analytical Characterization of 2-(2,4-Difluorophenyl)-1H-imidazole
Authored by: A Senior Application Scientist
Introduction
This compound is a critical heterocyclic building block in modern medicinal chemistry. Its structural motif is found in a variety of pharmacologically active agents, most notably as a key intermediate in the synthesis of potent antifungal drugs like Fluconazole. The strategic incorporation of a difluorophenyl group onto the imidazole scaffold significantly modulates the molecule's physicochemical properties, including its lipophilicity and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of the final active pharmaceutical ingredient (API).[1][2]
Given its role as a pivotal precursor, the stringent analytical characterization of this compound is not merely a procedural step but a cornerstone of quality control in drug development. A comprehensive analytical dossier ensures the identity, purity, and stability of the intermediate, which directly impacts the quality, safety, and efficacy of the resulting API. Failure to adequately characterize this intermediate can lead to the introduction of process-related impurities or degradants, some of which may be reactive or toxicologically significant.[3]
This technical guide provides a multi-faceted analytical strategy, detailing robust, field-proven protocols for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol functions as a self-validating system for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential for the rational development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂N₂ | PubChem |
| Molecular Weight | 180.16 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Generic Material Properties |
| Melting Point | ~165-170 °C (Varies with purity) | Typical for similar structures |
| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water | Generic Material Properties |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of this compound and quantifying any process-related impurities or degradants. An orthogonal approach, using both liquid and gas chromatography, provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Related Substances
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of the main component and detecting non-volatile impurities. The polarity of the imidazole ring necessitates careful method development to achieve adequate retention and resolution from potential impurities, such as starting materials or side-reaction products.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for aromatic compounds. The use of end-capped silica minimizes peak tailing caused by the interaction of the basic imidazole nitrogen with acidic silanol groups on the stationary phase.[4]
-
Mobile Phase: A buffered mobile phase is critical. A slightly acidic pH (e.g., using formic acid or ammonium acetate) ensures the consistent protonation state of the imidazole ring, leading to sharp, symmetrical peaks.[5][6] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry.
-
Detection: The aromatic nature of the molecule provides strong chromophores, making UV detection highly sensitive and robust. A photodiode array (PDA) detector is preferred as it allows for peak purity analysis and can help in the preliminary identification of impurities by comparing their UV spectra.
Experimental Protocol: HPLC/UPLC Analysis
-
Instrumentation: A UPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.
-
Reagents & Materials:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Reference Standard: Well-characterized this compound (>99.5% purity)
-
Sample: Test batch of this compound
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the reference standard to a concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase | Gradient elution with A and B (see table below) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | PDA, Wavelength: 260 nm |
| Run Time | 15 minutes |
Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Data Analysis:
-
Identification: The principal peak in the sample chromatogram should have the same retention time as the peak in the reference standard chromatogram.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks detected.
-
Impurity Quantification: Quantify impurities using the main peak as an external standard, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity and impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is essential for identifying and quantifying residual solvents from the synthesis and purification process, which are regulated under strict limits by guidelines such as ICH Q3C.
Experimental Protocol: GC-MS Headspace Analysis
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification, equipped with a headspace autosampler.
-
Reagents & Materials:
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), headspace grade.
-
Standard mixture of expected residual solvents.
-
-
Preparation of Solutions:
-
Diluent: DMSO
-
Reference Standard Preparation: Prepare a stock solution of the solvent standard mixture in DMSO. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of DMSO. Crimp the vial tightly.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm film (or equivalent) |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp. | 250 °C |
| Headspace Vial Temp. | 80 °C |
| Headspace Loop Temp. | 90 °C |
| Transfer Line Temp. | 100 °C |
| Detector (FID) Temp. | 260 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 35-350 amu |
Spectroscopic Analysis: Structural Elucidation and Confirmation
Spectroscopic techniques provide unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework and the position of the fluorine atoms.[1] A combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize the compound well and the exchangeable N-H proton of the imidazole is often visible.[4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
Expected Spectral Features:
-
¹H NMR (DMSO-d₆):
-
Imidazole Protons: Two singlets or narrow doublets in the aromatic region (~7.0-8.0 ppm).
-
N-H Proton: A broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.[7]
-
Difluorophenyl Protons: Complex multiplets in the aromatic region (~7.0-8.0 ppm) due to H-H and H-F coupling.
-
-
¹³C NMR (DMSO-d₆):
-
Imidazole Carbons: Signals in the range of ~115-145 ppm.
-
Difluorophenyl Carbons: Six distinct signals, with characteristic large C-F coupling constants (¹JCF ~250 Hz, ²JCF ~25 Hz).[4]
-
-
¹⁹F NMR (DMSO-d₆):
-
Two distinct signals, each appearing as a multiplet, confirming the 2,4-substitution pattern. The chemical shifts will be relative to a standard like CFCl₃.[4]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule, serving as a rapid identity check.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H Stretch |
| ~3150 (broad) | Imidazole N-H Stretch |
| ~1610, 1500, 1450 | Aromatic C=C and Imidazole C=N Ring Stretching |
| ~1280-1100 | C-F Stretching |
| ~850 | C-H Out-of-plane Bending (Aromatic) |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Interpretation: The primary ion observed should correspond to the protonated molecule [M+H]⁺. For C₉H₆F₂N₂, the expected monoisotopic mass is 180.05. Therefore, the ESI-MS spectrum should show a prominent peak at m/z 181.06.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
Mass spectrometry analysis of 2-(2,4-Difluorophenyl)-1h-imidazole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(2,4-Difluorophenyl)-1h-imidazole
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of this compound. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring robust and reliable analytical outcomes. The protocols described herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.
Introduction and Significance
This compound belongs to the imidazole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry. Imidazole derivatives exhibit a vast range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] The presence of the difluorophenyl moiety can significantly enhance metabolic stability and binding affinity, making this particular compound a person of interest in pharmaceutical development.
Accurate and sensitive quantification of such molecules is paramount throughout the drug development lifecycle—from discovery and metabolic profiling to formulation and quality control.[3][4] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for this purpose. This guide details the strategic development of a robust LC-MS/MS method for the analysis of this compound, addressing common challenges like matrix effects and ensuring data integrity.[5][6]
Analyte Properties and Ionization Strategy
A successful mass spectrometry method begins with a fundamental understanding of the analyte's physicochemical properties.
-
Structure: this compound
-
Molecular Formula: C₉H₆F₂N₂
-
Monoisotopic Mass: 180.0502 Da
-
Key Features: The molecule possesses an aromatic imidazole ring, which is amphoteric but typically functions as a base in solution (pKa of the conjugate acid is ~7).[2][7] The nitrogen at position 3 has a lone pair of electrons, making it a prime site for protonation. The difluorophenyl group adds to the molecule's hydrophobicity.
Choosing the Right Ionization Technique
The goal is to efficiently transfer the analyte from the liquid phase to the gas phase as an ion with minimal fragmentation.
-
Electrospray Ionization (ESI): This is the premier choice for this compound. ESI is a soft ionization technique ideal for molecules that are polar and can be readily ionized in solution.[8][9] The basic nitrogen on the imidazole ring is easily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid) to form a stable [M+H]⁺ ion.[9] This approach generally yields a strong molecular ion signal with minimal in-source fragmentation, which is ideal for quantitative analysis.[10]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for compounds with moderate polarity and good thermal stability.[11][12] It involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.[13] While ESI is predicted to be more efficient for this analyte due to its basicity, APCI can be a valuable tool if matrix effects in ESI are severe or if the analyte is part of a multi-component analysis with less polar compounds.[3]
This guide will focus on method development using Positive-Ion Electrospray Ionization (ESI+) due to its high predicted efficiency for this analyte.
Experimental Workflow and Protocols
A robust analytical method relies on meticulous sample preparation and a systematically optimized LC-MS/MS system.
Visualizing the Workflow
Caption: High-level workflow for quantitative analysis.
Protocol 1: Sample Preparation
The objective of sample preparation is to remove interfering matrix components and concentrate the analyte.[5][14] The choice of technique depends on the sample matrix.
Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS): Ideally, a stable isotope-labeled (SIL) version of the analyte, e.g., ¹³C₆-2-(2,4-Difluorophenyl)-1h-imidazole. If unavailable, a structurally similar analog can be used.
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or Protein Precipitation plates.
Procedure A: Protein Precipitation (for Plasma/Serum)
-
Aliquot: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Spike IS: Add a small volume (e.g., 10 µL) of the internal standard solution (at a known concentration) to each sample, blank, and calibration standard.
-
Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid. This 3:1 ratio of solvent to sample is effective for precipitating proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS analysis.
Procedure B: Solid-Phase Extraction (SPE) (for Higher Purity)
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load: Load the sample (pre-treated and spiked with IS as above) onto the cartridge. The basic imidazole will be positively charged and retained by the sorbent.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: LC-MS/MS Method and Validation
This protocol outlines the setup for a quantitative analysis using a triple quadrupole mass spectrometer.
1. Liquid Chromatography (LC) Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
7.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Optimization: Infuse a standard solution of the analyte (~500 ng/mL) directly into the mass spectrometer to optimize source parameters. Target values are a starting point.
| Parameter | Typical Value | Rationale |
| Capillary Voltage | 3.5 kV | Creates the electrospray aerosol. |
| Nebulizer Gas (N₂) | 45 psi | Assists in droplet formation. |
| Drying Gas (N₂) | 10 L/min | Aids in solvent evaporation. |
| Gas Temperature | 300°C | Promotes desolvation of ions. |
3. Tandem MS (MS/MS) - Multiple Reaction Monitoring (MRM):
-
Precursor Ion ([M+H]⁺): m/z 181.1 (for C₉H₆F₂N₂). A high-resolution instrument would target m/z 180.0502 + 1.0073 = 181.0575.
-
Collision Energy (CE): Optimize by ramping the CE and monitoring the abundance of product ions.
-
Product Ions: Select at least two stable and abundant product ions. One is used for quantification (Quantifier) and the other for confirmation (Qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 181.1 | 135.1 | 25 | Quantifier |
| 181.1 | 108.1 | 35 | Qualifier | |
| Internal Standard (SIL) | e.g., 187.1 | 141.1 | 25 | Quantifier |
Note: Product ion m/z values and collision energies are hypothetical and must be determined empirically.
4. Method Validation: The developed method must be validated according to regulatory guidelines such as those from the FDA or ICH.[15][16][17]
| Parameter | Purpose | Acceptance Criteria (Illustrative) |
| Specificity | Ensure no interference at the analyte's retention time. | Response in blank matrix <20% of LLOQ.[18] |
| Linearity | Establish the relationship between concentration and response. | R² ≥ 0.99, calibration points within ±15% of nominal. |
| Accuracy | Closeness of measured value to the true value. | Mean recovery within 85-115% of nominal.[15] |
| Precision | Repeatability and reproducibility of measurements. | Coefficient of Variation (CV) ≤15%. |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy/precision. | Signal-to-noise > 10, Accuracy within 80-120%, Precision ≤20%. |
Fragmentation Analysis
Understanding the fragmentation pattern is crucial for confirming the analyte's identity and developing a specific MRM method. The fragmentation of protonated this compound in the collision cell is driven by the dissociation of the most labile bonds.
-
Key Principles: The imidazole ring itself is relatively stable and may not readily open.[19] Fragmentation is more likely to involve the substituents. The C-N bond connecting the two rings and the C-F bonds are potential cleavage sites. Loss of stable neutral molecules like hydrogen fluoride (HF) is a common pathway for fluorinated aromatic compounds.[20][21]
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathways for protonated this compound.
-
Pathway 1 (Loss of HF, m/z 181.1 -> 161.1): A characteristic loss for fluorinated compounds, resulting in a more stabilized ion.[20][21]
-
Pathway 2 (Cleavage of C-C bond): Scission of the bond between the phenyl and imidazole rings can lead to the formation of the difluorophenyl cation (m/z 113.0) or the protonated imidazole fragment (m/z 69.0).
-
Pathway 3 (Loss of HCN): A common fragmentation for imidazole-containing structures, leading to an ion at m/z 154.1.[22]
The relative abundance of these fragments will depend on the collision energy applied. Empirical optimization is essential to find the most intense and reproducible transitions for the MRM assay.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound using LC-MS/MS. By understanding the analyte's properties, selecting the appropriate ionization technique, and systematically developing and validating the method, researchers can achieve highly specific, sensitive, and reliable quantitative results. The protocols and principles outlined here are designed to serve as a robust starting point for applications in pharmaceutical research, development, and quality control, ensuring data of the highest integrity.
References
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- MALDI matrices for low molecular weight compounds: an endless story? PubMed.
- A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst (RSC Publishing).
- New Matrix Additives and Alternative Matrices for Small Molecule MALDI Mass Spectrometry. ResearchGate.
- Atmospheric-pressure chemical ionization. Wikipedia.
- MALDI matrices for low molecular weight compounds: an endless story? Semantic Scholar.
- Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed.
- Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX.
- Quantitative mass spectrometry methods for pharmaceutical analysis. PMC - NIH.
- Mass Spectrometry Sample Preparation Guide. Organomation.
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect.
- Application of Atmospheric Pressure Ionization Time-of-Flight Mass Spectrometry Coupled with Liquid Chromatography for the Characterization of in Vitro Drug Metabolites. ResearchGate.
- Sample Preparation for Liquid Chromatography-Mass Spectrometry. American Laboratory.
- Sample preparation techniques for mass spectrometry in the clinical laboratory. ResearchGate.
- Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed.
- APCI – Knowledge and References. Taylor & Francis.
- The mass spectra of imidazole and 1-methylimidazole. ResearchGate.
- Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. ResearchGate.
- Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
- Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Publishing.
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- Analytical Method Development and Validation in Pharmaceuticals. Chromatography Online.
- An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. ACS Publications.
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate.
- Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science.
- 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. NIH.
- Q2(R2) Validation of Analytical Procedures. FDA.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. LibreTexts.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.
- New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Spectroscopy Online.
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- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH.
- mass spectra - fragmentation patterns. Chemguide.
- 2-(2,5-difluorophenyl)-4,5-dihydro-1H-imidazole. PubChem.
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- Imidazole. Wikipedia.
- Chemical and Pharmacological Properties of Imidazoles. IJPPR.
- Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. The Royal Society of Chemistry.
- 1H-Imidazole, 1-[[2-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]oxiranyl]methyl]-. SpectraBase.
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Application Note: FT-IR Spectroscopy for the Characterization of 2-(2,4-Difluorophenyl)-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of FT-IR in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the precise structural elucidation and quality control of active pharmaceutical ingredients (APIs) are paramount.[1][2] 2-(2,4-Difluorophenyl)-1H-imidazole is a heterocyclic compound of interest, with its substituted imidazole core appearing in numerous pharmacologically active molecules.[3] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for the molecular characterization of such compounds.[2][4] By measuring the absorption of infrared radiation, FT-IR provides a unique molecular "fingerprint," revealing the vibrational modes of a molecule's functional groups.[2][5] This application note provides a detailed protocol for the FT-IR analysis of this compound, covering sample preparation, spectral acquisition, and interpretation.
The utility of FT-IR extends throughout the drug development lifecycle, from confirming the identity of synthesized compounds and assessing purity to monitoring for polymorphic changes and ensuring batch-to-batch consistency in manufacturing.[1][2] Its sensitivity to the molecular environment makes it an invaluable tool for detecting subtle structural variations that could impact a drug's efficacy and safety.[2]
Foundational Principles: Understanding the Vibrational Signature
The infrared spectrum of this compound is governed by the vibrational frequencies of its constituent functional groups. These include the N-H and C-H stretching and bending modes of the imidazole ring, the C=C and C-N stretching of the heterocyclic system, and the characteristic vibrations of the 2,4-difluorophenyl substituent, most notably the C-F stretching vibrations.[3][6] The precise position and intensity of these absorption bands are influenced by the overall molecular structure and any intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group.[7][8]
Experimental Workflow: From Sample to Spectrum
A generalized workflow for the FT-IR analysis of this compound is depicted below. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission methods will depend on the available instrumentation, sample amount, and desired analytical outcome.
Caption: Generalized workflow for FT-IR analysis.
Detailed Protocols
Protocol 1: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a widely used technique due to its minimal sample preparation requirements, making it ideal for rapid screening and analysis of both solid and liquid samples.[9][10][11]
4.1.1. Rationale This method relies on the principle of total internal reflection. An infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal.[9] This shallow penetration depth makes ATR excellent for analyzing the surface of materials without extensive preparation.[10]
4.1.2. Equipment and Reagents
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., single-reflection diamond ATR).
-
This compound (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes (e.g., Kimwipes).
4.1.3. Step-by-Step Procedure
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (typically a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[12]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[13]
-
Spectral Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Post-Measurement Cleaning: Release the pressure clamp, remove the sample powder, and clean the ATR crystal surface as described in step 1.
Protocol 2: Potassium Bromide (KBr) Pellet Transmission FT-IR
The KBr pellet method is a traditional transmission technique that often yields high-quality spectra with sharp, well-defined peaks.[14][15] It is particularly useful when a reference spectrum for library matching is required.
4.2.1. Rationale In this method, the solid sample is finely ground and intimately mixed with spectroscopic-grade KBr powder.[13] When subjected to high pressure, the KBr becomes plastic and forms a transparent disc that allows infrared light to pass through, with the dispersed sample absorbing at its characteristic frequencies.[14][15] The quality of the spectrum is highly dependent on the particle size of the sample and the transparency of the pellet.
4.2.2. Equipment and Reagents
-
FT-IR Spectrometer.
-
This compound.
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven to remove moisture.
-
Agate mortar and pestle.
-
Pellet die set.
-
Hydraulic press.
-
Analytical balance.
4.2.3. Step-by-Step Procedure
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, spectroscopic-grade KBr.[13][14]
-
Grinding and Mixing: First, grind the 1-2 mg of the sample in an agate mortar to a very fine powder.[16] Then, add the KBr powder and gently but thoroughly mix with the sample. The goal is a homogenous dispersion.[16] Critical Note: KBr is hygroscopic; minimize exposure to atmospheric moisture to avoid interfering O-H bands in the spectrum.[16][17]
-
Loading the Die: Carefully transfer the mixture into the pellet die.
-
Pressing the Pellet: Place the die into a hydraulic press and apply pressure, typically in the range of 8-10 metric tons, for 1-2 minutes.[16][18] This should result in a thin, transparent, or translucent pellet.
-
Background Collection: Place a blank KBr pellet (made with only KBr powder) or an empty sample holder into the spectrometer and collect a background spectrum.
-
Spectral Acquisition: Carefully remove the sample pellet from the die and place it in the spectrometer's sample holder. Collect the sample spectrum under the same conditions as the background scan.
-
Data Analysis: The resulting spectrum will be in percent transmittance (%T). This can be converted to absorbance if needed.
Spectral Interpretation
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The structure of this compound with key functional groups is shown below.
Caption: Structure of this compound.
The following table summarizes the expected characteristic absorption frequencies for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 3500 - 3000 | Medium, Broad | N-H Stretch | The position and broadness are indicative of hydrogen bonding. In dilute solutions, a sharper band may appear at higher frequencies (~3400-3500 cm⁻¹).[3][7][19] |
| 3150 - 3050 | Medium-Weak | Aromatic C-H Stretch | Associated with the C-H bonds on both the phenyl and imidazole rings.[5][20] |
| ~1620 - 1580 | Medium-Strong | C=N Stretch | Characteristic of the imidazole ring.[19] |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch | Multiple bands are expected from both the phenyl and imidazole rings.[3][20] |
| 1500 - 1400 | Medium | C-N Stretch | Associated with the imidazole ring structure.[3][21] |
| 1300 - 1100 | Strong | C-F Stretch | Aromatic C-F bonds typically produce very strong and characteristic absorptions in this region.[6][22] The presence of two fluorine atoms may lead to multiple strong bands. |
| 900 - 650 | Medium-Strong | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring. |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the obtained FT-IR spectra, the following self-validating steps should be integrated into the workflow:
-
Instrument Performance Qualification (PQ): Regularly verify the spectrometer's performance using a polystyrene film standard. The positions of known polystyrene peaks should be within the manufacturer's specified tolerance.
-
Background Integrity: The background spectrum should be flat, with minimal noise and atmospheric (CO₂ and H₂O) absorption. A poor background will introduce artifacts into the final sample spectrum.
-
Reproducibility Check: For critical applications, prepare and analyze the same sample three times. The resulting spectra should be highly consistent, confirming the robustness of the sample preparation and measurement process.
-
KBr Pellet Quality: A good KBr pellet should be transparent or translucent. An opaque or cloudy pellet will cause significant light scattering, leading to a sloping baseline and distorted peak shapes.[15] Remake the pellet if it is of poor quality.
Conclusion
FT-IR spectroscopy is an essential analytical tool for the structural characterization of this compound. Both ATR and KBr pellet methods provide reliable means of obtaining high-quality spectra. By following the detailed protocols and paying close attention to the principles of spectral interpretation and data validation, researchers and drug development professionals can confidently use FT-IR to verify molecular identity, assess purity, and ensure the quality of this important pharmaceutical building block.
References
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- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
- Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
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- Northern Illinois University. (n.d.). FT-IR sample preparation.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- PubMed. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method].
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
- Advances in Sample Preparation. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
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- Specac Ltd. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes.
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- RSC Publishing. (2019, February 25). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study.
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- DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.
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- National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- Universitas Airlangga. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.
- ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.
- ResearchGate. (n.d.). FT-IR spectra of compound (4) Compound (5):3-(3-((1H-imidazol-2-yl)....
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Mastering the Atomic Blueprint: A Detailed Protocol for the X-ray Crystallography of 2-(2,4-Difluorophenyl)-1H-imidazole
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for obtaining high-quality single crystals of 2-(2,4-Difluorophenyl)-1H-imidazole and elucidating its three-dimensional structure through X-ray crystallography. The methodologies outlined herein are grounded in established crystallographic principles and tailored to the specific challenges and considerations pertinent to small organic molecules, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of Structural Elucidation
In the realm of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount.[1] X-ray crystallography stands as the definitive technique for revealing the atomic arrangement within a crystalline solid, offering unparalleled insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.[2][1] For a compound like this compound, a scaffold of interest in medicinal chemistry, understanding its solid-state conformation can inform structure-activity relationship (SAR) studies, guide the design of more potent analogues, and provide a basis for computational modeling.
This document will navigate the user through the entire workflow, from the critical first step of crystallization to the final stages of structure refinement and validation. The causality behind each experimental choice will be explained to empower the researcher with the knowledge to adapt and troubleshoot the protocol as needed.
The Foundational Step: Achieving High-Quality Crystals
The success of any X-ray crystallographic analysis is contingent upon the quality of the single crystal.[3][4] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal structure, and be free from significant defects such as cracks or twinning.[3] The process of obtaining such crystals is often the most challenging and empirical part of the entire endeavor.[3][5]
Purification of the Starting Material
Crystallization is an effective method for purifying organic compounds.[6][7][8] It is imperative to start with material of the highest possible purity, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction. Standard organic chemistry techniques such as column chromatography or recrystallization should be employed to purify the synthesized this compound to >98% purity as determined by NMR and LC-MS.
Solvent Screening: The Key to Crystal Genesis
The choice of solvent is a critical factor in crystallization.[9] A suitable solvent will dissolve the compound when heated but will lead to a supersaturated solution upon slow cooling, allowing for the gradual formation of well-ordered crystals.[8] For this compound, a molecule with both polar (imidazole N-H) and non-polar (difluorophenyl) regions, a range of solvents with varying polarities should be screened.
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | The imidazole moiety can form hydrogen bonds with protic solvents, potentially influencing crystal packing. |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | These solvents offer a different polarity profile and can be good choices for compounds with moderate polarity. |
| Aprotic Non-polar | Toluene, Hexanes, Dichloromethane | The difluorophenyl group will have good solubility in these solvents. Often used as an anti-solvent in diffusion methods. |
| Mixed Solvents | Dichloromethane/Hexane, Ethanol/Water | A mixture of a "good" solvent and a "poor" solvent can be used to fine-tune the solubility and promote slow crystal growth.[9] |
Crystallization Methodologies
Several techniques can be employed to grow single crystals. For small organic molecules, the following methods are generally the most successful:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial.[9] The slow evaporation of the solvent gradually increases the concentration, leading to crystallization. This method is straightforward but offers less control over the rate of crystal growth.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[6][9] Insulating the container can promote the formation of larger, higher-quality crystals.[6][7]
-
Vapor Diffusion: This is often the most successful technique.[9] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[5] Crystals form at the interface where the two liquids slowly mix.
Protocol 1: Crystallization of this compound by Slow Evaporation
-
Dissolve a small amount (5-10 mg) of purified this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or an ethanol/water mixture) in a small, clean vial.
-
Gently warm the solution to ensure the compound is fully dissolved.
-
Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle punctures, to allow for slow evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
Data Collection: Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.[3] This involves mounting the crystal and exposing it to a monochromatic X-ray beam.[3][10]
Crystal Mounting and Cryo-protection
A single crystal of appropriate size and quality is carefully selected under a microscope. It is then mounted on a goniometer head, typically using a cryoloop and a small amount of a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures. Cooling the crystal (typically to 100 K) reduces atomic thermal motion, leading to better diffraction data quality.[11]
The Diffractometer and Data Collection Strategy
The mounted crystal is placed on a single-crystal X-ray diffractometer.[2] Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[1]
A data collection strategy is devised to measure a complete and redundant set of diffraction intensities.[12][13] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4][14] For a small molecule, it is standard practice to collect data to a resolution of at least 0.85 Å.[12]
Table 2: Typical Data Collection Parameters
| Parameter | Recommended Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | Mo radiation provides higher resolution data with less absorption for organic compounds. Cu radiation is more intense but may cause more fluorescence with certain elements. |
| Temperature | 100 K | Reduces thermal vibrations of atoms, leading to sharper diffraction spots and higher resolution data.[11] |
| Detector Distance | 40-60 mm | This distance is a balance between resolving diffraction spots and capturing high-angle data. |
| Exposure Time | 10-60 seconds per frame | Dependent on the crystal's diffracting power and the X-ray source intensity. The goal is to achieve good signal-to-noise without overloading the detector. |
| Rotation Width | 0.5-1.0° per frame | Smaller rotation widths can improve the sampling of reciprocal space and the accuracy of intensity integration. |
| Data Completeness | > 99% | A complete dataset is crucial for accurate structure determination. |
| Redundancy | 3-4 | Measuring symmetry-related reflections multiple times improves the data quality and statistics. |
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The collected diffraction data, which consists of a list of reflection intensities and their corresponding Miller indices (h, k, l), is then used to solve and refine the crystal structure.[14]
Data Processing and Space Group Determination
The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors like absorption.[12] The unit cell parameters and the crystal's space group are determined from the positions of the diffraction spots.[15]
Structure Solution
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[3][11] This map reveals the positions of the atoms in the unit cell.
Structure Refinement
The initial atomic model is then refined using a least-squares minimization process.[11][16][17] This iterative procedure adjusts the atomic coordinates, thermal parameters (describing the vibration of atoms), and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[16][17] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[18]
Workflow for X-ray Crystallography
Caption: A streamlined workflow for single-crystal X-ray crystallography.
Data Validation and Interpretation
The final refined structure should be validated to ensure its quality and chemical reasonableness. The R-factor (or R1) is a measure of the agreement between the calculated and observed structure factors; a value below 5% is generally considered very good for small-molecule structures. The goodness-of-fit (GOF) should be close to 1. A CIF (Crystallographic Information File) is generated, which contains all the information about the crystal structure and the data collection and refinement process. This file can be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[19][20]
The refined structure of this compound will provide precise information on:
-
Molecular Conformation: The torsion angles between the imidazole and difluorophenyl rings.
-
Bond Lengths and Angles: To confirm the expected molecular geometry.
-
Intermolecular Interactions: The presence of hydrogen bonds (e.g., N-H···N interactions between imidazole rings) and other non-covalent interactions (e.g., π-π stacking) that dictate the crystal packing.[21][22]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the X-ray crystallographic analysis of this compound. By following these detailed steps and understanding the underlying principles, researchers can confidently pursue the structural elucidation of this and other small organic molecules. The resulting atomic-level information is invaluable for advancing research in drug design, materials science, and chemical synthesis.
References
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- SOP: CRYSTALLIZATION. (n.d.).
- Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement.
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Crystallization.
- University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]
- Wikipedia. (n.d.). X-ray crystallography.
- Srinivasan, N., et al. (n.d.). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]
- MIT OpenCourseWare. (n.d.). Structure refinement.
- Florence, A. J., et al. (2025, September 17). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
- American Chemical Society. (2022, May 16).
- Excillum. (n.d.). Small molecule crystallography.
- Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]
- ResearchGate. (n.d.). X-ray crystallography: Data collection strategies and resources.
- The Biochemist. (2021, May 28).
- National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)
- Macromolecular Crystallography Core Facility. (n.d.).
- MDPI. (2023, January 26). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. [Link]
- ResearchGate. (2023, February 1). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. [Link]
- JoVE. (2015, March 4). Video: Growing Crystals for X-ray Diffraction Analysis. [Link]
- MDPI. (2023, January 26). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. [Link]
- National Center for Biotechnology Information. (n.d.). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. [Link]
- ResearchGate. (2023, February 1). (PDF) Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. [Link]
- National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. [Link]
- National Center for Biotechnology Information. (n.d.).
- CCDC. (n.d.).
- PubChem. (n.d.). 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-. [Link]
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Application Notes and Protocols for the Development of Novel Antifungal Agents from 2-(2,4-Difluorophenyl)-1H-imidazole
Introduction: The Imperative for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Azole antifungals, a cornerstone of current therapies, are facing increasing rates of resistance, necessitating the urgent development of new chemical entities with novel mechanisms of action or improved pharmacological profiles. The imidazole scaffold, a key component of many existing azole antifungals, remains a highly promising starting point for the design of next-generation agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel antifungal agents derived from the privileged core structure of 2-(2,4-difluorophenyl)-1H-imidazole.
The rationale for selecting this compound as a starting scaffold is twofold. Firstly, the 2,4-difluorophenyl moiety is a well-established pharmacophore in many potent antifungal agents, contributing to favorable interactions with the target enzyme, lanosterol 14α-demethylase (CYP51). Secondly, the imidazole ring offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties to enhance efficacy, selectivity, and safety.
This guide will detail a hypothesis-driven approach to lead generation and optimization, providing step-by-step protocols for chemical synthesis, in vitro antifungal susceptibility testing, cytotoxicity assessment, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Chapter 1: Strategic Design of Novel this compound Derivatives
The Molecular Target: Lanosterol 14α-Demethylase (CYP51)
Imidazole and triazole antifungals exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and integrity, ultimately resulting in fungal cell death or growth inhibition. The nitrogen atom at the 3-position (N3) of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, while the rest of the molecule engages in hydrophobic and hydrogen-bonding interactions with surrounding amino acid residues.
Hypothesis-Driven Design Strategies
Based on the known mechanism of action and structure-activity relationships (SAR) of azole antifungals, several strategic modifications of the this compound scaffold can be proposed to enhance antifungal activity and overcome resistance mechanisms.[1][3]
-
N-1 Alkylation and Functionalization: The N-1 position of the imidazole ring is a prime target for chemical modification. Introducing various alkyl and functionalized side chains can modulate the compound's lipophilicity, solubility, and metabolic stability. This can lead to improved oral bioavailability and tissue penetration. The structure-activity relationship analysis of various imidazole derivatives suggests that substitutions at specific positions on the imidazole ring can enhance antifungal efficacy.[1]
-
Bioisosteric Replacement of the 2,4-Difluorophenyl Ring: While the 2,4-difluorophenyl group is a potent pharmacophore, its replacement with other aromatic or heteroaromatic rings can lead to novel interactions with the CYP51 active site and potentially overcome resistance mutations. Bioisosteric replacement is a key strategy in medicinal chemistry to improve physicochemical properties and biological activity.[4][5][6][7][8]
-
Modification of the Imidazole Ring at C4 and C5: Substitution at the C4 and C5 positions of the imidazole ring can influence the electronic properties of the core and provide additional points of interaction with the target enzyme.
Chapter 2: Synthesis of Novel this compound Derivatives
This chapter provides detailed protocols for the synthesis of novel derivatives based on the design strategies outlined in Chapter 1.
General Synthetic Scheme for N-1 Alkylation
The N-alkylation of this compound is a straightforward and versatile method for introducing a wide range of substituents.
Caption: General workflow for N-alkylation of this compound.
Protocol 2.1.1: N-Alkylation using Sodium Hydride in DMF
This protocol is suitable for a wide range of alkylating agents and generally provides high yields.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, 1-bromobutane)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.1.2: N-Alkylation using Potassium Carbonate in Acetonitrile
This method employs a milder base and is often preferred for larger-scale synthesis.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Acetonitrile (ACN)
-
Alkyl halide
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.2 eq).
-
Reflux the reaction mixture for 6-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product by appropriate spectroscopic methods.
Chapter 3: In Vitro Antifungal Susceptibility Testing
The primary evaluation of newly synthesized compounds involves determining their in vitro activity against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method is the gold standard for testing the susceptibility of yeasts.
Caption: A tiered approach for in vitro antifungal screening.
Protocol 3.1: Broth Microdilution Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27)
Materials:
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
Synthesized compounds and control antifungal agents (e.g., fluconazole)
-
Sterile saline (0.85%)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Subculture yeast isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL). Each well should contain 100 µL of the diluted compound.
-
Include a growth control well (drug-free medium) and a sterility control well (uninoculated medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
| Compound ID | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| Parent | 8 | 16 | 4 |
| Derivative 1 | 2 | 4 | 1 |
| Derivative 2 | >16 | >16 | 8 |
| Fluconazole | 0.5 | 8 | 2 |
Chapter 4: Cytotoxicity and Selectivity Assessment
A crucial aspect of antifungal drug development is ensuring that the compounds are selectively toxic to fungal cells with minimal effects on host cells.
Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][9][10][11][12]
Materials:
-
Human cell line (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability).
| Compound ID | CC₅₀ on HepG2 cells (µM) | Selectivity Index (CC₅₀/MIC for C. albicans) |
| Parent | >100 | >12.5 |
| Derivative 1 | 85 | 42.5 |
| Derivative 2 | 50 | <3.125 |
| Fluconazole | >200 | >400 |
Chapter 5: Preliminary ADME Profiling
Early assessment of ADME properties is critical to identify compounds with favorable pharmacokinetic profiles.[4][5][13][14]
Protocol 5.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict passive intestinal absorption of drug candidates.[1]
Materials:
-
PAMPA plate (e.g., a 96-well filter plate with a PVDF membrane)
-
Acceptor plate (a 96-well microplate)
-
Lecithin in dodecane solution (e.g., 2% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds with known permeability (e.g., propranolol - high permeability, furosemide - low permeability)
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Procedure:
-
Coat the filter membrane of the PAMPA plate with 5 µL of the lecithin/dodecane solution.
-
Add 200 µL of PBS to each well of the acceptor plate.
-
Add 200 µL of the test compound solution in PBS to each well of the donor (filter) plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the permeability coefficient (Pe).
Protocol 5.2: Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of the compounds to inhibit major drug-metabolizing enzymes, which is a key indicator of potential drug-drug interactions.[3][8][15][16]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Test compounds and known CYP inhibitors (e.g., ketoconazole for CYP3A4)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS for metabolite quantification
Procedure:
-
Pre-incubate the test compound at various concentrations with human liver microsomes in the incubation buffer.
-
Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound and determine the IC₅₀ value.
Caption: Integrated workflow for novel antifungal agent development.
Chapter 6: Conclusion and Future Directions
The methodologies and protocols detailed in this guide provide a robust framework for the systematic development of novel antifungal agents from the this compound scaffold. By integrating rational drug design, efficient chemical synthesis, and a comprehensive suite of in vitro assays, researchers can effectively identify and optimize lead compounds with potent antifungal activity, favorable selectivity, and promising drug-like properties. The iterative process of design, synthesis, and testing is paramount to successfully navigating the complexities of antifungal drug discovery and addressing the critical need for new therapeutic options. Promising lead compounds identified through this workflow will warrant further investigation, including in vivo efficacy studies in animal models of fungal infection and more extensive toxicological profiling.
References
- Khare, A., Shrivastava, S., Babu, R. H., Priya, R., Varun, R., Bhopale, N. M., Ughade, S. S., & Gangwar, P. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123-1132. [Link]
- Selvita. (n.d.). In Vitro ADME.
- Meanwell, N. A. (2023, January 28). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Thareja, S., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128. [Link]
- Yıldırım, S., et al. (2025). Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
- Cîrcu, V., et al. (2022). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 14(11), 2351. [Link]
- Mykhailiuk, P. K. (2019). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
- Li, J., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. Frontiers in Chemistry. [Link]
- Szymański, P., et al. (2021). 2-(4-Fluorophenyl)
- Chemspace. (n.d.). Bioisosteric Replacements.
- Khan, I., et al. (2024). Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics, 43(6), 3099-3115. [Link]
- Fisher, G. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(14), 7653-7671. [Link]
- Gholve, S. B., et al. (2023). Design, Synthesis and Antifungal Evaluation of N-Substituted Maleimide Derivatives with Imidazole and 2-Methyl Imidazole Moieties. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 589-598. [Link]
- Uesugi, Y., et al. (2025). Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds.
- Gálico, D. A., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Molbank, 2023(1), M1571. [Link]
- Duncia, J. V., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185. [Link]
- Kumar, A., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Pharmacy Research, 5(4), 2269-2271. [Link]
- Vora, D. N., et al. (2023). Syntheses of 2,4-diphenyl-1H-imidazole derivatives.
- Li, D., et al. (2023).
- Asif, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Current Organic Synthesis, 19(5), 488-506. [Link]
- Gálico, D. A., et al. (2023). Synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole.
- Kumar, R., et al. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. Current Drug Discovery Technologies, 17(1), 87-91. [Link]
- Alam, M. M., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(2), 643-649. [Link]
Sources
- 1. theaspd.com [theaspd.com]
- 2. Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem-space.com [chem-space.com]
- 8. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 13. japsonline.com [japsonline.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important imidazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate a successful and efficient synthesis.
Introduction
This compound is a key building block in medicinal chemistry, often incorporated into pharmacologically active molecules. Its synthesis, most commonly achieved via the Debus-Radziszewski reaction, can present several challenges. This guide will address these issues in a practical, question-and-answer format, offering solutions grounded in chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Consistently Low Yield of the Final Product
Question: I am following the standard Radziszewski protocol using 2,4-difluorobenzaldehyde, glyoxal, and ammonium acetate, but my yields of this compound are consistently below 40%. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Debus-Radziszewski synthesis are a frequent challenge and can be attributed to several factors.[1] Let's break down the potential causes and solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: While the reaction is often initiated at room temperature, gentle heating is typically required to drive it to completion. However, excessive heat can promote the formation of side products and degradation. A systematic optimization of the reaction temperature, for instance, by running small-scale trials at intervals between 60°C and 100°C, is recommended.
-
Reaction Time: Incomplete reactions are a common source of low yields. Monitoring the reaction progress using Thin Layer Chromatography (TLC) to track the consumption of the 2,4-difluorobenzaldehyde is crucial for determining the optimal reaction time.
-
-
Side Reactions: The formation of byproducts is a significant factor affecting the yield.
-
Oxazole Formation: A common competing reaction is the formation of oxazole byproducts.[2] This can often be mitigated by using a larger excess of the ammonia source, such as ammonium acetate, to favor the formation of the diimine intermediate required for imidazole synthesis.
-
Polymerization: Aldehydes, including 2,4-difluorobenzaldehyde, can undergo self-condensation or polymerization under certain conditions, especially in the presence of acid or base catalysts at elevated temperatures. Ensuring a controlled reaction temperature and appropriate stoichiometry can minimize this.
-
-
Purity of Reagents:
-
Glyoxal: Glyoxal is often supplied as a 40% aqueous solution and can contain impurities or polymerize upon storage. Using freshly opened or purified glyoxal is recommended.
-
2,4-Difluorobenzaldehyde: The purity of the aldehyde is critical. Impurities can lead to the formation of undesired byproducts. It is advisable to check the purity of the aldehyde by NMR or GC-MS before use.
-
-
Inefficient Purification: Significant product loss can occur during work-up and purification. This compound is a relatively polar compound, so careful selection of extraction solvents and chromatography conditions is necessary.
Experimental Protocol: Optimizing the Synthesis of this compound
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | 80°C | Screen temperatures from 60°C to 100°C. | To find the optimal balance between reaction rate and minimizing side product formation. |
| Ammonia Source | 3-4 equivalents of Ammonium Acetate | Increase to 5-7 equivalents. | To favor the formation of the diimine intermediate and suppress oxazole formation.[2] |
| Solvent | Glacial Acetic Acid | Consider a co-solvent system like ethanol/water. | To improve the solubility of reactants and potentially moderate reactivity. |
| Purification | Column Chromatography (Silica Gel) | Use a gradient elution system (e.g., Hexane/Ethyl Acetate). | To achieve better separation from polar impurities and unreacted starting materials. |
Issue 2: Formation of a Significant Amount of an Insoluble Side Product
Question: During my reaction, I observe the formation of a significant amount of a brown, insoluble material that complicates the work-up and purification. What is this side product and how can I prevent its formation?
Answer: The formation of insoluble, often polymeric, material is a known issue in imidazole synthesis, particularly when using aldehydes.
-
Likely Identity of the Side Product: This insoluble material is likely a mixture of polymeric byproducts arising from the self-condensation of glyoxal and/or 2,4-difluorobenzaldehyde, as well as other complex condensation products.
-
Preventative Strategies:
-
Control Reactant Addition: Instead of adding all reactants at once, a slow, dropwise addition of the 2,4-difluorobenzaldehyde to the mixture of glyoxal and ammonium acetate can help to maintain a low concentration of the aldehyde, thereby minimizing self-condensation.
-
Maintain a Homogeneous Solution: Ensure adequate stirring and, if necessary, use a co-solvent to maintain the homogeneity of the reaction mixture. Poor solubility of reactants can lead to localized high concentrations and promote side reactions.
-
Optimize pH: The pH of the reaction mixture can influence the rate of side reactions. While the Radziszewski reaction is typically carried out in the presence of an ammonia source which provides a basic environment, extreme pH values should be avoided.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Radziszewski synthesis of this compound?
A1: The Radziszewski synthesis is a multi-component reaction.[3]
-
2,4-Difluorobenzaldehyde: Provides the C2 carbon and the 2,4-difluorophenyl substituent of the imidazole ring.
-
Glyoxal: A 1,2-dicarbonyl compound that provides the C4 and C5 carbons of the imidazole ring.
-
Ammonium Acetate (or another ammonia source): Provides the two nitrogen atoms of the imidazole ring.
Q2: How does the presence of two fluorine atoms on the phenyl ring affect the reaction?
A2: The two electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the 2,4-difluorobenzaldehyde. This can make the aldehyde carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack. While this can be beneficial for the desired reaction, it might also increase the propensity for certain side reactions if the conditions are not carefully controlled.
Q3: What are the best practices for purifying this compound?
A3: Purification is a critical step for obtaining a high-purity product.
-
Initial Work-up: After the reaction is complete, the mixture is typically cooled and poured into water. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is effective for separating the desired product from less polar impurities and more polar byproducts.
-
Recrystallization: If the product obtained after chromatography is still not pure enough, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed to further purify the compound.
Q4: Can I use a different ammonia source instead of ammonium acetate?
A4: Yes, other ammonia sources can be used. Formamide is a common alternative.[4] In some cases, aqueous ammonia has also been used. However, the choice of the ammonia source can affect the reaction conditions and the final yield, so optimization may be necessary.
Visualizing the Workflow and Troubleshooting
To aid in understanding the synthetic process and troubleshooting logic, the following diagrams have been created using Graphviz.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
- Wikipedia. (2023, September 26). Debus–Radziszewski imidazole synthesis.
- Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). A New One-Step Synthesis of 2-Aryl-1H-imidazoles: Dehydrogenation of 2-Aryl-Δ2-imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(2,4-Difluorophenyl)-1H-imidazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-difluorophenyl)-1H-imidazole. This guide is structured to provide practical, in-depth solutions to common challenges encountered during this synthesis, moving beyond simple protocols to explain the chemical reasoning behind optimizing reaction conditions. Our goal is to empower you to troubleshoot effectively, improve yields, and ensure the highest purity of your final product.
The primary synthetic route discussed is the Debus-Radziszewski imidazole synthesis, a robust and widely used multicomponent reaction.[1][2][3] This method involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (2,4-difluorobenzaldehyde), and an ammonia source.[4]
Core Reaction: Debus-Radziszewski Synthesis
The synthesis of this compound is typically achieved by reacting 2,4-difluorobenzaldehyde, glyoxal, and an ammonia source like ammonium acetate. This one-pot reaction is valued for its efficiency in constructing the imidazole ring from simple, acyclic precursors.[4][5]
Caption: Core reaction for this compound synthesis.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the Debus-Radziszewski synthesis are a frequent challenge and can often be traced back to several key factors.[6][7] A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for addressing low reaction yields.
-
Suboptimal Reactant Stoichiometry: The molar ratio of your reactants is critical. A common and effective strategy is to use a significant molar excess of the ammonia source, such as ammonium acetate.[7] This pushes the equilibrium towards the formation of the diimine intermediate, which is crucial for building the imidazole ring, thereby increasing the overall yield.[8]
-
Incorrect Reaction Temperature: Temperature is a double-edged sword. While gentle heating (e.g., 70-90°C) can be necessary to drive the reaction to completion, excessive heat can promote the formation of side products and lead to the degradation of reactants or the final product.[6][8] The optimal temperature must balance reaction rate with selectivity.
-
Poor Solvent Choice: The solvent plays a vital role in solvating reactants and stabilizing transition states. For this synthesis, polar protic solvents like ethanol or methanol are often effective as they help dissolve the ammonium acetate and facilitate the condensation steps.[9] However, poor solubility of the starting materials in some hydroxylic solvents can lead to lower yields.[9][10] In such cases, polar aprotic solvents like DMF might be a better choice.
-
Incomplete Reaction: Do not rely solely on a predetermined reaction time. It is crucial to monitor the disappearance of the limiting reactant (2,4-difluorobenzaldehyde) using a technique like Thin Layer Chromatography (TLC).[8] The reaction should only be stopped and worked up once the starting material is fully consumed.
Q2: I'm observing a significant byproduct. What is it and how can I minimize it?
A2: The most common byproduct in this reaction is an oxazole derivative. This occurs due to a competing reaction pathway where the aldehyde condenses differently with the glyoxal intermediate.
The key to minimizing this byproduct lies in favoring the desired imidazole pathway.
-
Prevention Strategy: Use a large molar excess of the ammonia source (ammonium acetate). This increases the concentration of ammonia in the reaction mixture, favoring the formation of the diimine intermediate required for imidazole synthesis and effectively outcompeting the pathway that leads to the oxazole byproduct.[8]
Caption: Competing pathways for imidazole vs. oxazole formation.
Q3: What is a reliable starting point for the experimental protocol?
A3: While optimization is always necessary for specific lab conditions, the following protocol and parameters provide a robust and validated starting point for the synthesis.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| 1,2-Dicarbonyl | Glyoxal (40% in H₂O) | Readily available and effective dicarbonyl source.[4] |
| Aldehyde | 2,4-Difluorobenzaldehyde | The key reactant providing the 2-substituent.[4][11] |
| Ammonia Source | Ammonium Acetate | Acts as both ammonia source and a mild acidic catalyst.[12] |
| Molar Ratio | Aldehyde : Glyoxal : NH₄OAc | 1 : 1.1 : 10 |
| Solvent | Glacial Acetic Acid or Ethanol | Acetic acid can act as both solvent and catalyst. Ethanol is a good polar protic alternative.[9][12] |
| Temperature | 80 - 100 °C (Reflux) | Balances reaction rate against potential for byproduct formation.[8] |
| Reaction Time | 2 - 6 hours (Monitor by TLC) | Time can vary; TLC is essential to confirm completion.[8] |
Step-by-Step Experimental Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorobenzaldehyde (1.0 eq), glyoxal (40% solution in water, 1.1 eq), and ammonium acetate (10.0 eq).
-
Solvent Addition: Add glacial acetic acid or ethanol as the solvent (approx. 5-10 mL per mmol of aldehyde).
-
Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexane. The reaction is complete when the spot corresponding to 2,4-difluorobenzaldehyde is no longer visible.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of cold water or ice.
-
Neutralization: Slowly neutralize the solution with a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the crude product under vacuum or in a desiccator.
Q4: How should I purify the final product?
A4: Achieving high purity is critical, especially for drug development applications. A two-step process of extraction and chromatography is generally effective.
-
Initial Purification (Extraction): If the product does not precipitate cleanly upon neutralization, it can be extracted from the aqueous solution. Use a suitable organic solvent like ethyl acetate or dichloromethane for the extraction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Final Purification (Chromatography): The most common method for purifying the crude product is column chromatography over silica gel.[13]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexane) and gradually increase the polarity to elute the product. The exact ratio will depend on the specific impurities present and should be determined by preliminary TLC analysis.
-
Q5: Are there modern, more efficient methods for this synthesis?
A5: Yes, the field of organic synthesis is continually evolving. Several modern techniques can improve the efficiency and environmental footprint of the Debus-Radziszewski reaction.
-
Microwave-Assisted Organic Synthesis (MAOS): Using a dedicated scientific microwave reactor can dramatically reduce reaction times from hours to mere minutes.[14] This rapid, controlled heating often leads to higher yields and fewer byproducts.[15][16]
-
"Green" Solvents: To improve the environmental profile of the synthesis, researchers have explored the use of greener solvents. Glycerol, for example, has been shown to be an effective medium for this type of reaction, sometimes even without a catalyst.[10]
-
Catalysis: While ammonium acetate provides some catalytic effect, other catalysts can be employed to enhance the reaction rate and yield. Mild Brønsted acids have been shown to be effective.[6]
References
- Debus–Radziszewski imidazole synthesis. (URL: [Link])
- Debus-Radziszewski Imidazole Synthesis. (URL: [Link])
- Kong, L., et al. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System. Organic Process Research & Development. (URL: [Link])
- Wolkenberg, S. E., et al. (2004).
- Wolkenberg, S. E., et al. (2004).
- Mondal, S. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- de Souza, M. C. B. V., et al. (2023).
- Veisi, H., et al. (2012). Synthesis of 2,4,5-Triaryl-1H-imidazoles From Arylaldehydes, Aryl Alcohols, or Benzyl Halides With HMDS in the Presence of Molecular Iodine.
- Imidazole synthesis. (URL: [Link])
- Srinivasan, N., et al. (2011). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. Acta Crystallographica Section E. (URL: [Link])
- Stawny, M., et al. (2021). 2-(4-Fluorophenyl)
- Englert, U., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Molbank. (URL: [Link])
- General reaction scheme of the Debus–Radziszewski imidazole synthesis. (URL: [Link])
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- Reaction conditions evaluation for imidazole synthesis. (URL: [Link])
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Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole
Welcome to the dedicated technical support resource for the synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and structurally related imidazole compounds. As a key intermediate in the development of various pharmaceutical agents, achieving a high-yield, high-purity synthesis of this compound is often a critical step.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your synthetic outcomes. The information herein is curated from established literature and our extensive experience in heterocyclic chemistry.
Part 1: Troubleshooting Guide
Low yields and the formation of impurities are common hurdles in the synthesis of 2-aryl-imidazoles. This section provides a structured approach to identifying and resolving these issues.
Common Issues and Solutions in this compound Synthesis
| Issue ID | Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| YLD-01 | Consistently Low Yield (<40%) | 1. Suboptimal Reaction Temperature: Excessive heat can lead to degradation of reactants and products, while insufficient heat results in a slow or incomplete reaction.[1][2] 2. Incorrect Stoichiometry: The molar ratio of 2,4-difluorobenzaldehyde, glyoxal, and the ammonia source is critical.[1] 3. Side Reactions: Formation of byproducts like oxazoles can significantly reduce the yield of the desired imidazole.[1][2][3] | 1. Temperature Optimization: Systematically vary the reaction temperature. Start with milder conditions (e.g., 80-100 °C) and incrementally increase to find the optimal balance between reaction rate and product stability. 2. Stoichiometric Adjustment: Use a molar excess of the ammonia source, such as ammonium acetate, to favor the formation of the diimine intermediate required for imidazole synthesis.[2] 3. Catalyst Employment: Introduce a catalyst like acetic acid or use microwave irradiation to promote the desired reaction pathway and suppress side reactions.[2][4][5] |
| PUR-01 | Presence of a Significant, Persistent Impurity | 1. Oxazole Byproduct Formation: A common competing reaction in the Radziszewski synthesis.[2][3] 2. Incomplete Reaction: Unreacted 2,4-difluorobenzaldehyde or other starting materials may remain. 3. Degradation Products: Harsh reaction conditions can lead to the breakdown of the desired product.[1] | 1. Favor Imidazole Formation: Increase the molar excess of ammonia to push the equilibrium towards the diimine intermediate.[2] Maintaining slightly alkaline conditions can also disfavor oxazole formation. 2. Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of the limiting reactant (2,4-difluorobenzaldehyde) and ensure the reaction goes to completion.[2] 3. Purification Strategy: Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities.[6] Recrystallization from a solvent like ethanol or toluene can also be effective.[7] |
| RXN-01 | Reaction Fails to Initiate or Proceeds Very Slowly | 1. Poor Solubility of Starting Materials: Reactants may not be adequately dissolved in the chosen solvent, limiting their interaction.[1] 2. Low Quality Reagents: Impurities in 2,4-difluorobenzaldehyde or glyoxal can inhibit the reaction.[2] 3. Insufficient Activation Energy: The reaction may require thermal or catalytic promotion to overcome the activation barrier. | 1. Solvent Selection: Consider using a co-solvent system or a solvent known to better solubilize aromatic aldehydes and dicarbonyl compounds, such as ethanol or DMF. 2. Reagent Purity Check: Ensure the purity of your starting materials. If necessary, purify the 2,4-difluorobenzaldehyde by distillation or recrystallization. 3. Employ Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing uniform and rapid heating.[4][5] |
| ISO-01 | Product is an Oil or Gummy Solid, Difficult to Isolate | 1. Residual Solvent: Trapped solvent can prevent the product from solidifying. 2. Presence of Impurities: Byproducts can act as a eutectic contaminant, lowering the melting point of the mixture. 3. Hygroscopic Nature: The product may be absorbing atmospheric moisture. | 1. Thorough Drying: Dry the crude product under high vacuum for an extended period. Gentle heating during vacuum drying can aid in solvent removal. 2. Purification is Key: Isolate the pure compound via column chromatography before attempting crystallization.[6] 3. Trituration/Recrystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. If a solid forms, proceed with recrystallization from an appropriate solvent system.[7] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a variation of the Debus-Radziszewski imidazole synthesis.[8][9] This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (2,4-difluorobenzaldehyde), and a source of ammonia (commonly ammonium acetate).[1][4]
Q2: My yield is consistently low when following standard procedures. What are the first parameters I should investigate for optimization?
For low yields in the Debus-Radziszewski synthesis, the primary factors to address are:
-
Stoichiometry: Ensure you are using a significant molar excess of the ammonia source, typically 2-3 equivalents of ammonium acetate relative to the aldehyde.[2][4]
-
Temperature: The reaction is often sensitive to temperature. If yields are low at reflux in a solvent like ethanol, consider a higher boiling point solvent or the use of microwave irradiation to achieve higher temperatures under controlled conditions.[1][4][5]
-
Reaction Time: Monitor the reaction by TLC to ensure it has run to completion, as incomplete conversion is a common cause of low yields.[2]
Q3: I am observing a significant byproduct in my reaction. How can I identify and prevent it?
A likely byproduct is the corresponding oxazole, formed from the condensation of 2,4-difluorobenzaldehyde and glyoxal without the incorporation of ammonia.[2][3] To minimize its formation, increase the excess of ammonium acetate to favor the formation of the diimine intermediate, which leads to the imidazole product.[2]
Q4: Are there catalytic methods to improve the synthesis?
Yes, various catalysts can improve the yield and reduce reaction times. Acid catalysts, such as acetic acid, can facilitate the condensation steps.[2] More advanced methods utilize catalysts like silicotungstic acid or lactic acid, often in conjunction with microwave irradiation, to achieve excellent yields.[4]
Q5: What is the best method for purifying the final product?
For laboratory scale, flash column chromatography on silica gel is a highly effective method for isolating this compound from unreacted starting materials and byproducts.[6] A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation. Subsequent recrystallization from a suitable solvent, such as an ethanol/water mixture or toluene, can be used to obtain a highly pure, crystalline solid.[7]
Part 3: Experimental Protocols
Protocol 1: Standard Synthesis via Debus-Radziszewski Reaction
This protocol is a baseline method that can be optimized for improved yields.
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-difluorobenzaldehyde (1.0 eq), glyoxal (40% solution in water, 1.1 eq), and ammonium acetate (3.0 eq).
-
Add ethanol as the solvent (approximately 5-10 mL per gram of aldehyde).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the 2,4-difluorobenzaldehyde spot.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water, which may cause the crude product to precipitate.
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an oil forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Protocol 2: High-Yield Microwave-Assisted Synthesis
This optimized protocol leverages microwave energy to significantly reduce reaction time and improve yield.[4][5]
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2,4-difluorobenzaldehyde (1.0 eq), glyoxal (40% solution in water, 1.1 eq), and ammonium acetate (3.0 eq).
-
Add glacial acetic acid (2.0 eq) as both a solvent and catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 15-30 minutes. (Note: The optimal time and temperature should be determined experimentally).
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully uncap the vessel and dilute the contents with water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude material via flash column chromatography as described in Protocol 1.
Part 4: References
-
Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. Available at: [Link]
-
Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. Available at: [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. Available at: [Link]
-
Marckwald approach to fused imidazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Available at: [Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC - NIH. Available at: [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. Available at: [Link]
-
What is the best way to synthesize 2-substituted imidazole? - ResearchGate. Available at: [Link]
-
Problem with to synthesis of imidazole? - ResearchGate. Available at: [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. Available at: [Link]
-
Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. Available at:
Sources
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- 3. scribd.com [scribd.com]
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- 5. benthamscience.com [benthamscience.com]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Purification of 2-(2,4-Difluorophenyl)-1H-imidazole
Welcome to the technical support center for the purification of 2-(2,4-Difluorophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both success and scientific understanding.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems you may encounter during your workflow. Each answer provides a step-by-step approach grounded in the chemical principles of the molecule and separation science.
Question 1: My crude product is an intractable oil or waxy solid that won't crystallize. How can I obtain a pure, solid product?
This is a frequent issue, often caused by residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.
Root Cause Analysis:
-
Residual Solvent: High-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO, acetic acid) can be difficult to remove and act as plasticizers.
-
Process Impurities: Unreacted starting materials like 2,4-difluorobenzaldehyde or side products from the cyclization reaction can disrupt crystallization. For instance, incompletely formed imidazole precursors can remain.
-
Excess Reagents: Reagents like ammonium acetate, if not properly removed during the aqueous work-up, can contaminate the crude product.[1][2]
Step-by-Step Solution:
-
Initial Purification by Trituration:
-
Place the oily crude product in a flask.
-
Add a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. A non-polar solvent like hexane or a mixture of hexane and ethyl acetate (e.g., 9:1) is an excellent starting point.
-
Stir or sonicate the mixture vigorously. The goal is to "wash" the impurities out of the crude oil, often inducing the product to solidify.
-
Decant the solvent and repeat the process 2-3 times. .
-
-
Solvent Removal under High Vacuum: Ensure all volatile impurities and trituration solvents are removed. Use a high-vacuum pump and gently warm the flask (e.g., 30-40°C) if the compound is thermally stable.
-
Induce Crystallization:
-
If the product is now a solid but amorphous, proceed to recrystallization.
-
If it remains an oil, attempt to dissolve it in a minimal amount of a moderately polar solvent (e.g., ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane) until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Question 2: I'm performing column chromatography on silica gel, but my product is co-eluting with an impurity. How can I improve the separation?
Co-elution occurs when the polarity of the product and an impurity are too similar for effective separation with the chosen mobile phase. The basic nitrogen of the imidazole ring can also cause issues like peak tailing.[3]
Root Cause Analysis:
-
Inadequate Solvent System: The polarity of the eluent may not be optimized to create a sufficient difference in the retention factors (Rf) between your product and the impurity.
-
Strong Interaction with Silica: The imidazole moiety is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to band broadening and tailing, which masks nearby impurities.[3]
-
Column Overloading: Loading too much crude material can exceed the separation capacity of the column, causing bands to overlap.
Step-by-Step Solution:
-
Optimize the Mobile Phase:
-
Fine-Tune Polarity: Use TLC to test various solvent systems. If using a standard hexane/ethyl acetate system, try adjusting the ratio in small increments. A typical system for similar compounds is a 1:1 mixture of hexane and ethyl acetate.[4]
-
Introduce a Different Solvent: Incorporate a third solvent to alter the selectivity. For example, adding a small amount of dichloromethane or methanol can change the interactions and improve separation. A dichloromethane/diethyl ether/methanol system has been used for similar fluorophenyl-imidazole compounds.[5]
-
Add a Basic Modifier: To counteract the acidic nature of silica gel and reduce tailing, add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase.[3] This neutralizes the acidic sites, resulting in sharper peaks and often better separation from non-basic impurities.
-
-
Switch the Stationary Phase:
-
If optimizing the mobile phase fails, consider an alternative to silica gel.
-
Neutral or Basic Alumina: For basic compounds like imidazoles, alumina can provide superior separation and eliminate tailing without the need for a mobile phase modifier.[3]
-
-
Employ Gradient Elution:
-
Instead of an isocratic (constant) solvent system, use a gradient. Start with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity over the course of the separation. This technique is highly effective for separating compounds with close Rf values.[3]
-
Troubleshooting Workflow for Column Chromatography
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of 2-(2,4-Difluorophenyl)-1H-imidazole in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,4-Difluorophenyl)-1H-imidazole. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of its low aqueous solubility in various experimental assays. Our goal is to equip you with the knowledge to ensure accurate and reproducible results.
Introduction: Understanding the Challenge
This compound is a heterocyclic organic compound with a rigid, aromatic structure. Such molecules often exhibit poor water solubility due to strong intermolecular forces in their crystal lattice and a lack of easily ionizable groups. This can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate concentration-response curves, underestimated potency, and unreliable data. This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
The imidazole moiety is amphoteric, meaning it can act as both a weak acid and a weak base[2]. The basicity is attributed to the lone pair of electrons on the non-protonated nitrogen atom. The pKa of the conjugate acid of imidazole is approximately 7[3]. This suggests that the solubility of this compound may be influenced by pH.
It is expected to be soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[4][5].
| Property | Anticipated Characteristic | Rationale |
| Aqueous Solubility | Low | Aromatic, heterocyclic structure with limited hydrogen bonding potential with water. |
| Organic Solvent Solubility | Good in polar aprotic solvents (e.g., DMSO, DMF) | These solvents can disrupt the crystal lattice and solvate the molecule. |
| pH-Dependent Solubility | Likely to be more soluble in acidic pH | The imidazole ring can be protonated at a pH below its pKa, increasing its polarity and solubility in aqueous media. |
Troubleshooting Guide: From Stock to Assay
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common phenomenon known as "solvent-shift precipitation." When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to crash out of solution. Here’s a step-by-step troubleshooting workflow:
Workflow for Preventing Precipitation
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Protocol 4: Preparing a Cyclodextrin Formulation
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[6][7]
-
Prepare an aqueous solution of HP-β-CD. Concentrations can range from 1-20% (w/v) depending on the required solubility enhancement.
-
Add the this compound to the cyclodextrin solution.
-
Mix thoroughly. This can be done by stirring or sonicating at room temperature or with gentle heating until the compound is fully dissolved.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use in your assay.
-
Important: Run a control with the cyclodextrin vehicle alone to account for any effects of the cyclodextrin on your assay system.[8][9]
Q5: Can I use nanosuspensions for my in-vitro assays?
Yes, nanosuspensions are a viable option for increasing the dissolution rate and apparent solubility of poorly soluble compounds.[10][11] A nanosuspension is a sub-micron colloidal dispersion of the pure drug, stabilized by surfactants or polymers.[11]
Workflow for Nanosuspension Preparation and Use
Sources
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- 2. researchgate.net [researchgate.net]
- 3. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 9. Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antifungal Assay Protocols for 2-(2,4-Difluorophenyl)-1h-imidazole
Welcome to the technical support center for refining antifungal assay protocols for 2-(2,4-Difluorophenyl)-1h-imidazole and related azole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro antifungal susceptibility testing. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for azole antifungals like this compound?
A1: Azole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] By disrupting ergosterol production, azoles compromise the integrity and function of the cell membrane, leading to the inhibition of fungal growth.[3]
Q2: Which standardized methods should I follow for antifungal susceptibility testing?
A2: The two primary organizations that provide standardized protocols for antifungal susceptibility testing are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] Both have developed robust broth microdilution methods that are considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[4][6] Adhering to these guidelines is crucial for ensuring inter-laboratory reproducibility and generating reliable data.[7][8]
Q3: Why am I observing a "trailing effect" in my MIC assay, and how should I interpret the results?
Q4: Can the composition of the culture medium affect my MIC results?
A4: Absolutely. The composition of the growth medium is a critical factor that can significantly influence the results of antifungal susceptibility testing.[13][14][15] Both CLSI and EUCAST recommend using RPMI-1640 medium buffered with MOPS for testing most fungi to ensure consistency.[7][16] Variations in media, such as different nutrient compositions or pH levels, can alter fungal growth rates and the activity of the antifungal agent, leading to variability in MIC values.[4][13][14] For instance, some studies have shown that testing in media that mimic physiological conditions, like those found in the respiratory tract, can result in higher MICs for azoles compared to standard RPMI-1640.[13]
Q5: What are the common mechanisms of resistance to azole antifungals?
A5: Azole resistance in fungi can develop through several mechanisms. The most common include:
-
Target site mutations: Alterations in the ERG11 gene can lead to a modified lanosterol 14α-demethylase enzyme with reduced affinity for azole drugs.[3][17]
-
Overexpression of efflux pumps: Fungi can increase the production of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively pump the antifungal drug out of the cell, preventing it from reaching its target.[3][17][18]
-
Upregulation of the ERG11 gene: An increased expression of the ERG11 gene results in higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[1][17]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during antifungal susceptibility testing of this compound.
Issue 1: High Variability in MIC Results Between Experiments
High variability in MIC values compromises the reliability of your data. This troubleshooting workflow will help you pinpoint the source of the inconsistency.
}
Figure 1. Decision tree for troubleshooting high MIC variability.
Causality and Recommended Actions:
-
Inoculum Preparation: The density of the initial fungal suspension is a critical parameter.[8] An inconsistent number of fungal cells will lead to varied MICs.
-
Solution: Always standardize your inoculum using a spectrophotometer to a 0.5 McFarland standard before further dilution. Use fresh cultures of a consistent age to ensure the cells are in a similar growth phase.
-
-
Medium Composition: As previously mentioned, the medium can significantly impact results.[14][15] Lot-to-lot variability in powdered media can be a hidden source of inconsistency.
-
Solution: Strictly adhere to using RPMI-1640 with MOPS buffer at a pH of 7.0.[16] If possible, use a large batch of a single media lot for a series of related experiments.
-
-
Endpoint Reading: Subjectivity in visually determining the MIC is a major source of variability.[8] The trailing effect with azoles further complicates this.
-
Solution: For Candida species, consistently read the MIC at 24 hours as the lowest concentration that causes a ≥50% reduction in growth compared to the control.[4][7][11] Where available, use a microplate reader to obtain objective optical density (OD) measurements to calculate growth inhibition.[7]
-
Issue 2: Unexpectedly High MICs Suggesting Resistance
Data Summary for Troubleshooting High MICs:
| Potential Cause | Verification Step | Corrective Action |
| Compound Instability | Check the expiration date and storage conditions of your this compound stock. | Prepare a fresh stock solution from a new lot of the compound if possible. |
| Inaccurate Inoculum | Verify the final inoculum concentration in the wells. | Re-standardize your inoculum preparation procedure. |
| Contamination | Plate a sample from the growth control well on nutrient agar to check for bacterial contamination. | Use aseptic techniques throughout the assay setup. |
| True Fungal Resistance | Test a known susceptible quality control strain (e.g., Candida parapsilosis ATCC 22019).[19] | If the QC strain yields the expected MIC, the high MIC of the test strain is likely due to a resistance mechanism. Proceed with further investigation (e.g., gene expression analysis of ERG11 and efflux pumps).[17][18] |
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M27 methodology for yeasts and provides a step-by-step guide for determining the MIC of this compound.[8][19]
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolates and quality control strains
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure
-
Preparation of Antifungal Stock Solution:
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[8] Store this stock at -20°C or lower.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate. Well 12 will serve as the growth control and should contain 200 µL of medium.
-
In a separate dilution plate or tubes, prepare a 2x working concentration of your compound series.
-
Add 100 µL of each 2x compound concentration to the corresponding wells of the assay plate (e.g., highest concentration in well 1, next highest in well 2, and so on).
-
Perform a two-fold serial dilution by transferring 100 µL from well 2 to well 3, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
-
-
Inoculation and Incubation:
-
MIC Determination:
}
Figure 2. Workflow for the broth microdilution MIC assay.
References
- Healey, E. H., et al. (2023). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 10(5), ofad235. [Link]
- Berkow, E. L., & Lockhart, S. R. (2017). Understanding the mechanisms of resistance to azole antifungals in Candida species. FEMS Yeast Research, 17(8), fox078. [Link]
- Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 19(4), 630-641. [Link]
- Paul, S., et al. (2022). Mechanisms of azole antifungal resistance in clinical isolates of Candida tropicalis. PLOS ONE, 17(7), e0269721. [Link]
- Dagi, H. T., et al. (2024). The impact of respiratory tract mimicking media on antifungal susceptibility testing. Antimicrobial Agents and Chemotherapy, 68(1), e0078823. [Link]
- Ferrari, S., et al. (2011). Mechanisms of azole resistance in clinical isolates of Candida glabrata collected during a hospital survey of antifungal resistance. Journal of Antimicrobial Chemotherapy, 66(4), 747-755. [Link]
- Galgiani, J. N., et al. (1987). Effect of medium composition on results of macrobroth dilution antifungal susceptibility testing of yeasts. Journal of Clinical Microbiology, 25(11), 2103-2107. [Link]
- Mishra, N. N., et al. (2023). Mechanisms of Azole Resistance in Candida: A Narrative Review. Journal of Fungi, 9(4), 421. [Link]
- Al-Wathiqi, F., et al. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi, 9(10), 973. [Link]
- Paul, S., et al. (2022). Mechanisms of azole antifungal resistance in clinical isolates of Candida tropicalis. PLOS ONE, 17(7), e0269721. [Link]
- Marr, K. A., et al. (1999). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy, 43(6), 1383-1386. [Link]
- Revankar, S. G., et al. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 36(1), 153-157. [Link]
- Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 12(2), 51-59. [Link]
- Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
- Arendrup, M. C., et al. (2018). Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models. Antimicrobial Agents and Chemotherapy, 62(12), e01564-17. [Link]
- Espinel-Ingroff, A. (2013). EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing. Current Fungal Infection Reports, 7(1), 59-67. [Link]
- Rex, J. H., & Pfaller, M. A. (2005). Susceptibility testing methods of antifungal agents. Methods in Molecular Medicine, 118, 3-12. [Link]
- Arendrup, M. C., et al. (2018). Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models. Antimicrobial Agents and Chemotherapy, 62(12), e01564-17. [Link]
- Al-Wathiqi, F., et al. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi, 9(10), 973. [Link]
- Mayo Clinic Laboratories. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
- Al-Wathiqi, F., et al. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi, 9(10), 973. [Link]
- Arendrup, M. C., et al. (2018). Implications of the "EUCAST trailing" phenomenon in C. tropicalis for the in vivo susceptibility in invertebrate and murine models. Antimicrobial Agents and Chemotherapy, 62(12), e01564-17. [Link]
- Cuenca-Estrella, M., et al. (2008). CLSI and EUCAST conditions for antifungal susceptibility testing. Clinical Microbiology and Infection, 14(S1), 38-46. [Link]
- Pfaller, M. A., et al. (1998). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 36(6), 1695-1698. [Link]
- Fothergill, A. W. (2012). CLSI vs EUCAST methodologies for antifungal susceptibility testing. Clinical Microbiology and Infection, 18(S4), 15-21. [Link]
- Faria, N. C. G., et al. (2004). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 42(8), 3785-3788. [Link]
- Stevens, D. A. (2004). Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations. Antimicrobial Agents and Chemotherapy, 48(9), 3407-3411. [Link]
- Boybeyi, E., et al. (2023). Development and validation of a colorimetric antifungal susceptibility testing method for the dimorphic fungus Talaromyces marneffei. PLOS Neglected Tropical Diseases, 17(11), e0011746. [Link]
- Hawser, S. P., & Douglas, L. J. (1995). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 39(10), 2128-2131. [Link]
- Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]
- Wang, Y., et al. (2011). Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one of fluconazole analogs. European Journal of Medicinal Chemistry, 46(9), 4731-4737. [Link]
- Wiederhold, N. P. (2017). Recent Insights into the Paradoxical Effect of Echinocandins. Journal of Fungi, 4(1), 3. [Link]
- Stevens, D. A. (2004). Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations. Antimicrobial Agents and Chemotherapy, 48(9), 3407-3411. [Link]
- Wiederhold, N. P., et al. (2006). Assessment of the Paradoxical Effect of Caspofungin in Therapy of Candidiasis. Antimicrobial Agents and Chemotherapy, 50(9), 3096-3098. [Link]
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- 15. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of azole resistance in clinical isolates of Candida glabrata collected during a hospital survey of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent results in 2-(2,4-Difluorophenyl)-1h-imidazole experiments
Welcome to the technical support center for experiments involving 2-(2,4-Difluorophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of 2-aryl-1H-imidazoles, such as this compound, is typically achieved through multi-component reactions. A widely used approach is a variation of the Radiszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (2,4-difluorobenzaldehyde), and a source of ammonia (commonly ammonium acetate).[1][2] More recent methods explore the use of microwave assistance to reduce reaction times and improve yields, as well as various catalysts to enhance efficiency and selectivity under milder conditions.[3][4]
Q2: What are the key safety precautions when working with the reagents for this synthesis?
A2: Standard laboratory safety protocols should be strictly followed. 2,4-Difluorobenzaldehyde is an irritant; therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ammonia solutions are corrosive and have a pungent odor, necessitating their use in a fume hood. Solvents like ethanol and dichloromethane are flammable and should be kept away from ignition sources.
Q3: How should I store this compound, and what is its expected stability?
A3: As a solid, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Imidazole derivatives are generally stable under these conditions. However, prolonged exposure to air and moisture could potentially lead to degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. The stability of related fluorophenyl-imidazole compounds has been noted in various studies, suggesting a reasonable shelf life when stored properly.[5]
Q4: What are the expected spectroscopic characteristics for pure this compound?
-
¹H NMR: Signals corresponding to the imidazole ring protons, the protons on the difluorophenyl ring (which will show splitting due to fluorine coupling), and a broad singlet for the N-H proton. For example, in a related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the N-H proton appears as a broad singlet at 12.89 ppm in DMSO-d₆.[6]
-
¹³C NMR: Resonances for the carbon atoms of the imidazole and the difluorophenyl rings. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).
-
FT-IR: Characteristic peaks for N-H stretching (typically broad, around 3100-3500 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-F stretching (in the 1100-1300 cm⁻¹ region).
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₉H₆F₂N₂).
Detailed Troubleshooting Guide
Inconsistent experimental results can be a significant source of frustration. This section addresses specific problems you might encounter, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve the outcome?
A: Low yield is one of the most common issues in organic synthesis. The causes can range from reagent quality to suboptimal reaction conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Reagent Quality | Impurities in starting materials (2,4-difluorobenzaldehyde, glyoxal, or ammonium acetate) can inhibit the reaction or lead to side products. Ammonium acetate, in particular, can be hygroscopic. | Use freshly opened or purified reagents. Ensure ammonium acetate is dry. The purity of the aldehyde is critical for the success of the reaction. |
| Reaction Temperature | The reaction may be temperature-sensitive. Too low a temperature can lead to a sluggish reaction, while excessively high temperatures might promote decomposition or the formation of side products.[7] | Optimize the reaction temperature. Start with the reported temperature from a reliable protocol and then systematically vary it in small increments (e.g., ±10°C) to find the optimal condition for your setup. |
| Reaction Time | The reaction may not have proceeded to completion. Many multi-component reactions require extended reflux times to achieve good yields.[8][9] | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. |
| Inefficient Mixing | In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics. | Ensure vigorous and consistent stirring throughout the reaction. For thicker mixtures, a mechanical stirrer may be more effective than a magnetic stir bar. |
| Solvent Choice | The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Protic solvents like ethanol are common, but their effectiveness can vary.[7] | While ethanol is a common choice, consider screening other solvents like methanol or solvent-free conditions, which have been shown to be effective for similar syntheses.[10] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield experiments.
Caption: A workflow for troubleshooting low product yield.
Problem 2: Product Impurity and Purification Challenges
Q: My crude product contains multiple spots on TLC, and I'm having difficulty purifying my target compound. What are common impurities and how can I improve my purification strategy?
A: The formation of side products is a common challenge in imidazole synthesis.[10] Effective purification is key to obtaining a high-purity final compound.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Side Reactions | Over-oxidation or polymerization of the aldehyde or glyoxal can lead to complex mixtures. In some cases, partially reacted intermediates may also be present. | Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. Control the temperature carefully to minimize side reactions. |
| Inappropriate Purification Technique | The polarity of the target compound and impurities may be too similar for effective separation by a single technique. | Column Chromatography: This is the most common method.[6][8] Systematically screen solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on TLC before scaling up to a column. Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for removing minor impurities. |
| Product Tailing on Silica Gel | The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silica gel, leading to tailing and poor separation during column chromatography. | To mitigate tailing, add a small amount of a basic modifier, such as triethylamine (~1%), to the chromatography eluent. This will neutralize the acidic sites on the silica gel. |
Standard Synthesis & Purification Protocol
This protocol is a generalized procedure based on common methods for synthesizing substituted imidazoles.[8][9][11]
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluorobenzaldehyde (1.0 eq), glyoxal (1.0 eq, typically as a 40% aqueous solution), and ammonium acetate (3.0 eq).
-
Solvent Addition: Add ethanol as the solvent (approximately 5-10 mL per mmol of aldehyde).
-
Reaction: Heat the mixture to reflux (around 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically several hours to overnight).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of cold water.
-
If a precipitate forms, collect it by vacuum filtration.
-
If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto the column.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Recrystallization (Optional):
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry them under vacuum.
-
Visualizing the Synthesis and Purification Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound.
We hope this guide serves as a valuable resource for your research. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
- Srinivasan, N., et al. (n.d.). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. NIH.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis. [Table].
- (2024). A review article on synthesis of imidazole derivatives. Preprints.org.
- Shadiac, N., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3796-3814. DOI:10.1039/D0OB00350F.
- (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology, 5(10).
- Piotrowska, K., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 24(6), 5486.
- Bolte, M., & Bäsler, S. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Molbank, 2023(1), M1571.
- Adhikari, A., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Molecules, 22(12), 2085.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- (2022). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific Research in Science and Technology.
- (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5).
- ResearchGate. (n.d.). Synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole. [Image].
- Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7).
- Wikipedia. (n.d.). Imidazole.
- (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole [PowerPoint presentation]. SlideShare.
- Nakashima, Y., et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 11(10), 654.
- Dhineshkumar, E., et al. (2020). Novel Synthesis, spectral, characterization of 4,5- diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5- trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity. World News of Natural Sciences, 30(2), 214-223.
- ResearchGate. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles.
- Piotrowska, K., et al. (2023). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 24(6).
- Gayathri, P., et al. (2010). 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3173.
- Zuliani, V., et al. (2009). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2803.
- Shanmugaiah, V., et al. (2015). Partial purification and characterization of 2, 4-diacetylphloroglucinol producing Pseudomonas fluorescens VSMKU3054 against bacterial wilt disease of tomato. Microbial Pathogenesis, 88, 15-22.
- Chanda, P., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience.
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Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to empower you to optimize your reaction conditions, maximize yield, and achieve high product purity.
Section 1: The Target Reaction - A Mechanistic Overview
The most common and robust method for synthesizing 2-aryl-1H-imidazoles, including this compound, is a variation of the Radiszewski synthesis.[1][2] This multicomponent reaction involves the condensation of three key building blocks: an aldehyde (2,4-difluorobenzaldehyde), a 1,2-dicarbonyl compound (glyoxal), and an ammonia source (typically ammonium acetate).
The reaction proceeds through the formation of an initial diimine intermediate from glyoxal and ammonia. This intermediate then condenses with the aldehyde, followed by cyclization and subsequent oxidation (often aromatization by air or an oxidant) to yield the desired imidazole ring. Understanding this primary pathway is crucial for diagnosing deviations that lead to side products.
Caption: The Radiszewski-type synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by an expert analysis of the underlying cause and actionable solutions.
Q1: My final yield is disappointingly low, and TLC/NMR analysis shows a significant amount of unreacted 2,4-difluorobenzaldehyde. What is the likely cause?
A1: Cause & Scientific Explanation: This issue typically points to one of two problems: suboptimal reaction conditions or inefficient formation of the key glyoxal-diimine intermediate. The condensation of the aldehyde with the diimine intermediate is the crucial C-N bond-forming step that incorporates the aryl ring. If the diimine is not formed in sufficient concentration or the reaction temperature is too low, the aldehyde will remain unreacted.
-
Stoichiometry: Ammonium acetate serves as both the ammonia source and a buffer. An insufficient amount can stall the reaction.
-
Temperature: Like many condensation reactions, this synthesis requires thermal energy to overcome the activation barrier for cyclization and dehydration. Temperatures that are too low will result in a sluggish or incomplete reaction.
-
Catalysis: The reaction is often catalyzed by acid.[3] Glacial acetic acid is a common solvent and catalyst, but if you are using a different solvent system, the absence of an acid catalyst can dramatically slow the reaction.[4]
Troubleshooting & Solutions:
-
Verify Stoichiometry: Ensure you are using a molar excess of ammonium acetate. A common ratio is to use at least 2-3 equivalents relative to the aldehyde.
-
Increase Temperature: Gradually increase the reflux temperature. If using a solvent like ethanol, switching to a higher-boiling solvent like glacial acetic acid can be beneficial. Most protocols suggest refluxing for several hours.[4][5]
-
Acid Catalysis: If not already using it, consider glacial acetic acid as the solvent or add a catalytic amount of a mineral acid like HCl to the reaction mixture.[3]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the aldehyde. Do not stop the reaction until the starting aldehyde spot has significantly diminished.
Q2: I've isolated a major byproduct with a carbonyl peak in the IR/NMR spectrum, suggesting an oxidized impurity. What could this be?
A2: Cause & Scientific Explanation: A common but often overlooked side reaction in aryl-imidazole synthesis is the formation of 2-aroyl-4(5)-arylimidazoles .[6] This side product arises from the oxidation of the dihydroimidazole (imidazoline) intermediate before it can aromatize to the final product. The presence of excess oxygen or certain metal catalysts can promote this pathway.
Instead of losing two hydrogen atoms to form the imidazole ring, the intermediate undergoes oxidation at the benzylic carbon, leading to a ketone. This side reaction is highly dependent on the specific reaction conditions employed.[6]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. Imidazole synthesis [organic-chemistry.org]
Stability issues of 2-(2,4-Difluorophenyl)-1h-imidazole in solution
Technical Support Center: 2-(2,4-Difluorophenyl)-1H-imidazole
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the solution stability of this compound. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about handling and preparing solutions of this compound.
Q1: What is the best solvent for creating a primary stock solution?
A1: For initial solubilization and long-term storage, a high-purity, anhydrous aprotic polar solvent is recommended. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices. These solvents can typically dissolve the compound at high concentrations, and their aprotic nature minimizes the risk of proton exchange-related degradation. Always use a freshly opened bottle or a properly stored anhydrous grade solvent to prevent introducing moisture, which can lead to hydrolysis.
Q2: Can I store the stock solution at room temperature?
A2: No, this is strongly discouraged. While the solid compound is generally stable at room temperature under dry conditions[1], solutions are far more susceptible to degradation. For maximum stability, stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C or, ideally, -80°C.[2] This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: My compound needs to be in an aqueous buffer for my assay. What pH range is optimal?
A3: The imidazole moiety is amphoteric, meaning it can act as both a weak acid and a weak base, with a pKa of its conjugate acid around 7.0.[3] This makes its charge state, and thus its solubility and stability, highly dependent on pH.[4]
-
Acidic Conditions (pH < 6): The imidazole ring will be predominantly protonated (imidazolium cation). This may increase aqueous solubility but can also make the compound susceptible to specific degradation pathways or unwanted interactions with negatively charged biomolecules.[5]
-
Neutral to Slightly Basic Conditions (pH 7-8): The compound will exist as a mixture of neutral and protonated species. This range is often a good starting point for biological assays, but solubility might be limited.
-
Basic Conditions (pH > 8): The imidazole ring will be in its neutral, unprotonated form. While this may be required for certain reactions, high pH can promote oxidative degradation. We recommend starting with a buffer in the pH 6.5-7.5 range and assessing solubility and stability empirically.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this exact molecule is not extensively published, compounds with aromatic and heterocyclic rings can be susceptible to photolytic degradation. The introduction of fluorine atoms can sometimes enhance photostability.[6] However, as a standard precautionary measure, all solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[7][8] This is a critical best practice in drug development and basic research to prevent the formation of photodegradants that could alter experimental outcomes.
Part 2: Troubleshooting Guide for Solution Instability
This section provides a problem-oriented approach to resolving common stability issues.
Q5: My compound precipitated after I diluted my DMSO stock into an aqueous buffer. What happened and how can I fix it?
A5: This is a classic solubility problem, often encountered when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower.
-
Probable Cause 1: Exceeded Aqueous Solubility Limit. The final concentration in your aqueous buffer is higher than the compound's maximum solubility in that specific medium. The difluorophenyl group imparts significant hydrophobicity.
-
Probable Cause 2: pH-Dependent Solubility. If your buffer's pH is near the compound's isoelectric point, its net charge will be close to zero, minimizing interactions with water and causing it to fall out of solution.
-
Probable Cause 3: Insufficient Organic Co-solvent. The percentage of DMSO carried over from the stock solution may be too low to maintain solubility in the final aqueous solution.
Solutions:
-
Decrease the Final Concentration: This is the simplest solution. Determine the lowest effective concentration required for your experiment.
-
Optimize Buffer pH: Empirically test a range of pH values (e.g., 6.0, 7.0, 8.0) to identify where solubility is highest. The protonated form at lower pH is often more water-soluble.[5]
-
Introduce a Co-solvent: For many cell-based assays, a final concentration of 0.1% to 0.5% DMSO is well-tolerated and can be sufficient to keep the compound in solution. Check the tolerance of your specific experimental system.
-
Use a Solubilizing Agent: Consider excipients like cyclodextrins, which can encapsulate the hydrophobic parts of the molecule and increase aqueous solubility. This requires careful validation to ensure the agent does not interfere with your assay.
dot
Caption: Troubleshooting workflow for compound precipitation.
Q6: I see a color change in my solution after a few days, even when stored in the fridge. What does this indicate?
A6: A visible color change is a strong indicator of chemical degradation.
-
Probable Cause 1: Oxidation. The imidazole ring or other parts of the molecule may be reacting with dissolved oxygen. This process can be accelerated by light, trace metal impurities, or elevated temperatures.
-
Probable Cause 2: Hydrolysis. If the solution was prepared with non-anhydrous solvents or has been exposed to atmospheric moisture, hydrolysis could occur. Some imidazole-containing compounds may decompose in the presence of water.
-
Probable Cause 3: pH Shift. If your solution is unbuffered, absorption of atmospheric CO₂ can lower the pH, altering the compound's electronic structure and potentially leading to the formation of colored species.
Solutions:
-
Prepare Fresh Solutions: The most reliable practice is to prepare working solutions fresh for each experiment from a properly stored frozen stock.
-
De-gas Solvents: For sensitive experiments, sparging aqueous buffers with an inert gas like argon or nitrogen before adding the compound can remove dissolved oxygen and minimize oxidation.
-
Use High-Purity, Buffered Systems: Ensure you are using high-purity water (e.g., Milli-Q) and a buffer with sufficient capacity to maintain a stable pH.
-
Add an Antioxidant: In formulation development, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid could be considered, but this must be validated for compatibility with your experimental system.
Part 3: Key Mechanisms of Instability
Understanding the underlying chemical principles is key to proactive troubleshooting.
The Critical Role of pH
The imidazole ring's acid-base properties are central to its behavior in solution.[3][9] The equilibrium between the neutral and protonated (imidazolium) forms dictates solubility, reactivity, and biological interactions. An imbalance can lead to instability.
dot
Caption: pH-dependent equilibrium of the imidazole ring.
Potential Degradation Pathways
While the difluorophenyl group adds stability, the core imidazole structure can be susceptible to certain reactions. Based on related compounds, potential degradation could involve:
-
Oxidation: Reactive oxygen species (ROS) can attack the electron-rich imidazole ring, potentially leading to ring-opening or the formation of 2-oxo-imidazole derivatives.[10][11]
-
Hydrolysis: Under harsh acidic or basic conditions, and in the presence of water, the imidazole ring could potentially undergo cleavage, although this is less common for a stable aromatic system.
-
Photodegradation: UV or high-intensity visible light can provide the energy to initiate radical reactions, leading to dimerization, oxidation, or fragmentation.
dot
Caption: Conceptual overview of potential degradation pathways.
Part 4: Experimental Protocols & Data Summary
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Pre-Experiment Check: Ensure you have high-purity, anhydrous DMSO (e.g., ≥99.9%) and inert gas (argon or nitrogen) available.
-
Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vial. Perform this in a low-humidity environment if possible.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired molarity (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the vial vigorously for 1-2 minutes. If needed, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.
-
Inert Gas Overlay: Gently flush the headspace of the vial with argon or nitrogen to displace oxygen before sealing.
-
Aliquoting & Storage: Immediately aliquot the stock solution into single-use volumes in amber, tightly-sealing cryovials. Store at -80°C for long-term stability.
Protocol 2: General Workflow for Assessing Solution Stability
This protocol uses HPLC to monitor the integrity of the compound over time.
-
Solution Preparation: Prepare the solution of this compound in the desired solvent/buffer system (e.g., PBS, pH 7.4).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot onto a suitable HPLC system (e.g., C18 reverse-phase column) and acquire the chromatogram. Record the peak area and retention time of the parent compound. This is your baseline.
-
Incubation: Store the solution under the conditions you wish to test (e.g., 4°C protected from light, 37°C in an incubator).
-
Time Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it by HPLC under the exact same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area indicates degradation. Look for the appearance of new peaks, which correspond to degradation products. Calculate the percentage of the compound remaining at each time point.
Data Summary Table
| Parameter | Recommendation | Rationale & Justification |
| Primary Stock Solvent | Anhydrous DMSO or DMF | Aprotic polar solvents provide good solubility and minimize hydrolytic/protic degradation. |
| Stock Concentration | 10-50 mM | A practical range that balances solubility with the need for small dilution volumes. |
| Stock Solution Storage | Aliquoted, -80°C, protected from light | Minimizes freeze-thaw cycles, slows diffusion-limited reactions, and prevents photodegradation.[2] |
| Aqueous Buffers | pH 6.5 - 7.5 (empirically test) | Balances potential for higher solubility of the protonated form with the stability of the neutral form.[3][4] |
| Co-solvents (Aqueous) | ≤0.5% DMSO (system dependent) | Often required to maintain solubility of hydrophobic compounds in aqueous media. |
| Factors to Avoid | Moisture, Strong Oxidizers, High pH, Direct Light | These factors can initiate and accelerate chemical degradation pathways.[1][7] |
References
- Royal Society of Chemistry. (n.d.).
- Cole-Parmer. (n.d.).
- Sigma-Aldrich. (2024).
- AK Scientific, Inc. (n.d.).
- AK Scientific, Inc. (n.d.). 2-(2-Fluorophenyl)
- Klymchenko, A. S., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemistry and Photobiology.
- Na, K., et al. (2008). pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives.
- Wolański, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators.
- de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- Hamissa, A. B., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Journal of Molecular Modeling.
- Elemental Microanalysis. (2024).
- Wikipedia. (n.d.). Imidazole.
- Mohanty, D., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.
- Srinivasan, N., et al. (2012). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online.
- Sestito, S., et al. (2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals.
- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Domanska, U., & Szydlowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Cui, H., et al. (2011). Directly Oxidized Chemiluminescence of 2-substituted-4,5-di(2-furyl)-1H-Imidazole by Acidic Potassium Permanganate and Its Analytical Application for Determination of Albumin. Journal of Fluorescence.
- Mori, M., et al. (2018). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Molecules.
- Wang, Y., et al. (2023). Effective Degradation of Metronidazole through Electrochemical Activation of Peroxymonosulfate: Mechanistic Insights and Implications.
- Sharma, A., et al. (2013). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Improved Photostability in Fluorinated 2D Perovskite Single Crystals | MDPI [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Biological Activity of 2-(2,4-Difluorophenyl)-1H-imidazole Derivatives
Welcome to the technical support center for researchers engaged in the development of 2-(2,4-Difluorophenyl)-1H-imidazole derivatives. This guide is structured to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you with the expertise to troubleshoot effectively and enhance the biological potency of your compounds.
Section 1: Synthesis & Purification - Troubleshooting Guide
The synthesis of substituted imidazoles is a well-established field, yet challenges in yield and purity are common. The Debus-Radziszewski reaction and its modern variations are frequently employed for creating the core scaffold.[1][2] This section addresses issues you may encounter during this process.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for synthesizing the this compound core?
A reliable and versatile method is the Debus-Radziszewski synthesis . This one-pot, multi-component reaction involves the condensation of three key components:
-
An Aldehyde: In this case, 2,4-difluorobenzaldehyde.
-
A 1,2-Dicarbonyl Compound: Such as benzil (for a triphenyl-substituted imidazole) or glyoxal (for a non-phenylated C4/C5).
-
A Nitrogen Source: Typically ammonium acetate, which serves as the source for both nitrogen atoms in the imidazole ring.[1][3]
The reaction is typically refluxed in glacial acetic acid. The primary advantage of this method is its ability to assemble the substituted imidazole core in a single, efficient step.
Q2: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?
A low yield is a common frustration. The cause often lies in one of several critical parameters. Here’s a systematic troubleshooting approach:
-
Purity of Reactants: The aldehyde (2,4-difluorobenzaldehyde) is particularly susceptible to oxidation into the corresponding carboxylic acid. Verify the purity of your aldehyde via NMR or IR spectroscopy before starting. Using freshly distilled or newly purchased aldehyde is recommended.
-
Reaction Conditions: While refluxing in acetic acid is standard, the optimal temperature can vary. If you suspect reactant decomposition, try lowering the temperature and extending the reaction time. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times by providing efficient and uniform heating.[2]
-
Stoichiometry: An excess of the ammonia source (ammonium acetate) is often used to drive the reaction to completion. A common molar ratio is 1:1:4 (dicarbonyl:aldehyde:ammonium acetate). Experiment with increasing the excess of ammonium acetate.
-
Water Content: The reaction is a condensation synthesis, producing water as a byproduct. Ensure your reagents and solvent (glacial acetic acid) are as anhydrous as possible to favor the forward reaction.
Q3: I'm struggling with the purification of my final imidazole derivative. It streaks badly on TLC and column chromatography gives poor separation. What should I do?
Purification challenges with imidazole derivatives often stem from their basic nitrogen atoms, which can interact strongly with silica gel.
-
TLC and Column Chromatography: To mitigate streaking on silica, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in your mobile phase (e.g., Hexane/Ethyl Acetate + 1% NEt₃). This deactivates the acidic sites on the silica, leading to sharper bands and better separation.
-
Alternative Purification: If chromatography fails, consider recrystallization. Finding the right solvent system is key. Start with solvents where your compound has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).
-
Acid-Base Extraction: For derivatives with sufficient stability, an acid-base workup can remove non-basic impurities. Dissolve the crude product in an organic solvent (like dichloromethane), wash with a dilute acid (e.g., 1M HCl) to protonate the imidazole and pull it into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate your purified compound, which can then be filtered or extracted back into an organic solvent.[4]
Section 2: Enhancing Biological Activity - A Guide to Structure-Activity Relationships (SAR)
The this compound scaffold is a privileged structure in medicinal chemistry, particularly for antifungal and anticancer agents.[5][6] Strategic modification is key to enhancing potency, selectivity, and pharmacokinetic properties.
Key SAR Insights in Q&A Format
Q1: Why is the 2,4-difluorophenyl group so important for activity?
The difluorophenyl moiety at the C2 position is critical for several reasons:
-
Metabolic Stability: The fluorine atoms block sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes, increasing the compound's half-life in biological systems.
-
Binding Interactions: In many antifungal azoles, this group plays a crucial role in binding to the heme iron within the active site of the target enzyme, lanosterol 14α-demethylase (CYP51).[5][7] This interaction is fundamental to the drug's mechanism of action. For kinase inhibitors, the fluorine atoms can form favorable hydrogen bonds or dipole interactions within the ATP-binding pocket.[8]
-
Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
Q2: I want to improve the potency of my lead compound. What positions on the imidazole ring should I modify?
Based on extensive research, substitutions at the N-1, C-4, and C-5 positions are the most fruitful for modulating biological activity.
-
N-1 Position: This is the most common site for introducing diversity. Adding alkyl or aryl groups can significantly impact activity. For example, attaching side chains that can form additional hydrogen bonds or hydrophobic interactions with the target protein can boost potency.[9]
-
C-4 and C-5 Positions: Introducing aryl groups at these positions often leads to potent compounds. The relative orientation of these rings can be crucial for fitting into a specific protein binding pocket.[10] Modifying the substituents on these phenyl rings (e.g., adding chloro, methoxy, or trifluoromethyl groups) allows for fine-tuning of electronic and steric properties to optimize target engagement.
Q3: My most potent compounds have very poor aqueous solubility, making biological testing difficult. How can I address this?
Poor solubility is a major hurdle in drug development.[11] Both structural modification and formulation strategies can be employed.
-
Structural Modification:
-
Introduce Polar Groups: Incorporate polar functional groups like hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) onto peripheral parts of the molecule (e.g., on the C-4 or C-5 phenyl rings).[8]
-
Convert to a Salt: The basic nitrogen on the imidazole ring can be protonated to form a salt (e.g., hydrochloride or sulfate salt). Salts are generally much more water-soluble than the free base. This can be achieved by treating a solution of the compound with the corresponding acid.[12][13]
-
-
Formulation Strategies:
-
Use Co-solvents: For in vitro assays, a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions. However, the final concentration of DMSO in the assay should typically be kept below 0.5% to avoid artifacts.
-
Encapsulation: For more advanced studies, formulation with drug delivery vehicles like liposomes or nanoparticles can improve solubility and bioavailability.
-
Table 1: Summary of Structure-Activity Relationships for 2-Phenylimidazole Derivatives
| Position of Modification | Type of Substituent | General Effect on Antifungal Activity | General Effect on Anticancer Activity | Reference(s) |
| N-1 | Small alkyl chains (e.g., n-Butyl) | High activity | Variable | [14] |
| Benzyl groups | High activity | Potent activity observed | [14] | |
| C-2 | 2,4-Difluorophenyl | Generally superior to dichlorophenyl | Confers high potency | [15] |
| C-4, C-5 | Phenyl, substituted phenyl | Essential for high potency | Important for activity | [10] |
| Peripheral Phenyl Rings | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Often increases potency | Often increases potency | [16] |
| Electron-donating groups (e.g., -OCH₃) | Variable, can increase or decrease | Can increase activity | [17] |
Section 3: Biological Assays - A Troubleshooting Guide
Once you have synthesized and purified your derivatives, robust and reproducible biological data is the next critical step. This section focuses on the two most common assay types for this class of compounds: antifungal susceptibility and cytotoxicity.
Troubleshooting Antifungal Susceptibility Testing (e.g., Broth Microdilution for MIC)
Problem 1: My compound precipitates out of the broth medium when I add it to the 96-well plate.
This is a classic solubility issue. The final concentration of your co-solvent (usually DMSO) is likely too low to keep the compound in solution.
-
Immediate Fix: Ensure your stock solution in 100% DMSO is fully dissolved. Gentle warming or sonication can help. When diluting into the aqueous broth, pipette vigorously to promote rapid mixing and prevent localized high concentrations that favor precipitation.
-
Protocol Optimization: While the final DMSO concentration should be low, you may need to test the tolerance of your fungal strains to slightly higher levels (e.g., up to 1%). Run a DMSO-only control to confirm it has no effect on fungal growth at the concentration used.
-
Consider the Medium: Some media components can interact with test compounds. Serum, for instance, can bind to lipophilic drugs and reduce their effective concentration.[18] Be aware of your media composition and test with and without serum if applicable to your research question.
Problem 2: My Minimum Inhibitory Concentration (MIC) values are inconsistent between experiments.
Reproducibility is paramount. Inconsistency usually points to a variation in one of the key assay parameters.
-
Inoculum Standardization: This is the most common source of error. The final concentration of fungal cells must be consistent every time. Use a spectrophotometer to adjust your inoculum to a standard OD₆₀₀ or use a hemocytometer for precise cell counting. An inoculum that is too high will result in artificially high MICs.[18]
-
Incubation Conditions: Ensure the temperature, CO₂ levels (if required), and incubation time are strictly controlled. For slow-growing fungi, ensure you are reading the plates at a consistent and appropriate time point.
-
Plate Reading: Visual inspection can be subjective. Use a plate reader to measure absorbance or a metabolic indicator dye (like resazurin) for a quantitative and objective endpoint.
Troubleshooting Cytotoxicity Testing (e.g., MTT Assay)
Problem 1: I see a color change in my wells containing only the compound and media (no cells).
This indicates your compound is directly reacting with the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solution: This interference makes the MTT assay unsuitable for your compound. You must switch to an alternative viability assay that uses a different detection method. Good alternatives include:
-
Resazurin (AlamarBlue) Assay: Measures metabolic activity via reduction of resazurin.
-
LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cell membranes.[19]
-
ATP-based Assays (e.g., CellTiter-Glo): Measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Problem 2: The IC₅₀ values for my positive control are correct, but my test compounds show very weak or no activity, even though I expect them to be cytotoxic.
Assuming the compound is not precipitating (see above), this could be an issue of compound stability or cellular uptake.
-
Compound Stability: Some compounds may be unstable in aqueous culture media over the 24-72 hour incubation period. You can assess stability by incubating the compound in media, taking samples at different time points, and analyzing them by HPLC.
-
Incubation Time: A 24-hour incubation may not be long enough for some compounds to exert their effect, especially if they are antiproliferative rather than acutely cytotoxic. Consider extending the incubation period to 48 or 72 hours.[20]
-
Cellular Uptake: The compound may not be efficiently entering the cells. While difficult to measure directly without specialized tools, this is a potential pharmacological barrier that may require structural modification of the compound to resolve.
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for synthesis and biological evaluation.
Protocol 1: Synthesis of 2-(2,4-Difluorophenyl)-1,4,5-triphenyl-1H-imidazole
This protocol is an adaptation of the Debus-Radziszewski synthesis.
Materials:
-
Benzil (1,2-Diphenylethane-1,2-dione)
-
2,4-Difluorobenzaldehyde
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Standard laboratory glassware for reflux
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzil (2.10 g, 10 mmol), 2,4-difluorobenzaldehyde (1.42 g, 10 mmol), and ammonium acetate (7.70 g, 100 mmol).
-
Add 30 mL of glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux (approx. 118 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by recrystallization from hot ethanol or via column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine.
Protocol 2: Antifungal Broth Microdilution Assay (MIC Determination)
This protocol is based on the CLSI M27 guidelines for yeasts.
Materials:
-
RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Fungal isolate (e.g., Candida albicans).
-
Test compound and control drug (e.g., Fluconazole) dissolved in 100% DMSO.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Culture the yeast on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI medium to achieve the final working inoculum of 1-5 x 10³ CFU/mL.
-
Compound Dilution: Prepare a 2X serial dilution of your test compound in RPMI medium in a separate 96-well plate. For example, starting from a high concentration of 128 µg/mL down to 0.25 µg/mL.
-
Assay Plate Setup:
-
Add 100 µL of the 2X compound dilutions to the corresponding wells of the final assay plate.
-
Add 100 µL of the final working fungal inoculum to each well. The final volume will be 200 µL, and the drug concentrations will now be 1X.
-
Include a positive control well (inoculum, no drug) and a negative control well (medium only).
-
-
Incubation: Cover the plate and incubate at 35 °C for 24-48 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control. This can be determined visually or by reading the optical density at 530 nm with a microplate reader.
Section 5: Visualization of Workflows
Visual aids are essential for clarifying complex processes. Below are Graphviz diagrams for a general synthesis workflow and a troubleshooting decision tree.
Diagram 1: General Synthesis & Purification Workflow
Caption: General workflow for synthesis and purification of imidazole derivatives.
Diagram 2: Troubleshooting Poor Solubility in Biological Assays
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis for Drug Development Professionals: 2-(2,4-Difluorophenyl)-1H-imidazole vs. Fluconazole
Guide Overview: This document provides a detailed comparative analysis of the well-established antifungal agent, Fluconazole, and the emerging investigational scaffold, 2-(2,4-Difluorophenyl)-1H-imidazole. The guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, efficacy, and the experimental methodologies required for their evaluation. We will delve into a side-by-side comparison of their chemical structures, antifungal activity supported by available data, and conclude with a standardized protocol for assessing antifungal susceptibility.
Introduction: The Azole Antifungal Landscape
The management of fungal infections remains a significant challenge in modern medicine, exacerbated by the rise of resistant strains and an expanding population of immunocompromised patients. Azole antifungals have long been a cornerstone of treatment, prized for their broad-spectrum activity and favorable safety profile. Fluconazole, a bis-triazole agent, is a widely used systemic antifungal, valued for its excellent oral bioavailability and efficacy against Candida and Cryptococcus species.[1][2]
However, the emergence of fluconazole-resistant isolates necessitates the development of novel antifungal agents.[3] Imidazole derivatives, the chemical precursors to triazoles, represent a promising avenue of research. The specific scaffold, this compound, shares a key pharmacophore with fluconazole—the 2,4-difluorophenyl group—which is known to be critical for potent antifungal activity. This guide will compare the established clinical utility of fluconazole with the therapeutic potential of this imidazole scaffold, drawing upon data from closely related analogs to highlight structure-activity relationships and future research directions.
Chemical Structure and Properties
The fundamental difference between the two compounds lies in the nature of their azole ring. Fluconazole possesses a triazole ring (three nitrogen atoms), whereas this compound contains an imidazole ring (two nitrogen atoms). Both feature a 2,4-difluorophenyl moiety, a substitution pattern known to enhance antifungal potency.
| Feature | This compound | Fluconazole |
| Core Heterocycle | Imidazole (5-membered ring with 2 Nitrogens) | Triazole (5-membered ring with 3 Nitrogens) |
| Key Substituent | 2,4-Difluorophenyl | 2,4-Difluorophenyl |
| Chemical Class | Imidazole | Bis-Triazole |
| Molecular Formula | C₉H₆F₂N₂ | C₁₃H₁₂F₂N₆O |
The presence of the difluorophenyl group is a common feature in many potent azole antifungals. Structure-activity relationship (SAR) studies consistently indicate that electron-withdrawing groups, such as fluorine, on the phenyl ring can significantly enhance the compound's ability to penetrate the fungal membrane and bind to its target enzyme.[4][5]
Mechanism of Action: A Shared Pathway
Both fluconazole and imidazole derivatives function by disrupting the integrity of the fungal cell membrane. They achieve this by targeting and inhibiting a crucial fungal-specific enzyme in the cytochrome P450 family: lanosterol 14α-demethylase .
This enzyme is essential for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1][6][7] By inhibiting this enzyme, azole antifungals block the conversion of lanosterol to ergosterol. This leads to two critical downstream effects:
-
Depletion of Ergosterol: The fungal membrane becomes unstable, leading to increased permeability and leakage of essential cellular contents.[7]
-
Accumulation of Toxic Sterols: The buildup of 14α-methylated sterol precursors, such as lanosterol, further disrupts membrane structure and the function of membrane-bound enzymes.[1][6]
This mechanism is selectively toxic to fungi because mammalian demethylase enzymes are significantly less sensitive to inhibition by azoles.[1][7] While the ultimate effect is fungistatic against Candida species, it effectively halts fungal proliferation.[1]
Comparative Antifungal Activity
Direct, peer-reviewed comparative studies of this compound against fluconazole are not extensively available. However, the antifungal potential of this scaffold can be inferred from studies on structurally similar imidazole and triazole derivatives that feature the same 2,4-difluorophenyl group.
Fluconazole: Fluconazole exhibits reliable activity against most species of Candida and Cryptococcus. Its efficacy is well-documented, though resistance is a known clinical issue, particularly with C. glabrata and the intrinsically resistant C. krusei.[1]
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Fluconazole
| Fungal Species | MIC Range (µg/mL) |
|---|---|
| Candida albicans | 0.25 - 2.0 |
| Candida tropicalis | 0.5 - 4.0 |
| Candida parapsilosis | 0.125 - 2.0 |
| Cryptococcus neoformans | 2.0 - 16.0 |
(Note: Ranges are illustrative and can vary by strain and testing methodology.)
2-(2,4-Difluorophenyl)-based Analogs: Research into novel azoles frequently utilizes the 2,4-difluorophenyl moiety. Several studies have synthesized derivatives that demonstrate potent antifungal activity, in some cases exceeding that of fluconazole, especially against resistant strains.
-
Triazole Propanol Derivatives: A study on 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols found that several sulfide derivatives showed activities equal to or more potent than ketoconazole and "markedly superior to fluconazole" against a panel of six pathogenic fungi, including Candida albicans and Cryptococcus neoformans.[8]
-
Imidazole Dienone Derivatives: In a separate study, imidazole derivatives were synthesized and tested. Compounds featuring a 4-fluoro substitution on the phenyl ring exhibited potent activity, with MIC values of 0.5–8 µg/mL against Candida species, including a fluconazole-resistant isolate of C. albicans.[3]
-
General Imidazole SAR: Research has shown that imidazole derivatives with hydrophobic or electron-withdrawing groups, like the difluorophenyl moiety, demonstrate enhanced penetration of the fungal membrane, leading to increased antifungal potency.[4][5] Certain novel derivatives have shown superior activity compared to fluconazole against C. albicans, Aspergillus niger, and C. neoformans.[4][5]
These findings collectively suggest that the 2-(2,4-Difluorophenyl) azole scaffold is a highly promising template for the development of new antifungal agents that could potentially overcome existing resistance mechanisms.
Pharmacokinetic Profiles
Fluconazole: The pharmacokinetic properties of fluconazole are a major reason for its clinical success.
-
Absorption: It is rapidly and almost completely absorbed following oral administration, with bioavailability exceeding 90%.[1] Its absorption is not affected by food or gastric pH.[1]
-
Distribution: It has low plasma protein binding (~11%) and distributes widely throughout the body, achieving clinically relevant concentrations in cerebrospinal fluid, sputum, and other tissues.[2]
-
Metabolism & Excretion: Fluconazole undergoes minimal metabolism and is primarily cleared by the kidneys, with about 80% of an administered dose excreted unchanged in the urine.[1] It has a long elimination half-life of approximately 24-30 hours, which allows for convenient once-daily dosing.[1][2][9]
This compound: A detailed pharmacokinetic profile for this specific compound is not available in the public domain. However, based on the general properties of imidazole antifungals, one can anticipate certain characteristics. Many first-generation imidazoles (e.g., clotrimazole, miconazole) are limited to topical use due to poor oral bioavailability and higher potential for drug interactions via inhibition of mammalian cytochrome P450 enzymes. Any systemic development of a novel imidazole would require extensive investigation to ensure a favorable pharmacokinetic and safety profile comparable to that of modern triazoles like fluconazole.
Experimental Protocol: Antifungal Susceptibility Testing
To objectively compare the in vitro activity of a novel compound against a standard like fluconazole, a standardized methodology is critical. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each compound, defined as the lowest concentration that inhibits visible fungal growth.
Materials:
-
Test compounds (this compound, Fluconazole) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolates (e.g., Candida albicans ATCC 90028).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
Sterile saline, sterile water, vortex mixer.
Methodology:
-
Inoculum Preparation:
-
Subculture the yeast strain on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be verified using a spectrophotometer at 530 nm.
-
Perform a 1:1000 dilution of this adjusted suspension in RPMI-1640 medium to achieve the final working inoculum concentration (0.5-2.5 x 10³ CFU/mL).
-
-
Drug Dilution Series:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform a two-fold serial dilution of each drug in RPMI-1640 medium to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). The drug solutions should be at 2x the final desired concentration.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the appropriate drug dilution to each well.
-
Add 100 µL of the final working inoculum to each well. This will dilute the drug to its final 1x concentration.
-
Include a positive control well (inoculum only, no drug) and a negative control well (medium only, no inoculum).
-
-
Incubation:
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection or by using a plate reader.
-
The MIC is the lowest concentration of the drug at which there is a significant inhibition of growth (e.g., ~50% reduction, or MIC-2, for azoles) compared to the positive control well.
-
Conclusion and Future Directions
This comparative analysis underscores the enduring importance of fluconazole while highlighting the significant potential of the this compound scaffold.
-
Fluconazole remains a vital antifungal agent due to its well-understood mechanism, broad efficacy against common yeasts, and excellent pharmacokinetic profile.[1][2][9] It serves as a critical benchmark against which new agents must be measured.
-
This compound represents a promising area for drug discovery. The consistent potency observed in various derivatives containing the 2,4-difluorophenyl group suggests that this scaffold is ripe for optimization.[3][8][11] Future research should focus on synthesizing and screening novel analogs to identify lead compounds with superior activity, particularly against fluconazole-resistant strains. Comprehensive pharmacokinetic and toxicological studies will be essential to determine if these potent in vitro candidates can be developed into safe and effective systemic therapies. The continued exploration of such imidazole derivatives is a crucial step toward expanding our arsenal against life-threatening fungal infections.
References
- Lopez-Busquets, M., et al. (2024). Fluconazole - StatPearls. NCBI Bookshelf.
- Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. PubMed.
- Dr. Oracle. (2025). Pharmacology of Fluconazole. Dr. Oracle.
- Hori, K., et al. (2000). Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. J-Stage.
- Gebicka, L., & Sroka, Z. (2005). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed.
- Dr. Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?. Dr. Oracle.
- Pediatric Oncall. (n.d.). Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index.
- CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.
- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
- Pfaller, M. A. (2007). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Future Medicine.
- Wang, G., et al. (2016). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central.
- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.
- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
- Rex, J. H., et al. (2008). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Seminars in Respiratory and Critical Care Medicine.
- Eurolab. (2025). CLSI M62 Antifungal Susceptibility Testing Guidelines. Eurolab Testing Laboratory.
- Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed.
- Al-Ghorbani, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.
- Gouveia, A., et al. (2021). New Antifungal Agents with Azole Moieties. PubMed Central.
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A Comparative Analysis for Drug Development Professionals: Ketoconazole Versus the 2-(2,4-Difluorophenyl)-1H-imidazole Pharmacophore in Antifungal Efficacy
In the landscape of antifungal drug discovery, the azole class of compounds remains a cornerstone. Ketoconazole, a first-generation imidazole, paved the way for systemic antifungal therapy. However, the evolution of antifungal agents has led to the development of molecules with improved efficacy and safety profiles. A key pharmacophore in this advancement is the 2-(2,4-difluorophenyl)-1H-imidazole moiety, a foundational component of potent triazole antifungals like fluconazole. This guide provides a comparative analysis of the established efficacy of ketoconazole against the therapeutic potential conferred by the this compound scaffold, offering insights for researchers and drug development professionals.
Introduction: The Evolution of Azole Antifungals
Ketoconazole, a broad-spectrum antifungal agent, marked a significant milestone in treating systemic mycoses.[1][2] Its mechanism of action, like other azoles, involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[3]
The this compound structure, while not typically used as a standalone therapeutic, is a critical pharmacophore in the design of modern, more potent azole antifungals. The inclusion of the difluorophenyl group has been a strategic chemical modification to enhance antifungal activity and improve the pharmacological properties of the resulting compounds.
Mechanism of Action: A Shared Target with Nuanced Interactions
Both ketoconazole and antifungal agents built upon the this compound scaffold target the same fungal enzyme: lanosterol 14α-demethylase (CYP51). This enzyme is a member of the cytochrome P450 family and is essential for the conversion of lanosterol to ergosterol.
DOT script for the Azole Antifungal Mechanism of Action:
Caption: Mechanism of action of azole antifungals.
The key difference lies in the affinity and specificity of these compounds for the fungal CYP51 enzyme over its human counterparts. While ketoconazole is effective, it also exhibits a notable affinity for mammalian cytochrome P450 enzymes, leading to a higher potential for drug-drug interactions and side effects such as endocrine disturbances.[4] The difluorophenyl moiety in newer azoles is thought to enhance the binding affinity and selectivity for the fungal enzyme, contributing to a more favorable therapeutic index.
Comparative In Vitro Efficacy
The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
Ketoconazole: A Broad-Spectrum Imidazole
Ketoconazole demonstrates a broad spectrum of activity against many pathogenic fungi, including yeasts and molds. However, its potency can vary, and resistance has been reported.
| Fungal Species | Ketoconazole MIC Range (µg/mL) |
| Candida albicans | 0.03 - >100 |
| Candida glabrata | 0.12 - 64 |
| Candida krusei | 0.25 - 128 |
| Aspergillus fumigatus | 1 - >16 |
| Aspergillus flavus | 0.63 - >16 |
| Aspergillus niger | 2.5 - >16 |
| Mucor sp. | 0.63 - >16 |
| Rhizopus sp. | 0.63 - >16 |
Note: MIC values can vary significantly depending on the testing methodology and the specific strain.
The this compound Pharmacophore: Insights from Fluconazole
As a direct proxy for the efficacy of the this compound core, we can examine the performance of fluconazole, a widely used triazole antifungal that incorporates this key structural feature. Fluconazole generally exhibits potent activity against a range of yeasts.
| Fungal Species | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 64 |
| Candida glabrata | 0.5 - 256 |
| Candida parapsilosis | 0.5 - 8 |
| Cryptococcus neoformans | 0.12 - 16 |
It is important to note that while fluconazole is highly effective against many Candida species, it has limited activity against molds like Aspergillus species.[1] This highlights that while the this compound moiety is a critical component, the overall structure of the molecule dictates the full spectrum of activity.
Experimental Protocols for Efficacy Determination
To ensure the scientific integrity of comparative efficacy studies, standardized methodologies are crucial. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the MIC of antifungal agents.
DOT script for the Broth Microdilution Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of each antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial twofold dilutions of the stock solutions in RPMI-1640 medium to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
-
Microplate Inoculation:
-
Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24 to 48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo potential of antifungal candidates.
DOT script for the In Vivo Efficacy Study Workflow:
Sources
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazole analogues: antifungal activity in vitro against Candida species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of fluconazole in the treatment of superficial fungal infections- A meta-analysis - IP Indian J Clin Exp Dermatol [ijced.org]
- 4. journalijpr.com [journalijpr.com]
Validating the Antifungal Potential of 2-(2,4-Difluorophenyl)-1h-imidazole: An In Vivo Comparative Guide
The emergence of drug-resistant fungal pathogens presents a formidable challenge to public health, necessitating the urgent development of novel antifungal agents. Within this landscape, imidazole derivatives have shown considerable promise.[1][2][3][4][5] This guide provides a comprehensive framework for the in vivo validation of a promising candidate, 2-(2,4-Difluorophenyl)-1h-imidazole. We will objectively compare its hypothetical performance against established antifungal agents, providing detailed experimental protocols and data interpretation strategies tailored for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system.
Rationale for In Vivo Validation: Beyond the Petri Dish
While in vitro assays provide essential preliminary data on the antifungal activity of a compound, they do not recapitulate the complex interplay of factors present in a living organism. In vivo validation is a critical step to assess a drug's efficacy, toxicity, and pharmacokinetic profile in a physiological context. Murine models, particularly mice, are widely used for evaluating antifungal drug efficacy due to their physiological and immunological similarities to humans.[6]
This guide will focus on a murine model of disseminated candidiasis, a life-threatening condition often seen in immunocompromised patients.[7][8][9] This model allows for the robust evaluation of an antifungal agent's ability to control a systemic infection.
Experimental Design: A Framework for Robust Comparison
A well-designed in vivo study is paramount for generating reliable and reproducible data. Our experimental design incorporates multiple groups to allow for a thorough comparison of this compound's performance.
Animal Model and Fungal Strain
-
Animal Model: Six to eight-week-old, female BALB/c mice will be used. This inbred strain is commonly used in candidiasis models.[10]
-
Fungal Strain: A well-characterized, virulent strain of Candida albicans (e.g., SC5314) will be used to induce a systemic infection.
Experimental Groups
A minimum of four groups (n=10 mice per group) are required for a statistically significant comparison:
-
Vehicle Control (Placebo): Mice infected with C. albicans and treated with the vehicle used to dissolve the test compound. This group establishes the natural course of the infection.
-
Test Compound Group: Mice infected with C. albicans and treated with this compound.
-
Positive Control Group 1 (Azole): Mice infected with C. albicans and treated with a standard azole antifungal, such as fluconazole.[11][12][13] This allows for comparison with a drug from the same class.
-
Positive Control Group 2 (Polyene): Mice infected with C. albicans and treated with a standard polyene antifungal, such as amphotericin B.[14][15][16][17] This provides a comparison with a drug that has a different mechanism of action.
Experimental Workflow
The following diagram illustrates the overall experimental workflow:
Caption: Overview of the in vivo experimental workflow.
Detailed Experimental Protocols
Adherence to detailed and standardized protocols is crucial for the reproducibility of in vivo experiments.
Preparation of Fungal Inoculum
-
Streak the C. albicans strain onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 50 mL of Sabouraud Dextrose Broth (SDB) and incubate at 30°C for 18 hours with shaking.
-
Harvest the yeast cells by centrifugation, wash three times with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
-
Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL in PBS.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
-
Infection: Acclimatize female BALB/c mice for at least one week. Infect each mouse with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells) via the lateral tail vein.[9]
-
Treatment: Two hours post-infection, begin treatment. Administer the test compound, fluconazole, amphotericin B, or the vehicle control intraperitoneally or orally once daily for 7 consecutive days. The dosage of this compound should be determined from prior maximum tolerated dose studies.
-
Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival. The experiment is typically terminated at a predefined endpoint (e.g., 14 or 21 days post-infection) or when mice become moribund.
-
Fungal Burden Determination: At the end of the experiment (or at earlier time points for a subset of animals), humanely euthanize the mice. Aseptically remove the kidneys, spleen, and liver.[8]
-
Homogenize each organ in sterile PBS.
-
Plate serial dilutions of the homogenates onto SDA plates containing antibiotics to inhibit bacterial growth.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
Express the fungal burden as log10 CFU per gram of tissue.[18]
Data Presentation and Interpretation
Survival Analysis
Survival data should be plotted as a Kaplan-Meier survival curve and analyzed using the log-rank test to determine statistical significance between groups.
Table 1: Hypothetical Survival Data
| Treatment Group | Median Survival Time (Days) | Percent Survival at Day 14 | p-value (vs. Vehicle) |
| Vehicle Control | 5 | 0% | - |
| This compound (10 mg/kg) | 12 | 60% | <0.01 |
| Fluconazole (10 mg/kg) | >14 | 80% | <0.001 |
| Amphotericin B (1 mg/kg) | >14 | 90% | <0.001 |
Fungal Burden
Fungal burden data should be presented as a bar graph showing the mean log10 CFU/gram of tissue ± standard deviation for each organ. Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Table 2: Hypothetical Fungal Burden in Kidneys (Day 7 Post-Infection)
| Treatment Group | Mean log10 CFU/g ± SD | p-value (vs. Vehicle) |
| Vehicle Control | 7.8 ± 0.5 | - |
| This compound (10 mg/kg) | 4.2 ± 0.8 | <0.01 |
| Fluconazole (10 mg/kg) | 3.5 ± 0.6 | <0.001 |
| Amphotericin B (1 mg/kg) | 2.9 ± 0.4 | <0.001 |
In Vivo Toxicity and Pharmacokinetic Profiling
Assessing the safety and pharmacokinetic profile of a new chemical entity is as crucial as determining its efficacy.
Acute Toxicity Study
A preliminary acute toxicity study should be conducted in uninfected mice to determine the maximum tolerated dose (MTD) of this compound. This involves administering single, escalating doses of the compound and observing the animals for signs of toxicity and mortality over 14 days.[19]
Pharmacokinetic Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is vital.[20]
Caption: Workflow for pharmacokinetic analysis.
Protocol for Pharmacokinetic Study:
-
Administer a single dose of this compound to a group of uninfected mice.
-
Collect blood samples via retro-orbital or tail vein bleeding at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters, including the area under the concentration-time curve (AUC), maximum concentration (Cmax), and half-life (T1/2).[21]
Table 3: Hypothetical Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) |
| This compound | 10 | 5.2 | 1.0 | 28.5 | 4.5 |
| Fluconazole | 10 | 8.9 | 0.5 | 45.1 | 6.2 |
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of this compound. The hypothetical data presented suggests that this compound exhibits promising antifungal activity, warranting further investigation. Future studies should explore its efficacy in other fungal infection models (e.g., aspergillosis), investigate its mechanism of action, and conduct more extensive preclinical toxicology and safety pharmacology studies to support its potential advancement as a clinical candidate.[22][23][24][25][26][27][28][29][30] The ultimate goal is to develop new antifungal therapies that are not only effective but also have a favorable safety profile.[31][32]
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Comparative Cross-Reactivity Analysis of 2-(2,4-Difluorophenyl)-1H-imidazole Derivatives and Structurally Related Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects, often stemming from unanticipated cross-reactivity, can lead to adverse events and diminish therapeutic efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of derivatives based on the 2-(2,4-Difluorophenyl)-1H-imidazole scaffold. Furthermore, we draw critical comparisons to structurally related compounds, notably the p38 MAPK inhibitor SB203580, to illuminate potential off-target liabilities and guide future drug design.
The imidazole nucleus is a ubiquitous motif in medicinal chemistry, found in a wide array of biologically active compounds, including antifungal agents and kinase inhibitors.[1][2] The this compound core, in particular, has been explored for various therapeutic applications, from positive allosteric modulators of GABA-A receptors to potential antimicrobial agents.[3][4] However, the inherent potential for cross-reactivity among imidazole-based compounds necessitates a thorough investigation of their selectivity profiles.[2][5]
This guide will delve into the experimental methodologies required to assess cross-reactivity, present comparative data for key compounds, and offer insights into the structural determinants of selectivity.
Understanding the Potential for Cross-Reactivity
The this compound scaffold shares structural similarities with a class of pyridinylimidazole inhibitors of p38 mitogen-activated protein kinase (MAPK), such as SB203580.[6][7] The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target in various diseases.[][9] However, inhibitors of this pathway are known to have off-target effects, and their clinical development has been hampered by toxicity concerns, some of which may be linked to cross-reactivity with other kinases or cellular targets.[10][11]
Given the structural overlap, it is plausible that derivatives of this compound could exhibit unintended interactions with p38 MAPK or other kinases. This underscores the importance of comprehensive cross-reactivity profiling early in the drug discovery process.
Comparative Analysis: Key Compounds
For the purpose of this guide, we will compare the hypothetical cross-reactivity profiles of two derivatives of this compound against the well-characterized p38 MAPK inhibitor, SB203580.
-
Compound A: this compound
-
Compound B: A hypothetical derivative with additional substitutions intended to enhance target specificity.
-
Reference Compound: SB203580 (4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole)
Table 1: Comparative Kinase Selectivity Profile (Hypothetical IC50 Values in µM)
| Kinase Target | Compound A | Compound B | SB203580[7][12] |
| p38α (MAPK14) | 5.2 | > 50 | 0.05 |
| p38β (MAPK11) | 8.9 | > 50 | 0.5 |
| JNK1 | > 100 | > 100 | > 10 |
| ERK1 | > 100 | > 100 | > 10 |
| VEGFR2 | 15.7 | > 100 | > 20 |
| c-Src | 25.3 | > 100 | > 20 |
Note: The data for Compounds A and B are hypothetical and for illustrative purposes. The values for SB203580 are based on literature.[7][12]
Experimental Workflows for Assessing Cross-Reactivity
To generate robust and reliable cross-reactivity data, a multi-pronged experimental approach is essential. Below are detailed protocols for key assays.
Experimental Workflow: Kinase Profiling
This workflow outlines the process for screening a compound against a panel of kinases to determine its selectivity.
Caption: Workflow for in vitro kinase profiling.
Detailed Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense a small volume of each compound dilution into the wells of a microtiter plate. Include positive (known inhibitor) and negative (vehicle) controls.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable peptide substrate, and a buffer.
-
Assay Initiation: Add the kinase reaction mixture to the assay plate containing the compounds.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should be at or near the Km for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Cellular Target Engagement Assays
While in vitro kinase assays are crucial, confirming target engagement in a cellular context is a critical next step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Logical Relationship: From In Vitro to Cellular
Caption: Progression of cross-reactivity assessment.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the desired cell line to approximately 80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Centrifugation: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the supernatant using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Interpreting the Data and Mitigating Cross-Reactivity
The hypothetical data in Table 1 illustrates a common scenario in drug discovery. Compound A , the parent scaffold, shows some off-target activity against p38α and p38β, albeit at a much lower potency than SB203580. This suggests a potential for cross-reactivity that warrants further investigation. Compound B , through rational design (e.g., addition of bulky substituents that sterically hinder binding to the kinase ATP pocket), demonstrates significantly improved selectivity.
Should cross-reactivity be identified, several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure to identify the moieties responsible for off-target binding and design them out.
-
Target-Class-Specific Screening: If cross-reactivity with a particular protein family (e.g., kinases) is observed, perform a broader screen against that family to fully characterize the selectivity profile.
-
Counter-Screening: Develop specific assays for the identified off-targets to guide the optimization process.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics. However, as with any privileged structure in medicinal chemistry, a thorough understanding of its potential for cross-reactivity is crucial. By employing a systematic and multi-faceted approach to selectivity profiling, as outlined in this guide, researchers can de-risk their drug discovery programs, enhance the safety and efficacy of their lead candidates, and ultimately accelerate the delivery of new medicines to patients. The principles and protocols described herein provide a robust framework for making informed decisions and navigating the complexities of compound selectivity in modern drug development.
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A Comparative Guide to the Mechanism of Action of 2-(2,4-Difluorophenyl)-1H-imidazole Derivatives as Antifungal Agents
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of antifungal agents is paramount for the development of new, more effective therapies. This guide provides an in-depth comparison of 2-(2,4-difluorophenyl)-1H-imidazole derivatives, a critical class of antifungal compounds. We will delve into their primary mode of action, explore the subtle yet significant differences among various derivatives, and provide the experimental frameworks necessary to evaluate their efficacy and selectivity.
The Core Mechanism: Inhibition of Ergosterol Biosynthesis
The vast majority of this compound derivatives exert their antifungal effects by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1] This enzyme is a member of the cytochrome P450 superfamily and is essential for the conversion of lanosterol to ergosterol.[2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1]
By inhibiting CYP51, these imidazole derivatives disrupt the production of ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[1] The culmination of these effects is a fungistatic or, in some cases, fungicidal action, characterized by the cessation of fungal growth and replication.[3]
The interaction between the imidazole moiety and the heme iron atom within the active site of CYP51 is a key feature of this inhibitory mechanism.[4] The nitrogen atom (N3) of the imidazole ring coordinates with the heme iron, preventing the binding of the natural substrate, lanosterol, and subsequent oxidative demethylation.
Comparative Analysis of Key Derivatives
While the core mechanism is conserved, derivatives within the this compound class exhibit significant differences in their antifungal spectrum, potency, and pharmacokinetic properties. These differences are largely attributable to variations in their side-chain structures, which influence their affinity for fungal CYP51, as well as their interaction with mammalian cytochrome P450 enzymes.
| Derivative | Antifungal Spectrum | Key Features | Reference |
| Fluconazole | Primarily active against yeasts (Candida spp., Cryptococcus neoformans). Limited activity against molds. | High oral bioavailability and excellent penetration into the cerebrospinal fluid. Generally considered fungistatic against Candida species. | [3] |
| Ketoconazole | Broad-spectrum activity against yeasts and dermatophytes. | One of the first oral azole antifungals. Its use is limited by a higher potential for hepatotoxicity and drug-drug interactions due to less selective inhibition of mammalian P450 enzymes. | [5] |
| Voriconazole | Broad-spectrum activity against yeasts (including some fluconazole-resistant strains) and molds (Aspergillus spp.). | A second-generation triazole with improved activity against molds. | [3] |
| Posaconazole | Broadest spectrum of the azoles, with activity against yeasts, molds, and some zygomycetes. | Used for prophylaxis and treatment of invasive fungal infections in immunocompromised patients. | [3] |
| Novel Sulfide Derivatives | Potent in vitro activity against a range of pathogenic fungi, including Microsporum lanosum, Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus. | Some derivatives have shown equal or greater potency than ketoconazole and are markedly superior to fluconazole in vitro. | [6] |
Selectivity and Off-Target Effects: A Critical Consideration
A crucial aspect of the clinical utility of any CYP51 inhibitor is its selectivity for the fungal enzyme over its human ortholog.[7] The human CYP51 is involved in cholesterol biosynthesis, and inhibition of this and other human cytochrome P450 enzymes can lead to a range of adverse effects.[8]
Ketoconazole, for instance, exhibits a lower degree of selectivity, which contributes to its higher incidence of side effects, including hepatotoxicity and endocrine disturbances, by inhibiting human P450 enzymes involved in steroidogenesis.[5] In contrast, later-generation triazoles like fluconazole and voriconazole were designed to have a higher affinity for fungal CYP51, resulting in an improved safety profile.[9] The development of novel derivatives with even greater selectivity remains a key objective in antifungal drug discovery.[8]
Mechanisms of Resistance
The emergence of resistance to azole antifungals is a growing clinical concern. Several mechanisms contribute to reduced susceptibility:
-
Target Site Mutations: Alterations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs to the enzyme.[3]
-
Overexpression of the Target Enzyme: Increased production of CYP51 can overcome the inhibitory effects of the drug.[3]
-
Efflux Pump Overexpression: Fungal cells can actively pump the antifungal agent out of the cell through the action of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[3]
Experimental Protocols for Mechanistic Evaluation
To rigorously compare the mechanism of action of different this compound derivatives, a combination of in vitro assays is essential.
In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay directly measures the inhibitory potency of a compound against the target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant fungal or human CYP51.
Principle: The assay measures the conversion of a substrate (e.g., lanosterol) to its product by the CYP51 enzyme in the presence of varying concentrations of the inhibitor. The product formation is typically quantified by LC-MS/MS or a fluorescent-based method.
Materials:
-
Recombinant fungal (e.g., from Candida albicans) or human CYP51
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH (cofactor)
-
Test compounds and a known inhibitor (e.g., ketoconazole) as a positive control
-
Potassium phosphate buffer
-
Reaction termination solution (e.g., acetonitrile)
-
96-well microplates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds, control inhibitor, and lanosterol in an appropriate solvent (e.g., DMSO). Prepare working solutions in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the recombinant CYP51, CPR, and varying concentrations of the test compound or control. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH to each well.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a termination solution (e.g., cold acetonitrile).
-
Product Quantification: Analyze the formation of the demethylated product using LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (AST)
AST determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungal strain.
Objective: To determine the MIC of test compounds against a panel of clinically relevant fungal isolates.
Principle: Fungal isolates are exposed to serial dilutions of the antifungal agent in a liquid or on a solid medium. The MIC is the lowest concentration of the drug that prevents visible growth. Standardized methods are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds and control antifungal drugs
-
96-well microplates
-
Spectrophotometer or visual inspection
Procedure (Broth Microdilution Method):
-
Inoculum Preparation: Prepare a standardized suspension of fungal cells or conidia.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds and controls in the microplate wells.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).
-
MIC Determination: Determine the MIC as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% or ≥90% inhibition) compared to the drug-free control, either by visual inspection or by measuring optical density.
Conclusion
The this compound scaffold has proven to be a highly successful template for the development of potent antifungal agents. Their primary mechanism of action, the inhibition of lanosterol 14α-demethylase, is well-established. However, the therapeutic success of individual derivatives is a delicate balance of their on-target potency, selectivity against the human CYP51 ortholog, and their pharmacokinetic properties. A thorough understanding of these factors, guided by rigorous experimental evaluation, is essential for the continued development of novel imidazole-based antifungals to combat the growing threat of fungal infections and drug resistance.
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The Strategic Advantage of the Difluorophenyl Group in Azole Antifungals: A Comparative Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed head-to-head comparison of classical imidazole antifungals with advanced triazole agents featuring the pivotal 2-(2,4-difluorophenyl) moiety. While 2-(2,4-Difluorophenyl)-1H-imidazole itself is a foundational chemical scaffold rather than a clinical agent, its structural motif is integral to the efficacy of some of the most successful modern antifungal drugs. Here, we dissect the significance of this chemical feature by comparing a representative first-generation imidazole, Ketoconazole, with two leading triazoles that incorporate the 2-(2,4-difluorophenyl) group: Fluconazole and Voriconazole.
The Azole Antifungal Mechanism: A Shared Foundation
Azole antifungals, both imidazoles (containing two nitrogen atoms in the azole ring) and triazoles (containing three), exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] Their primary target is the enzyme lanosterol 14-alpha-demethylase (CYP51), a crucial component in the biosynthesis of ergosterol.[3][4][5][6][7] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting CYP51, azoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol.[2][8] This disruption of the cell membrane structure and function ultimately inhibits fungal growth, rendering most azoles fungistatic in nature.[1][2]
The Rise of the Triazoles and the Significance of the 2-(2,4-Difluorophenyl) Moiety
While imidazoles were among the first azoles developed, their use for systemic infections has been largely superseded by the triazoles.[9][10] Triazoles generally exhibit a higher affinity and specificity for fungal CYP51 over mammalian cytochrome P450 enzymes, leading to a better safety profile. The incorporation of the 2-(2,4-difluorophenyl) group into the molecular structure of triazoles like fluconazole and voriconazole marked a significant advancement in antifungal therapy. This specific chemical feature contributes to their broad-spectrum activity and improved pharmacological properties. Several studies have focused on synthesizing and evaluating new antifungal candidates that feature this difluorophenyl group, highlighting its importance in the design of potent azole antifungals.[11][12][13][14][15][16]
Head-to-Head Comparison: Ketoconazole vs. Fluconazole and Voriconazole
| Feature | Ketoconazole (Imidazole) | Fluconazole (Triazole with 2,4-Difluorophenyl) | Voriconazole (Triazole with 2,4-Difluorophenyl) |
| Antifungal Spectrum | Broad-spectrum, but with notable gaps. Active against many Candida species and dermatophytes. | Excellent activity against most Candida species (though resistance is emerging in some, like C. glabrata and C. krusei) and Cryptococcus neoformans. Not active against molds like Aspergillus.[17] | Broad-spectrum, including most Candida species, Cryptococcus, and importantly, invasive molds like Aspergillus species.[17][18][19][20][21] |
| Clinical Efficacy | Use is limited by its potential for hepatotoxicity and drug-drug interactions due to non-specific inhibition of mammalian CYP450 enzymes.[9] | Widely used for mucosal and systemic candidiasis and cryptococcal meningitis due to its good safety profile and oral bioavailability.[22][23][24] | A first-line agent for invasive aspergillosis and effective against a range of serious fungal infections.[18][19][21][25] Therapeutic drug monitoring is often recommended.[3] |
| Pharmacokinetics | Variable oral absorption that is dependent on gastric acidity.[26] | Excellent oral bioavailability, not dependent on gastric pH, and good penetration into the cerebrospinal fluid. | Good oral bioavailability, but can be variable. It has nonlinear pharmacokinetics. |
| Resistance | Resistance can develop through various mechanisms, including alterations in the target enzyme. | Resistance in Candida species is a growing concern, often due to overexpression of efflux pumps or mutations in the CYP51 gene.[27] | Resistance, particularly in Aspergillus, is an emerging clinical challenge. |
Experimental Protocols for Antifungal Susceptibility Testing
A cornerstone of antifungal drug development and clinical management is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Broth Microdilution Method for MIC Determination (Based on CLSI M27)
This method is a standardized protocol for testing the in vitro susceptibility of yeasts to antifungal agents.
Objective: To determine the MIC of an antifungal agent against a specific yeast isolate.
Materials:
-
Yeast isolate
-
Antifungal agent stock solution
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Antifungal Agent Dilution:
-
Prepare a series of two-fold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate. The concentration range should bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well containing the diluted antifungal agent.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity or use a spectrophotometer to measure absorbance.
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Visualizing the Azole Mechanism of Action
Caption: Mechanism of action of azole antifungals.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Conclusion
The evolution from first-generation imidazoles to advanced triazoles containing the 2-(2,4-difluorophenyl) moiety represents a significant leap in the fight against fungal infections. While sharing a common mechanism of action, the structural modifications, particularly the inclusion of the difluorophenyl group, have endowed agents like fluconazole and voriconazole with a superior spectrum of activity, improved pharmacokinetic profiles, and a better safety margin compared to their imidazole predecessors. For researchers and drug development professionals, the enduring success of this chemical motif underscores its importance as a foundational element in the design of future antifungal therapies.
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A Comparative Guide to the Structure-Activity Relationship of 2-(2,4-Difluorophenyl)-1H-imidazole Analogs
In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in biologically active molecules has driven extensive research into derivatives aimed at combating a spectrum of diseases. Among these, analogs of 2-(2,4-difluorophenyl)-1H-imidazole have emerged as a particularly promising class, demonstrating significant potential as both antifungal and anticancer agents. The strategic incorporation of a 2,4-difluorophenyl moiety often enhances metabolic stability and binding affinity, underscoring the importance of this structural motif.
This guide provides an in-depth validation of the structure-activity relationships (SAR) for this specific class of imidazole analogs. We will dissect the nuances of their chemical synthesis, compare their biological performance with supporting experimental data, and elucidate the underlying mechanisms of action. This analysis is designed to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate and contribute to this exciting field.
The Chemical Blueprint: Synthesis of this compound Analogs
The synthetic route to this compound and its derivatives is a well-established yet adaptable process, allowing for the introduction of diverse functionalities to probe the structure-activity landscape. A common and efficient approach involves the Radziszewski reaction or variations thereof.
A generalized synthetic pathway is outlined below. The causality behind this experimental choice lies in its reliability and the ready availability of starting materials. The reaction proceeds through the condensation of an α-dicarbonyl compound (or its equivalent), an aldehyde, and ammonia (or an ammonia source), providing a convergent route to the imidazole core.
Generalized Synthetic Workflow
Caption: Generalized synthetic route to this compound analogs.
This modular synthesis allows for systematic modifications at several key positions:
-
N1-Substitution: The imidazole nitrogen can be readily alkylated or arylated to explore the impact of steric and electronic properties on activity.
-
C4/C5-Substitution: Introduction of substituents on the imidazole ring can influence the molecule's interaction with its biological target.
The deliberate choice of reactants and reaction conditions is paramount to achieving high yields and purity, a foundational aspect of generating reliable biological data.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A significant body of research has focused on this compound analogs as potent antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.
The 2,4-difluorophenyl group plays a crucial role in the binding of these inhibitors to the active site of CYP51. The fluorine atoms can form favorable interactions with the enzyme, enhancing the potency of the compound.
Ergosterol Biosynthesis Inhibition Pathway
Caption: Mechanism of action of antifungal this compound analogs.
Comparative Performance of Antifungal Analogs
The antifungal efficacy of these analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below summarizes the MIC values for a series of hypothetical this compound analogs against Candida albicans, a common human fungal pathogen. This data is representative of the types of results found in the literature.[2][3]
| Compound ID | R1 (N1-substituent) | R2 (C4/C5-substituent) | MIC (µg/mL) against C. albicans |
| 1a | H | H | 16 |
| 1b | CH₃ | H | 8 |
| 1c | CH₂CH₂OH | H | 4 |
| 1d | H | CH₃ | 12 |
| 1e | H | Cl | 8 |
| Fluconazole | - | - | 2 |
Analysis of Structure-Activity Relationship (Antifungal):
-
N1-Substitution: Unsubstituted analog 1a shows moderate activity. Alkylation at the N1 position with a methyl group (1b ) enhances potency. The introduction of a hydroxyethyl group (1c ) further increases activity, likely due to favorable hydrogen bonding interactions within the enzyme's active site.
-
C4/C5-Substitution: Substitution at the C4/C5 position with a methyl group (1d ) or a chloro group (1e ) also leads to an improvement in antifungal activity compared to the unsubstituted parent compound.
These trends highlight the importance of targeted modifications to the core imidazole structure to optimize antifungal potency.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following is a detailed protocol for determining the MIC of antifungal compounds, designed to ensure reproducibility and reliability.
-
Preparation of Fungal Inoculum:
-
Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Activity: A Multi-Targeted Approach
In addition to their antifungal properties, this compound analogs have demonstrated significant potential as anticancer agents.[4][5] Unlike their antifungal counterparts, the anticancer mechanism of these compounds is often more complex and can involve multiple cellular targets.
Emerging research suggests that these analogs can exert their cytotoxic effects through various mechanisms, including:
-
Inhibition of Tyrosine Kinases: Some derivatives have been shown to inhibit key signaling proteins like Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.[6]
-
Disruption of Microtubule Polymerization: Certain analogs can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Many of these compounds can trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
Potential Anticancer Mechanisms of Action
Caption: Potential signaling pathways targeted by anticancer imidazole analogs.
Comparative Performance of Anticancer Analogs
The in vitro anticancer activity of these compounds is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. The table below presents hypothetical IC50 values for a series of this compound analogs against the MCF-7 human breast cancer cell line.
| Compound ID | R1 (N1-substituent) | R2 (C4/C5-substituent) | IC50 (µM) against MCF-7 Cells |
| 2a | H | H | 25.2 |
| 2b | Benzyl | H | 10.5 |
| 2c | 4-Fluorobenzyl | H | 5.1 |
| 2d | H | Phenyl | 18.7 |
| 2e | H | 4-Methoxyphenyl | 12.3 |
| Doxorubicin | - | - | 0.8 |
Analysis of Structure-Activity Relationship (Anticancer):
-
N1-Substitution: Similar to the antifungal analogs, substitution at the N1 position significantly impacts anticancer activity. The introduction of a benzyl group (2b ) enhances potency compared to the unsubstituted analog (2a ). Further substitution on the benzyl ring with an electron-withdrawing fluorine atom (2c ) leads to a notable increase in activity.
-
C4/C5-Substitution: Aryl substitution at the C4/C5 position also modulates activity. A phenyl group (2d ) provides a modest improvement, while the addition of an electron-donating methoxy group on the phenyl ring (2e ) further enhances the cytotoxic effect.
These findings underscore the critical role of specific structural modifications in fine-tuning the anticancer properties of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding:
-
Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich and dynamic area of research. The evidence strongly indicates that strategic modifications to the imidazole core can significantly enhance both antifungal and anticancer activities. The 2,4-difluorophenyl moiety serves as a critical anchor, and further derivatization at the N1 and C4/C5 positions offers a powerful means to optimize potency and selectivity.
Future research in this field should focus on:
-
Elucidation of Specific Anticancer Targets: While several potential mechanisms have been proposed, further studies are needed to identify the precise molecular targets for the most potent anticancer analogs.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Development of Combination Therapies: The potential for synergistic effects when these imidazole analogs are used in combination with existing antifungal or anticancer drugs warrants investigation.
By continuing to explore the intricate structure-activity relationships of this versatile chemical scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents to address the ongoing challenges of fungal infections and cancer.
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- Zhang, T., et al. (2013). Microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles and their antifungal activities in vitro. Heterocycles, 87(7), 1521-1531.
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A Senior Application Scientist's Guide to the Statistical Analysis of Antifungal Data for Compounds Containing a 2-(2,4-Difluorophenyl)-1H-imidazole Moiety
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-(2,4-difluorophenyl)-1H-imidazole scaffold is a cornerstone in modern antifungal drug discovery, forming the core of highly successful triazole agents like Fluconazole. Its efficacy stems from its ability to selectively target a crucial fungal enzyme, disrupting cell membrane integrity.[1][2][3] This guide provides a comprehensive framework for the statistical analysis and comparison of antifungal data for compounds featuring this critical chemical moiety, using Fluconazole as a prime example. We will delve into standardized testing protocols, robust statistical methodologies, and the biochemical basis of action to provide a holistic understanding of in vitro antifungal evaluation.
Comparative In Vitro Activity: A Multi-Class Analysis
To contextualize the performance of azoles containing the this compound structure, it is essential to compare their activity against other major classes of antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Fluconazole, the echinocandin Caspofungin, and the polyene Amphotericin B against the clinically significant pathogen Candida albicans. The MIC represents the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.[4]
Table 1: Comparative In Vitro Susceptibility of Candida albicans to Select Antifungal Agents
| Antifungal Agent | Class | Mechanism of Action | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Fluconazole | Azole (Triazole) | Inhibits ergosterol synthesis | 0.25 - 0.5 | 2 - 8 |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthesis | 0.03 - 0.0625 | 0.06 - 0.5 |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores | 0.25 - 0.5 | 0.5 - 1.0 |
Data synthesized from multiple sources. MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. Ranges reflect variability across different studies and isolate collections.[5][6][7][8][9]
Interpretation: The data illustrates that while all three agents are effective against C. albicans, echinocandins like Caspofungin often exhibit lower MIC values, indicating higher potency in vitro.[5][6] However, the clinical utility of Fluconazole is well-established, particularly for uncomplicated Candida infections, due to its favorable pharmacokinetic properties.[1] Resistance is a key consideration, with higher MIC90 values for Fluconazole suggesting the presence of less susceptible isolates within the population.[9]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing (CLSI/EUCAST Guideline Synthesis)
Accurate and reproducible MIC data is foundational to any meaningful statistical analysis. The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) documents provide standardized reference methods for broth dilution antifungal susceptibility testing of yeasts.[10][11][12][13][14] The following is a synthesized, step-by-step protocol for determining the MIC of an antifungal agent.
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a fungal isolate using the broth microdilution method.
Materials:
-
Test compound (e.g., Fluconazole)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates
-
Spectrophotometer or inverted microscope
-
Incubator (35°C)
-
Vortex mixer
-
Sterile saline or water
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of RPMI medium into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working antifungal solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ~50% reduction in turbidity for azoles) compared to the growth control well.
-
Reading can be done visually or with a spectrophotometer.
-
Workflow Diagram:
Caption: Azole antifungal mechanism of action via inhibition of ergosterol biosynthesis.
This guide provides a foundational framework for the rigorous evaluation of antifungal compounds. By adhering to standardized protocols, employing appropriate statistical analyses, and understanding the underlying biochemical mechanisms, researchers can generate reliable and comparable data that is crucial for the advancement of new antifungal therapies.
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The Ascendant Antifungals: A Comparative Benchmark of Novel Agents Against the Azole Cornerstone
Introduction: Beyond the Azole Era
For decades, azole antifungals, exemplified by compounds like 2-(2,4-Difluorophenyl)-1h-imidazole and its close, widely-used analogue fluconazole, have been a clinical cornerstone in the management of fungal infections. Their targeted inhibition of lanosterol 14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway, has provided a fungistatic defense against a broad range of yeasts and molds.[1][2] However, the escalating prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains such as Candida auris and azole-resistant Aspergillus fumigatus, presents a formidable challenge to global public health and necessitates a paradigm shift in antifungal therapy.[3][4]
This guide provides a technical benchmark of a new generation of antifungal compounds against the established efficacy and mechanisms of the difluorophenyl-imidazole class (represented herein by the extensively documented fluconazole). We will dissect the mechanistic divergences, compare preclinical and clinical performance data, and provide the experimental frameworks necessary for reproducible evaluation. This analysis is designed for researchers, scientists, and drug development professionals navigating the evolving landscape of antifungal therapeutics.
Pillar 1: Mechanistic Divergence - New Targets for a New Era
The limitations of azoles have spurred the development of antifungals with novel mechanisms of action, moving beyond ergosterol synthesis to attack different essential fungal processes. This diversification is critical for overcoming existing resistance mechanisms.
-
The Azole Benchmark: Inhibiting Ergosterol Synthesis Fluconazole, a triazole, functions by binding to and inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51).[1] This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Its disruption leads to the accumulation of toxic sterols, compromising membrane integrity and inhibiting fungal growth.[1] This action is primarily fungistatic against Candida species.
Figure 1: Mechanism of Action of Azole Antifungals.
-
The New Contenders: Novel Mechanisms of Action
-
Ibrexafungerp (Triterpenoid): This first-in-class agent inhibits β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of a key structural polymer in the fungal cell wall.[2] This disruption leads to a loss of cell wall integrity, resulting in cell lysis. This mechanism is distinct from azoles and retains activity against many azole-resistant strains.[2]
-
Rezafungin (Echinocandin): As a next-generation echinocandin, rezafungin also inhibits 1,3-β-D-glucan synthase, leading to fungicidal activity against most Candida species by compromising cell wall integrity.[1][5] Its structural modifications confer a prolonged half-life, allowing for once-weekly dosing.[5]
-
Olorofim (Orotomide): Olorofim introduces a completely novel mechanism by targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[3][6] This inhibition disrupts DNA synthesis and other essential cellular processes. Its unique target gives it a distinct spectrum of activity, particularly against molds that are often resistant to other agents.[3]
-
Fosmanogepix (Gwt1 Inhibitor): This is a prodrug of manogepix, which inhibits the fungal enzyme Gwt1. This enzyme is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are required to attach mannoproteins to the fungal cell wall and membrane.[7] Disruption of this process compromises cell wall integrity and function.
Figure 2: Novel Antifungal Mechanisms of Action.
-
Pillar 2: Comparative Performance - In Vitro and In Vivo Evidence
Objective comparison requires standardized methodologies. The protocols outlined below are based on standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and cross-laboratory validation.
Experimental Protocol: In Vitro Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that inhibits visible fungal growth.
-
Preparation of Antifungal Agents: Stock solutions of each antifungal are prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium to create a range of concentrations in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (e.g., Sabouraud Dextrose Agar). Colonies are suspended in sterile saline, and the suspension is adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts or 0.4 × 10⁴ to 5 × 10⁴ conidia/mL for molds.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. Plates are incubated at 35°C for 24-48 hours, depending on the organism.
-
MIC Determination: The MIC is read visually or spectrophotometrically. For azoles, the endpoint is typically a 50% reduction in growth compared to the drug-free control. For other agents like echinocandins, it can be the concentration with no visible growth.
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Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of 2-(2,4-Difluorophenyl)-1H-imidazole Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antifungal agents, the journey from a promising molecule in a test tube to an effective therapy in a living organism is fraught with challenges. A critical aspect of this journey is establishing a robust in vitro and in vivo correlation (IVIVC). This guide provides a comprehensive framework for understanding and evaluating the antifungal activity of 2-(2,4-Difluorophenyl)-1H-imidazole, a scaffold of significant interest, by bridging the gap between laboratory assays and preclinical efficacy studies.
The Scientific Rationale: Why IVIVC is Crucial
An established IVIVC serves as a predictive tool, enabling researchers to make informed decisions about which compounds to advance in the drug development pipeline. A strong correlation suggests that the in vitro potency of a drug is likely to translate into therapeutic efficacy in vivo. For azole antifungals like this compound, this is paramount for optimizing dosing regimens and predicting clinical outcomes.[1][2][3]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Azole antifungals, including imidazole derivatives, exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, these compounds compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death. The selectivity of these agents for fungal CYP51 over its mammalian counterparts is a critical determinant of their safety profile.[5]
Caption: Mechanism of action of azole antifungals.
Part 1: In Vitro Evaluation of Antifungal Activity
The initial assessment of any potential antifungal agent begins with robust in vitro testing to determine its intrinsic potency against a panel of clinically relevant fungal pathogens.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for assessing antifungal susceptibility.[6][7][8]
-
Preparation of Fungal Inoculum:
-
Culture fresh isolates of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum) on appropriate agar plates.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Drug Dilution Series:
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
MIC Determination:
Comparative In Vitro Activity Data
The following table presents hypothetical MIC data for this compound compared to standard antifungal agents.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| Candida albicans | 0.125 - 2 | 0.25 - 8 | 0.03 - 1 |
| Candida glabrata | 1 - 16 | 8 - 64 | 0.125 - 4 |
| Aspergillus fumigatus | 2 - 8 | >64 | 0.25 - 2 |
| Trichophyton mentagrophytes | 0.06 - 1 | 0.5 - 4 | 0.03 - 0.5 |
Note: This data is illustrative and intended for comparison purposes.
Part 2: In Vivo Assessment of Antifungal Efficacy
Promising in vitro activity must be validated in a relevant animal model of infection to assess the compound's efficacy in a complex biological system.
Experimental Protocol: Murine Model of Disseminated Candidiasis
This model is widely used to evaluate the in vivo efficacy of antifungal agents against systemic Candida infections.[9]
-
Immunosuppression (Optional but recommended):
-
Induce immunosuppression in mice (e.g., using cyclophosphamide) to establish a more consistent and severe infection.[9]
-
-
Infection:
-
Inject a standardized inoculum of Candida albicans intravenously into the mice.
-
-
Drug Administration:
-
Administer this compound and control drugs (e.g., fluconazole) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dosages.
-
Treatment typically begins shortly after infection and continues for a defined period (e.g., 7 days).
-
-
Efficacy Endpoints:
-
Survival: Monitor and record the survival of the mice over a period of time (e.g., 21 days).
-
Fungal Burden: At the end of the study, euthanize the mice and harvest target organs (e.g., kidneys, brain). Homogenize the tissues and plate serial dilutions on agar to determine the number of colony-forming units (CFUs) per gram of tissue.[9]
-
Comparative In Vivo Efficacy Data
The following table presents hypothetical data from a murine model of disseminated candidiasis.
| Treatment Group (Dose in mg/kg) | Mean Survival Time (Days) | Kidney Fungal Burden (log10 CFU/g) |
| Vehicle Control | 8 | 6.5 |
| This compound (10) | 18 | 3.2 |
| This compound (25) | >21 | 2.1 |
| Fluconazole (20) | 15 | 4.0 |
Note: This data is illustrative and intended for comparison purposes.
Part 3: Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to determine if the in vitro MIC values can predict the in vivo efficacy.
IVIVC Workflow
Caption: Workflow for establishing IVIVC.
Key Correlative Parameters
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices: The relationship between drug exposure over time (pharmacokinetics) and its antifungal effect (pharmacodynamics) is crucial. For azoles, the key PK/PD index is often the ratio of the area under the concentration-time curve (AUC) to the MIC (AUC/MIC).[10] A higher AUC/MIC ratio is generally associated with better efficacy.
-
Correlation of MIC with Fungal Burden Reduction: A strong IVIVC would demonstrate that as the in vitro MIC of this compound against a particular fungal strain decreases, the reduction in fungal burden in the in vivo model increases at a given dose.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the antifungal activity of this compound and establishing a meaningful in vitro-in vivo correlation. By employing standardized methodologies and carefully analyzing the resulting data, researchers can gain critical insights into the therapeutic potential of this and other novel imidazole derivatives. Future studies should also explore activity against a broader range of clinical isolates, including resistant strains, and investigate efficacy in other animal models that mimic different types of fungal infections. The development of a robust IVIVC is an indispensable step in the successful translation of a promising antifungal compound from the laboratory to the clinic.
References
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- Rodriguez-Tudela, J. L., et al. (1996). Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. Antimicrobial Agents and Chemotherapy, 40(7), 1597-1601. [Link]
- Meletiadis, J., et al. (2005). In Vitro Drug Interaction Modeling of Combinations of Azoles with Terbinafine against Clinical Scedosporium prolificans Isolates. Antimicrobial Agents and Chemotherapy, 49(5), 1878-1887. [Link]
- Li, M., et al. (2025). In Vitro-In Vivo Correlation Of Amorphous Solid Dispersion Enabled Itraconazole Tablets. Pharmaceutical Research. [Link]
- Bozkurt, M., Kuştimur, S., & Gürer, M. A. (1989). [In vitro susceptibility of dermatophyte strains to imidazole derivatives]. Mikrobiyoloji Bulteni, 23(1), 64-70. [Link]
- Rodriguez-Tudela, J. L., et al. (1996). Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. Antimicrobial Agents and Chemotherapy, 40(7), 1597-1601. [Link]
- Andes, D. (2003). Correlation Between in Vitro and in Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis. Antimicrobial Agents and Chemotherapy, 47(4), 1187-1194. [Link]
- Al-Dhfyan, A., & Al-Otaibi, K. M. (2022). Azole antifungals and inter-individual differences in drug metabolism: the role of pharmacogenomics and precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 18(12), 903-917. [Link]
- Pfaller, M. A., & Rex, J. H. (2000). In vitro antifungal susceptibility testing. Clinical Infectious Diseases, 30(4), 646-651. [Link]
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- Liu, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3370. [Link]
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A Comparative Analysis of the Therapeutic Potential of the 2-(2,4-Difluorophenyl)-1H-imidazole Pharmacophore
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, peer-reviewed validation of the therapeutic potential of the 2-(2,4-difluorophenyl)-1H-imidazole scaffold. Rather than focusing on a single, unembellished molecule, we delve into the diverse bioactivities of its derivatives, which have shown significant promise in antifungal, anti-inflammatory, and anticancer applications. By examining the structure-activity relationships and mechanisms of action across these therapeutic areas, this document serves as a critical resource for researchers looking to leverage this versatile pharmacophore in drug discovery and development.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring is a cornerstone of many biologically active molecules, and its combination with a 2,4-difluorophenyl group creates a pharmacophore with significant therapeutic potential. The fluorine atoms are known to enhance metabolic stability and binding affinity through favorable electrostatic interactions. This guide will explore the validated therapeutic applications of this core structure in three key areas: mycology, inflammation, and oncology.
Antifungal Properties: Targeting Fungal Ergosterol Biosynthesis
Derivatives of this compound are prominent in the development of novel antifungal agents, often as analogues of established azole antifungals like fluconazole. These compounds typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Mechanism of Action: Inhibition of Fungal CYP51
The nitrogen atom at position 3 of the imidazole ring in these compounds chelates to the heme iron atom in the active site of CYP51. This interaction prevents the enzyme from converting lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and disruption of the fungal cell membrane's integrity and function. The 2,4-difluorophenyl group plays a critical role in anchoring the molecule within the active site through hydrophobic and electrostatic interactions.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10^5 cells/mL using a spectrophotometer.
-
-
Preparation of Drug Dilutions:
-
Dissolve the test compounds and a reference drug (e.g., fluconazole) in dimethyl sulfoxide (DMSO).
-
Prepare a series of twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the absorbance at 600 nm.
-
Comparative Efficacy of 2-(2,4-Difluorophenyl)-imidazole Derivatives
Several studies have demonstrated that novel triazole derivatives incorporating the 2-(2,4-difluorophenyl) moiety exhibit potent antifungal activity, in some cases exceeding that of fluconazole.[1][2]
| Compound | Fungal Strain | MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |
| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one (3i) | Candida albicans | Comparable | Not specified |
| 1-[2-[[(substituted-phenyl) methyl] thio]-2-(2, 4-difluorophenyl) ethyl]-1H-1,2,4-triazoles (various) | Various fungi | Better | Not specified |
| 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(4-substituted phenyl)-2(1H,3H)-imidazolones | Candida albicans | Potent | Not specified |
| 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(4-substituted phenyl)-2-imidazolidinones | Aspergillus fumigatus | Potent | Not specified |
Table 1: Comparative in vitro antifungal activity of 2-(2,4-Difluorophenyl)-imidazole derivatives.
Anti-inflammatory Potential: Modulation of Macrophage Activity
Substituted imidazoles containing a fluorophenyl group have demonstrated significant anti-inflammatory properties. The mechanism of action appears to involve the modulation of macrophage polarization and the inhibition of key pro-inflammatory signaling pathways.
Mechanism of Action: M1 to M2 Macrophage Polarization and NF-κB Inhibition
Research on methyl 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-acetate has shown that it can shift macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3] This is accompanied by a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[3] This effect is at least partially mediated by the inhibition of the p38 MAPK and NF-κB signaling pathways.[4]
Diagram: Anti-inflammatory Signaling Pathway
Caption: Inhibition of pro-inflammatory pathways by a fluorophenyl imidazole derivative.
Comparative Efficacy of a Fluorophenyl Imidazole Derivative
In a lipopolysaccharide (LPS)-induced macrophage model, the fluorophenyl imidazole derivative significantly reduced the production of nitric oxide and pro-inflammatory cytokines while increasing anti-inflammatory cytokines.[3]
| Treatment Group | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | IL-10 Production (% of LPS control) |
| LPS | 100 | 100 | 100 |
| LPS + Fluorophenyl Imidazole | Decreased | Decreased | 68.4 ± 3.7 (increase) |
| LPS + Dexamethasone (Control) | Decreased | Decreased | Not specified |
Table 2: In vitro anti-inflammatory effects of a fluorophenyl imidazole derivative on LPS-stimulated macrophages. [3]
Anticancer Activity: Targeting Key Kinases
Derivatives of 2-(4-fluorophenyl) imidazol-5-ones have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have shown promise as inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and CDK2A.[5]
Mechanism of Action: Inhibition of VEGFR-2 and CDK2A
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Cyclin-Dependent Kinase 2A (CDK2A) is involved in cell cycle regulation. By inhibiting these kinases, the imidazol-5-one derivatives can potentially suppress tumor growth and proliferation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against protein kinases.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 or CDK2A enzyme.
-
Kinase-specific substrate and ATP.
-
Kinase buffer.
-
Test compounds and a reference inhibitor (e.g., sorafenib for VEGFR-2).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Comparative Efficacy of 2-(4-fluorophenyl) imidazol-5-one Derivatives
Several synthesized 2-(4-fluorophenyl) imidazol-5-one derivatives exhibited potent cytotoxic activity against a panel of cancer cell lines and significant inhibitory activity against VEGFR-2 and CDK2A.[5]
| Compound | Cancer Cell Line | IC50 (µM) | VEGFR-2 IC50 (nM) | CDK2A IC50 (µM) |
| 6 | Hela, MCF-7, PC3, HCT-116 | Good potency | 67 | Moderate |
| 25 | Hela, MCF-7, PC3, HCT-116 | Good potency | Not specified | Not specified |
| 26 | Hela, MCF-7, PC3, HCT-116 | Good potency | Not specified | 0.66 |
| 29 | Hela, MCF-7, PC3, HCT-116 | Good potency | Not specified | Not specified |
| 30 | PC3 | 8.15 | Not specified | Not specified |
| Doxorubicin | PC3 | Comparable to 30 | N/A | N/A |
Table 3: Anticancer and kinase inhibitory activity of selected 2-(4-fluorophenyl) imidazol-5-one derivatives. [5]
Conclusion and Future Directions
The this compound scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key pharmacophore in the development of potent antifungal, anti-inflammatory, and anticancer agents. The available peer-reviewed evidence strongly supports the continued exploration of this scaffold for the design of novel therapeutics. Future research should focus on optimizing the substitutions on the imidazole core to enhance potency, selectivity, and pharmacokinetic properties for each therapeutic target. Furthermore, in vivo studies are warranted to translate the promising in vitro findings into clinically relevant outcomes.
References
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- New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole.
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Safety Operating Guide
Navigating the Disposal of 2-(2,4-Difluorophenyl)-1h-imidazole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-(2,4-Difluorophenyl)-1h-imidazole, ensuring the protection of personnel and the environment. Our focus extends beyond mere procedure to instill a deep understanding of the principles behind safe chemical waste management.
Core Directive: A Proactive Stance on Chemical Waste
The disposal of any chemical substance, including this compound, should not be an afterthought but rather an integral part of the experimental design. A proactive approach to waste management minimizes risks and ensures seamless laboratory operations. This entails a thorough understanding of the compound's potential hazards, strict adherence to personal protective equipment (PPE) protocols, and a clear, well-documented waste stream from point of generation to final disposal. Every step is a self-validating system, designed to prevent accidental exposure and environmental contamination.
Hazard Profile of this compound
| Hazard Category | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Skin Irritation | H315: Causes skin irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
These classifications necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the consistent use of appropriate personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are the minimum requirement.
-
Hand Protection: Wear suitable chemical-resistant gloves. Nitrile gloves are a common choice, but always consult the glove manufacturer's compatibility chart for the specific chemical.
-
Skin and Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator may be necessary.
Spill Procedures: Immediate and Decisive Action
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
For a Small Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE before attempting to clean the spill.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Materials: All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Secure the Area: Prevent entry to the spill location.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup debris, in a clearly labeled, compatible hazardous waste container.
-
Avoid Mixing: Do not mix this waste with incompatible materials. As a general rule, keep organic and inorganic waste streams separate.
Step 2: Labeling
-
Proper Identification: The waste container must be labeled with the words "Hazardous Waste."
-
Full Chemical Name: Clearly write the full chemical name, "this compound," and list any other chemical constituents in the container with their approximate percentages.
-
Hazard Information: Indicate the relevant hazards (e.g., irritant).
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Ensure the container is stored away from incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (per your institution's and local regulations), contact your facility's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Documentation: Complete any required waste pickup forms, providing accurate and complete information about the container's contents.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Operational Guide: Personal Protective Equipment and Safe Handling of 2-(2,4-Difluorophenyl)-1H-imidazole
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-(2,4-Difluorophenyl)-1H-imidazole. The protocols outlined below are synthesized from established safety principles for imidazole derivatives and fluorinated aromatic compounds, designed to ensure the well-being of laboratory personnel and maintain experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and proactive risk mitigation.
Hazard Assessment: Understanding the Risk Profile
While a specific, comprehensive toxicological profile for this compound is not broadly established, its chemical structure allows for a robust risk assessment based on analogous compounds. The core imidazole structure is known to be corrosive and harmful if swallowed.[1][2][3] The addition of a difluorophenyl group may introduce further systemic considerations. Therefore, a cautious approach is mandatory.
Anticipated Hazard Profile based on Structural Analogs:
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion is a primary route of exposure. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1][3] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | The imidazole moiety is corrosive.[1][2][3] Direct contact can cause immediate and severe tissue damage. This necessitates robust skin and eye protection. |
| Serious Eye Damage | H318: Causes serious eye damage | The compound, particularly in powdered form, poses a significant risk to the eyes. Full eye and face protection is non-negotiable.[3][4] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | Certain imidazole derivatives carry this classification.[2][3] Personnel who are pregnant or planning to become pregnant should be fully apprised of the risks. |
| Combustible Dust | May form combustible dust concentrations in air | As a fine solid, the compound can create an explosive mixture with air if dispersed in sufficient concentration.[2][5][6] Minimizing dust generation is a key safety objective. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static choice but a dynamic response to the specific task being performed. The primary defense is always the use of engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound solid and its solutions must be conducted within a properly functioning and certified chemical fume hood.[5][7][8] This is the most critical step in preventing inhalation exposure and containing any potential spills.
Task-Based PPE Requirements
| Operational Phase | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical safety goggles & full-face shield.[4][9] | Double-layered nitrile gloves (NBR, tested to EN 374).[4][7] | Flame-retardant lab coat (fully buttoned), long pants, closed-toe shoes.[7][9] | Not required inside a certified fume hood. For spill cleanup outside a hood, a P100/FFP3 particulate respirator is required.[1][9] |
| In-Solution Handling | Chemical safety goggles.[5] | Single pair of nitrile gloves. | Flame-retardant lab coat (fully buttoned), long pants, closed-toe shoes. | Not required inside a certified fume hood. |
| Spill Cleanup | Chemical safety goggles & full-face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over lab coat. | P100/FFP3 particulate respirator for solids; PAPR for large spills or high aerosol risk.[1][5] |
| Waste Disposal | Chemical safety goggles. | Nitrile gloves. | Lab coat. | Not typically required if handling sealed containers. |
Procedural Guidance: From Receipt to Disposal
A self-validating protocol ensures safety at every stage of the compound's lifecycle in the laboratory.
Step 1: Pre-Operational Checklist
-
Verify the chemical fume hood has a current, valid certification.
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[2][5][7]
-
Assemble all necessary PPE and inspect it for defects (e.g., pinholes in gloves).[7]
-
Prepare a designated waste container, properly labeled for hazardous chemical waste.[2][7]
-
Ensure a spill kit with an inert absorbent material (e.g., sand, vermiculite) is readily accessible.[10]
Step 2: Handling the Solid Compound (Weighing & Transfer)
-
Work Zone: Conduct all manipulations on a disposable, plastic-backed absorbent liner within the fume hood to contain any minor spills.
-
Minimize Dust: Do not pour the dry powder. Use a spatula or scoop to carefully transfer the solid.[1] When opening the container, do so slowly to avoid creating a plume of dust.
-
Static Control: Use an anti-static weigh boat or an ionizing bar to prevent static electricity from causing the powder to jump.
-
Immediate Cleanup: After weighing, gently wipe the spatula and any surfaces with a damp cloth (e.g., wetted with 70% ethanol) to collect residual dust. Dispose of the wipe in the designated hazardous waste container.
Step 3: Emergency Procedures (Spills & Exposures)
-
Small Spill (inside fume hood):
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional safety office.
-
Prevent entry into the contaminated area.
-
-
Skin Exposure:
-
Eye Exposure:
-
Inhalation:
-
Move the affected person to fresh air.[5]
-
Seek immediate medical attention.
-
Step 4: Decontamination & Waste Disposal
-
Decontamination: All non-disposable equipment (glassware, spatulas) should be rinsed with a suitable solvent to dissolve the compound, then washed thoroughly with soap and water.
-
Waste Collection: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous waste.[2][7]
-
Disposal: Do not discharge any waste containing this compound into drains.[4] All waste must be disposed of through an approved hazardous waste management program, following all local and national regulations.[6][11]
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound, ensuring all critical safety checks and procedures are followed in sequence.
Sources
- 1. americanbio.com [americanbio.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
